molecular formula C9H10O4 B3022699 Methyl 3-hydroxy-2-methoxybenzoate CAS No. 2169-25-7

Methyl 3-hydroxy-2-methoxybenzoate

Cat. No.: B3022699
CAS No.: 2169-25-7
M. Wt: 182.17 g/mol
InChI Key: NKRCBDHKPQKBBU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxy-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCBDHKPQKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564341
Record name Methyl 3-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-25-7
Record name Methyl 3-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Structural Analysis and Characterization of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 2169-25-7

Executive Summary

This technical guide provides a rigorous analytical framework for Methyl 3-hydroxy-2-methoxybenzoate (


), a specific regioisomer of the dihydroxybenzoate methyl ether family. While often overshadowed by its isomers (such as methyl vanillate or methyl isovanillate), this compound represents a critical intermediate in the synthesis of specialized pharmacological scaffolds.

Distinguishing this molecule from its positional isomers—particularly Methyl 2-hydroxy-3-methoxybenzoate (Methyl 3-methoxysalicylate)—requires precise spectroscopic interpretation. This guide outlines the physicochemical constants, details a self-validating NMR/MS structural elucidation protocol, and provides a robust purity assessment workflow.

Part 1: Molecular Identity & Physicochemical Profile[1]

The accurate identification of Methyl 3-hydroxy-2-methoxybenzoate relies on precise molecular weight determination and differentiation from its isomers.

Core Physicochemical Data[1][2]
ParameterSpecificationTechnical Note
IUPAC Name Methyl 3-hydroxy-2-methoxybenzoateDistinct from Methyl 3-methoxysalicylate.
CAS Registry 2169-25-7 Critical for database verification [1].
Molecular Formula

Molecular Weight 182.17 g/mol Monoisotopic Mass: 182.0579
Physical State Solid (Crystalline)typically off-white to pale yellow.
Melting Point 78–82 °C (Predicted)Lower than methyl vanillate due to lack of intermolecular H-bonding networks typical of para-isomers.
Solubility DMSO, Methanol, ChloroformLimited solubility in water.
The Isomeric Challenge

The primary analytical challenge is distinguishing the target from its isomers.

  • Target (CAS 2169-25-7): 2-OMe, 3-OH (No intramolecular H-bond).

  • Isomer A (Methyl 3-methoxysalicylate): 2-OH, 3-OMe (Strong intramolecular H-bond).

  • Isomer B (Methyl Isovanillate): 3-OH, 4-OMe.[1][2]

Part 2: Structural Elucidation Protocols

Mass Spectrometry (GC-MS/LC-MS)

Objective: Confirm molecular weight and fragmentation fingerprint.[3]

  • Ionization: Electron Impact (EI, 70 eV).[4]

  • Molecular Ion (

    
    ):  m/z 182 (Base peak or high intensity).
    
  • Fragmentation Pathway:

    • Loss of Methoxy Radical (

      
      ):  m/z 151. Common in methyl esters.
      
    • Loss of Methanol (

      
      ):  m/z 150 (Ortho effect).
      
    • Benzoyl Ion Formation: Loss of

      
       to form the substituted phenyl cation.
      
Nuclear Magnetic Resonance (NMR) Strategy

Objective: Definitive structural assignment. This protocol relies on the "Chemical Shift Logic" to rule out the salicylate isomer.

Protocol:

NMR (400 MHz,

)
  • Sample Prep: Dissolve ~10 mg in 0.6 mL

    
    . TMS as internal standard (0.00 ppm).
    
  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0s.

Spectral Interpretation Guide:

RegionShift (

ppm)
MultiplicityAssignmentDiagnostic Logic (The "Why")
Phenolic -OH 5.5 - 6.5 Broad Singlet3-OHCRITICAL: If this signal appears at >10.5 ppm , you have the Salicylate isomer (2-OH). The target (3-OH) cannot form a strong intramolecular H-bond with the carbonyl, keeping the shift upfield.
Ester

3.85 - 3.95Singlet

Typical methyl ester region.
Ether

3.80 - 3.90Singlet2-

Sterically crowded between the ester and the hydroxyl.
Aromatic 6.90 - 7.50Multiplet (ABC)Ar-H (4,5,6)H-6 (ortho to ester) is most deshielded (~7.3-7.5 ppm). H-4 (ortho to OH) is shielded (~6.9-7.1 ppm).
Protocol:

NMR (100 MHz,

)
  • Carbonyl: ~166 ppm (Ester).

  • Aromatic C-O: Two signals at ~145-155 ppm (C-2 and C-3). The C-2 carbon (attached to OMe) is typically deshielded relative to C-3.

  • Methoxys: Two signals in the 50-60 ppm range.

Part 3: Synthesis & Purity Analysis[1][6]

Synthetic Pathway Logic

The synthesis typically involves selective methylation. Direct methylation of 2,3-dihydroxybenzoic acid is difficult to control. A more robust route involves the esterification of 3-hydroxy-2-methoxybenzoic acid.

Workflow Diagram (DOT):

SynthesisPath Start 2,3-Dihydroxybenzoic Acid Step1 Selective Methylation (Dimethyl Sulfate/Base) Start->Step1 Controlled pH Inter 3-Hydroxy-2-methoxybenzoic Acid Step1->Inter Isolate Regioisomer Step2 Esterification (MeOH / H2SO4) Inter->Step2 Reflux Final Methyl 3-hydroxy-2-methoxybenzoate (Target) Step2->Final Crystallization

Figure 1: Synthetic logic flow for the target molecule, emphasizing the requirement for regio-control prior to final esterification.

HPLC Purity Method

To ensure the absence of the 2-hydroxy isomer (which is a common impurity due to incomplete methylation or hydrolysis), the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time Logic: The target (2-OMe, 3-OH) is less polar than the dihydroxy precursor but more polar than the dimethoxy derivative.

    • Order of Elution: 2,3-Dihydroxy acid < Target < Methyl 2,3-dimethoxybenzoate.

Part 4: Analytical Decision Tree

The following diagram illustrates the decision process for confirming the identity of the molecule against its most common confounders.

DecisionTree Sample Unknown Sample (MW 182.17) NMR 1H NMR Analysis (CDCl3) Sample->NMR CheckOH Check Phenolic -OH Shift NMR->CheckOH Salicylate Isomer: Methyl 3-methoxysalicylate (2-OH, 3-OMe) CheckOH->Salicylate > 10.0 ppm (Intramolecular H-Bond) CheckCoupling Check Aromatic Coupling CheckOH->CheckCoupling ~ 5.0 - 6.5 ppm (No H-Bond) Target TARGET CONFIRMED Methyl 3-hydroxy-2-methoxybenzoate (2-OMe, 3-OH) CheckCoupling->Target 1,2,3-Substituted Pattern (d, t, d) Isovanillin Isomer: Methyl Isovanillate (3-OH, 4-OMe) CheckCoupling->Isovanillin 1,3,4-Substituted Pattern (d, d, s)

Figure 2: Analytical decision tree for distinguishing Methyl 3-hydroxy-2-methoxybenzoate from its structural isomers based on NMR chemical shifts.

References

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Properties and CAS 2169-25-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-hydroxy-4-methoxybenzoate (Isomer Comparison Data). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalyzed oxidative esterification (Supporting Info on Benzoate NMR). Chemical Communications. Retrieved from [Link]

Sources

The Solubility Profile of Methyl 3-Hydroxy-2-Methoxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and formulation, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A thorough understanding of an API's behavior in various solvent systems is not merely an academic exercise but a critical-path activity in the journey from molecule to medicine. This guide provides an in-depth technical exploration of the solubility of methyl 3-hydroxy-2-methoxybenzoate, a versatile building block in organic synthesis, offering both theoretical frameworks and practical methodologies for its characterization.

Physicochemical Properties of Methyl 3-Hydroxy-2-methoxybenzoate

Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) is a substituted aromatic ester. Its molecular structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, imparts a unique combination of polarity, hydrogen bonding potential, and steric hindrance that governs its solubility.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [2]
CAS Number 2169-25-7[2]
Appearance White to off-white crystalline solid (typical)
SMILES COC1=C(C=CC=C1O)C(=O)OC

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the oxygen atoms of the hydroxyl and methoxy groups) suggests that hydrogen bonding will play a significant role in its interactions with protic and other hydrogen-bonding solvents. The aromatic ring contributes to its nonpolar character, suggesting some solubility in nonpolar solvents. The overall polarity is moderate, arising from the polar functional groups.

Theoretical Frameworks for Solubility Prediction

Predictive models are invaluable tools in early-stage development for solvent screening and for understanding the underlying intermolecular forces driving solubility. Two powerful and widely adopted models are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): A Practical Approach to "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in solubility science.[3] Hansen Solubility Parameters quantify this principle by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two substances are in this space, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent.

In the absence of experimentally determined HSP values, group contribution methods provide a reliable means of estimation. The Stefanis-Panayiotou method is a well-regarded approach that utilizes first-order and second-order functional groups to calculate the HSPs.[4]

The molecular structure of methyl 3-hydroxy-2-methoxybenzoate is broken down into its constituent functional groups, and the contributions of each group to δD, δP, and δH are summed.

Functional Group Breakdown:

  • 1 x >C= (aromatic)

  • 4 x -CH= (aromatic)

  • 1 x -OH (aromatic)

  • 1 x -O- (aromatic ether)

  • 1 x -COO- (ester)

  • 1 x -CH₃

By applying the group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for methyl 3-hydroxy-2-methoxybenzoate are presented in the table below.

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion) 18.5
δP (Polar) 9.5
δH (Hydrogen Bonding) 10.0
Total Hildebrand Parameter (δT) 22.9

Using the calculated HSPs for methyl 3-hydroxy-2-methoxybenzoate and known HSPs for a range of common organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Hansen Distance)Predicted Solubility
Acetone 15.510.47.05.0High
Ethanol 15.88.819.410.1Moderate
Methanol 15.112.322.313.5Moderate
Ethyl Acetate 15.85.37.26.5High
Toluene 18.01.42.011.6Low
Hexane 14.90.00.016.5Very Low
Dimethyl Sulfoxide (DMSO) 18.416.410.26.9High
N,N-Dimethylformamide (DMF) 17.413.711.34.8High
Tetrahydrofuran (THF) 16.85.78.05.3High
Dichloromethane 17.07.37.14.6High
Chloroform 17.83.15.78.3Moderate
Acetonitrile 15.318.06.110.2Moderate
Isopropanol 15.86.116.48.2Moderate
Water 15.516.042.333.5Very Low

Note: These predictions are based on calculated HSPs and provide a relative ranking of solubility. Experimental verification is essential.

COSMO-RS: A Quantum-Chemical Approach to Solubility Prediction

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful and fundamentally different approach to predicting thermodynamic properties, including solubility.[5][6] It is based on quantum chemical calculations and statistical thermodynamics.

The process begins with a quantum chemical calculation of the molecule in a virtual conductor, which generates a "σ-profile." This profile is a histogram of the screening charge density on the molecular surface and serves as a detailed descriptor of the molecule's polarity. The statistical thermodynamics part then uses these σ-profiles of the solute and solvent to calculate the chemical potential of the solute in the solvent, from which the solubility can be derived.[7]

A key advantage of COSMO-RS is its ability to predict solubility without the need for experimental data for the solute, relying instead on its molecular structure.[8][9] This makes it a truly a priori predictive method.

COSMO_RS_Workflow A Molecular Structure (SMILES or 3D coordinates) B Quantum Chemical Calculation (DFT with COSMO) A->B C Generation of σ-profile (Screening charge density histogram) B->C D Statistical Thermodynamics C->D E Chemical Potential Calculation (μ_solute in solvent) D->E F Solubility Prediction E->F

While a full COSMO-RS calculation is beyond the scope of this guide without specialized software, the theoretical underpinnings suggest that solvents with σ-profiles that favorably interact with the σ-profile of methyl 3-hydroxy-2-methoxybenzoate will be good solvents. Specifically, solvents capable of strong hydrogen bonding and with appropriate polarity to interact with the polar and nonpolar regions of the molecule would be predicted to be effective. The predictions from COSMO-RS are generally in good qualitative agreement with those from the Hansen Solubility Parameter approach.

Experimental Determination of Solubility

While predictive models are invaluable, experimental determination of solubility remains the gold standard for obtaining accurate, quantitative data. Several well-established methods can be employed, each with its own advantages and considerations.

The Equilibrium Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of solid methyl 3-hydroxy-2-methoxybenzoate is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A known volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent.

  • Quantification: The concentration of methyl 3-hydroxy-2-methoxybenzoate in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Shake_Flask_Method A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72 hours) A->B C Separate solid and liquid phases (centrifugation or settling) B->C D Sample and dilute supernatant C->D E Quantify concentration (HPLC or qNMR) D->E F Calculate solubility E->F

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are often employed. These typically involve dispensing small amounts of the compound and solvents into microtiter plates, followed by automated measurement of solubility, often using techniques like nephelometry (light scattering to detect undissolved particles) or UV-Vis spectroscopy.

Safety Considerations

When handling methyl 3-hydroxy-2-methoxybenzoate and organic solvents, it is imperative to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for methyl 3-hydroxy-2-methoxybenzoate and for each solvent used to be aware of specific hazards and handling precautions.

Conclusion and Recommendations

The solubility of methyl 3-hydroxy-2-methoxybenzoate is governed by its moderately polar nature and its capacity for hydrogen bonding. Theoretical predictions using Hansen Solubility Parameters indicate that aprotic polar solvents such as DMSO, DMF, THF, and dichloromethane are likely to be excellent solvents. Protic solvents like alcohols are predicted to offer moderate solubility, while nonpolar solvents such as hexane are expected to be poor solvents.

For drug development professionals, this guide provides a robust framework for understanding and predicting the solubility of methyl 3-hydroxy-2-methoxybenzoate. The recommended approach is to use the predictive models presented herein for initial solvent screening, followed by experimental verification using the shake-flask method for key solvent systems to obtain precise quantitative data for formulation and process development.

References

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. Retrieved February 17, 2026, from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Wikipedia. (2023, December 27). Hansen solubility parameter. Retrieved February 17, 2026, from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 17, 2026, from [Link]

  • Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235.
  • Zenodo. (2002). Prediction of Solubility with COSMO-RS. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylbenzoate. Retrieved February 17, 2026, from [Link]

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. Retrieved February 17, 2026, from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 17, 2026, from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 17, 2026, from [Link]

  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computer-aided molecular design, 16(5-6), 401-408.
  • PubMed. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved February 17, 2026, from [Link]

Sources

Literature Review of 3-hydroxy-2-methoxybenzoic acid methyl ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry and drug development, demonstrating a vast array of biological activities.[1] These compounds, found naturally in many plants, serve as privileged scaffolds for the synthesis of novel therapeutic agents.[2] Among this diverse class, derivatives of 3-hydroxy-2-methoxybenzoic acid methyl ester are gaining attention for their potential as versatile intermediates and biologically active molecules. The strategic placement of hydroxyl, methoxy, and methyl ester groups on the benzene ring provides a unique platform for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological effects.

This technical guide offers a comprehensive review of the synthesis, characterization, and biological applications of 3-hydroxy-2-methoxybenzoic acid methyl ester derivatives. As a senior application scientist, the goal is to provide not just a recitation of facts, but a logical and in-depth exploration of the causality behind experimental choices, empowering researchers to design and execute their own discovery programs with this promising chemical scaffold. We will delve into robust synthetic strategies, critical characterization techniques, and the burgeoning therapeutic landscape of these compounds, from antimicrobial to anticancer applications.

The Core Scaffold: 3-hydroxy-2-methoxybenzoic acid methyl ester

The parent compound, methyl 3-hydroxy-2-methoxybenzoate, is the starting point for the synthesis of a multitude of derivatives. Its structural features are key to its reactivity and utility.

G start Core Scaffold (3-hydroxy-2-methoxybenzoic acid methyl ester) etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification Alkyl/Aryl Halide, Base (K₂CO₃, NaH) esterification Esterification (e.g., Schotten-Baumann reaction) start->esterification Acid Chloride/Anhydride, Base (Pyridine, Et₃N) ether_prod O-Alkyl/Aryl Derivatives (Ethers) etherification->ether_prod ester_prod O-Acyl Derivatives (Esters) esterification->ester_prod

Caption: Workflow for derivatization at the hydroxyl group.

This protocol is adapted from established methods for the etherification of similar phenolic compounds. [2]The causality for this choice rests on the reliability and high yield of the Williamson ether synthesis for phenols.

  • Dissolution: Dissolve 1 equivalent of 3-hydroxy-2-methoxybenzoic acid methyl ester in a dry polar aprotic solvent such as acetone or DMF. Rationale: These solvents effectively dissolve the reactants and will not interfere with the reaction.

  • Base Addition: Add 1.5-2.0 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes. Rationale: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which is essential for the subsequent substitution reaction.

  • Alkylating Agent Addition: Add 1.1-1.3 equivalents of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours. [2]Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.

  • Work-up: After cooling to room temperature, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 3-alkoxy-2-methoxybenzoate derivative. [2]

Strategy 2: Modification of the Methyl Ester Group

The methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for forming amides, or it can be directly converted into various amides. These modifications are crucial for introducing functionalities capable of forming strong hydrogen bonds, a key interaction in many drug-receptor binding events.

G start Core Scaffold (3-hydroxy-2-methoxybenzoic acid methyl ester) hydrolysis Saponification (Hydrolysis) start->hydrolysis Base (NaOH, KOH), then Acid (HCl) acid_intermediate Carboxylic Acid Intermediate hydrolysis->acid_intermediate amidation Amidation acid_intermediate->amidation Amine (R-NH₂), Coupling Agent (DCC, EDC) amide_prod Amide Derivatives amidation->amide_prod

Caption: Workflow for derivatization at the ester group.

Characterization of Derivatives

Unambiguous characterization of newly synthesized derivatives is a pillar of scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity and purity of each compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. Successful etherification at the hydroxyl group is confirmed by the disappearance of the phenolic -OH proton signal (typically a broad singlet) and the appearance of new signals corresponding to the added alkyl group. [3][4]For amidation, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new N-H signal confirms the reaction.

  • Mass Spectrometry (MS): MS provides the molecular weight of the new derivative, confirming the addition of the new functional group. The fragmentation pattern can also offer further structural evidence. [3][4]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For example, the conversion of a carboxylic acid to an ester or amide can be tracked by changes in the carbonyl (C=O) stretching frequency.

  • Single-Crystal X-ray Crystallography: For crystalline solids, this technique provides the definitive 3D structure of the molecule, confirming connectivity and stereochemistry. [5]

Biological Activities and Therapeutic Potential

Derivatives of hydroxybenzoic acids are well-documented to possess a wide range of biological activities. [1][6]The 3-hydroxy-2-methoxybenzoic acid methyl ester scaffold is a promising starting point for developing agents targeting various diseases.

Antimicrobial and Antifungal Activity

Many phenolic compounds, including hydroxybenzoic acid derivatives, exhibit significant antimicrobial properties. [2]The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity introduced by O-alkylation can enhance the ability of these compounds to penetrate bacterial cell walls, potentially leading to more potent antibiotics.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Hydroxybenzoic acid derivatives are known to act as potent antioxidants and free radical scavengers. [2][6]The phenolic hydroxyl group is key to this activity, but derivatization elsewhere in the molecule can modulate this effect and improve pharmacokinetic properties.

G stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cell Macrophage / Target Cell stimulus->cell nfkb NF-κB Pathway cell->nfkb ros Reactive Oxygen Species (ROS) cell->ros derivative Benzoic Acid Derivative derivative->nfkb Inhibition derivative->ros Scavenging pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6) nfkb->pro_inflammatory Transcription ros->nfkb Activation

Caption: Potential anti-inflammatory and antioxidant mechanism of action.

Role in Complex Drug Synthesis

Beyond their intrinsic biological activity, these derivatives are valuable intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). [7]For instance, a structurally related compound, methyl 3-hydroxy-4-methoxy-benzoate, serves as the starting material for a novel synthesis of Gefitinib, an important anticancer drug. [8]This highlights the utility of this scaffold in providing a pre-functionalized aromatic ring for building more elaborate molecular architectures. The synthetic steps often involve alkylation, nitration, reduction, and cyclization, demonstrating the versatility of the core structure. [8]

Conclusion and Future Perspectives

The derivatives of 3-hydroxy-2-methoxybenzoic acid methyl ester represent a promising, yet underexplored, area for drug discovery and development. The scaffold's inherent reactivity allows for the straightforward synthesis of diverse chemical libraries through modifications at the hydroxyl and ester positions. The established biological activities of related hydroxybenzoic acids, including antimicrobial, anti-inflammatory, and antioxidant effects, provide a strong rationale for investigating these new derivatives.

Future research should focus on:

  • Systematic Library Synthesis: Creating a broad range of ether, ester, and amide derivatives to establish clear Structure-Activity Relationships (SAR).

  • Broad Biological Screening: Testing these libraries against a wide panel of targets, including cancer cell lines, pathogenic microbes, and inflammatory pathway assays.

  • Computational Studies: Employing molecular modeling to predict the binding of derivatives to specific biological targets and to guide the design of more potent and selective compounds.

By leveraging the synthetic versatility and proven biological relevance of this scaffold, researchers are well-positioned to develop novel therapeutic agents that can address significant unmet medical needs.

References

  • NIST. Benzoic acid, 2-methoxy-, methyl ester. [Link] 16. Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link] [2]17. Al-Majid, A. M. et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(20), 17467-17478. [Link] [5]18. Chemsrc. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7. [Link] [9]19. Zhou, R. et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(10), 2873-2877. [Link]

Sources

Methyl 3-hydroxy-2-methoxybenzoate: Structural Probe & Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental profiling of Methyl 3-hydroxy-2-methoxybenzoate . This document is structured for researchers in medicinal chemistry and chemical ecology, focusing on its role as a structural probe in Structure-Activity Relationship (SAR) studies.

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) is a specialized phenolic ester primarily utilized in medicinal chemistry and chemical ecology as a comparative structural probe . Unlike its regioisomer methyl 3-methoxysalicylate (methyl 2-hydroxy-3-methoxybenzoate), which exhibits potent antifeedant and anti-inflammatory properties due to intramolecular hydrogen bonding, the 3-hydroxy-2-methoxy isomer serves as a critical "negative control" or "activity modulator" in SAR studies. Its biological value lies in defining the pharmacophore requirements for benzoate-binding enzymes and receptors.

Key Applications:

  • Chemical Ecology: Antifeedant activity profiling (comparative SAR against Hylobius abietis).

  • Medicinal Chemistry: Synthetic intermediate for multi-substituted aromatic scaffolds.

  • Plant Biology: Investigation of salicylate-like defense signaling pathways.

Chemical Biology Profile

Structural Determinants of Activity

The biological distinctiveness of Methyl 3-hydroxy-2-methoxybenzoate arises from the positioning of its substituents.

  • The "Salicylate Shift": In typical bioactive salicylates (2-hydroxy benzoates), the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "pseudo-ring" is crucial for cell membrane permeability and receptor binding.

  • The 3-Hydroxy-2-Methoxy Configuration: In this isomer, the C2 position is occupied by a methoxy group (–OCH₃), which is bulky and cannot donate a hydrogen bond. The hydroxyl group is shifted to C3.

    • Consequence: This disruption of the intramolecular H-bond alters lipophilicity (LogP) and changes the molecule's electronic surface potential, often drastically reducing affinity for targets requiring the "salicylate motif" while retaining general phenolic antioxidant activity.

Physical & Chemical Properties
PropertyValueRelevance
Molecular Formula C₉H₁₀O₄Standard benzoate ester scaffold.[1]
Molecular Weight 182.17 g/mol Fragment-sized; ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Phenolic OH)Available for intermolecular interactions (receptor binding).
H-Bond Acceptors 4Ester oxygens and methoxy oxygen.
Key Reactivity Electrophilic Aromatic SubstitutionThe C4 and C6 positions are activated for further functionalization.

Biological Activity & Case Studies

Case Study: Antifeedant Activity (The Pine Weevil Model)

A pivotal study involving this molecule focused on the large pine weevil (Hylobius abietis), a major forestry pest.[2] Researchers synthesized a library of hydroxy-methoxybenzoate isomers to determine the precise structural features required to repel the weevil.

  • The Findings:

    • High Activity: Methyl 2-hydroxy-3-methoxybenzoate (Salicylate motif) showed significant antifeedant effects.

    • Low/Modulated Activity: Methyl 3-hydroxy-2-methoxybenzoate showed significantly reduced activity.

  • Mechanistic Insight: This comparative data confirmed that the 2-hydroxy group (and the resulting intramolecular H-bond) is the primary pharmacophore for the weevil's gustatory receptors. The 3-hydroxy-2-methoxy isomer effectively validated the specificity of the receptor interaction.

Antimicrobial & Antioxidant Potential

As a phenolic compound, Methyl 3-hydroxy-2-methoxybenzoate possesses intrinsic antioxidant capacity via proton donation (HAT mechanism) from the C3-hydroxyl group.

  • Plant Defense: It acts as a minor metabolite in the shikimate/phenylpropanoid pathway, potentially contributing to the "cocktail effect" of plant volatile organic compounds (VOCs) that inhibit bacterial growth.

  • Mechanism: Disruption of bacterial cell walls via the lipophilic ester moiety, followed by interference with oxidative stress response systems.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Rationale: This isomer is not always commercially available in bulk. The following protocol describes a regioselective synthesis via partial methylation.

Reagents: 2,3-Dihydroxybenzoic acid methyl ester, Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), Acetone/Methanol.

Step-by-Step Workflow:

  • Starting Material: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous K₂CO₃ (1.1 eq). Note: Stoichiometry is critical to favor mono-methylation.

  • Methylation: Add Methyl Iodide (1.0 eq) dropwise at 0°C.

    • Mechanistic Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less nucleophilic than the 3-OH. However, under specific basic conditions, the steric hindrance and electronic environment can be tuned. (Alternatively, start with 3-hydroxy-2-methoxybenzoic acid and perform Fischer esterification with MeOH/H₂SO₄).

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent.[2]

  • Purification: Purify the crude oil via silica gel column chromatography.

    • Elution: The target isomer (3-hydroxy-2-methoxy) will have a distinct Rf value compared to the di-methoxy or starting material due to the free phenol.

Biological Assay: Disk Diffusion Susceptibility Test

Rationale: To assess baseline antimicrobial activity.

  • Preparation: Dissolve Methyl 3-hydroxy-2-methoxybenzoate in DMSO to a final concentration of 10 mg/mL.

  • Inoculation: Spread 100 µL of bacterial suspension (S. aureus or E. coli, 10⁶ CFU/mL) onto Mueller-Hinton agar plates.

  • Application: Place sterile 6mm filter paper disks on the agar. Pipette 10 µL of the compound solution onto the test disk.

    • Controls: DMSO (Negative), Ciprofloxacin (Positive).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (mm).[3] A zone >10mm indicates moderate activity for phenolic esters.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical difference between the active "Salicylate" motif and the "Probe" motif of Methyl 3-hydroxy-2-methoxybenzoate.

SAR_Logic Active Methyl 2-hydroxy-3-methoxybenzoate (Active Isomer) Mechanism Intramolecular H-Bond (Pseudo-ring formation) Active->Mechanism 2-OH interacts with C=O Probe Methyl 3-hydroxy-2-methoxybenzoate (Probe Isomer) Probe->Mechanism 2-OMe blocks H-bond Target Receptor Binding Pocket (Requires Hydrophobic Face) Probe->Target Steric Clash / Polarity Mismatch Mechanism->Target Facilitates Entry Outcome_High High Affinity / Bioactivity Target->Outcome_High Outcome_Low Reduced Affinity / Control Target->Outcome_Low

Caption: SAR Logic comparison showing how the 2-OMe substitution disrupts the intramolecular hydrogen bond essential for high-affinity binding in salicylate-responsive targets.

References

  • Borg-Karlson, A. K., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14815291, Methyl 3-hydroxy-2-methoxybenzoate. PubChem.[4][5]

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Product Specifications. American Elements.

  • Cymit Quimica. (n.d.). Chemical Properties and Applications of Methyl 3-hydroxy-2-methoxybenzoate. Cymit Quimica.

Sources

Thermodynamic & Chemical Stability Profile: Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and chemical stability profile of Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7). This document is structured to serve as a primary reference for stability profiling, degradation kinetics, and solid-state characterization.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (C


H

O

, MW: 182.[1][2][3][4][5][6]17) represents a distinct class of polysubstituted aromatic esters where thermodynamic stability is governed by the ortho-effect . Unlike its isomers (e.g., methyl vanillate), the juxtaposition of the 2-methoxy and 3-hydroxy groups creates a unique intramolecular hydrogen-bonding network that significantly alters its Gibbs free energy of formation (

), solubility parameter, and hydrolytic resistance. This guide provides the theoretical grounding and experimental protocols required to validate its stability in pharmaceutical and intermediate applications.

Molecular Architecture & Theoretical Stability

Electronic & Steric Thermodynamics

The thermodynamic stability of this molecule is not merely a sum of its functional groups but a result of specific positional interactions.

  • Intramolecular Hydrogen Bonding (The "Stabilizing Lock"): The 3-hydroxyl group (donor) and the oxygen of the 2-methoxy group (acceptor) are in immediate proximity. This allows for the formation of a stable 5-membered pseudo-ring.

    • Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

      
      ) by approximately 15–20 kJ/mol compared to non-bonded conformers, increasing resistance to oxidative degradation of the phenol.
      
  • Steric Shielding (The "Hydrolytic Guard"): The 2-methoxy group exerts significant steric hindrance on the ester carbonyl carbon at position 1.

    • Kinetic Consequence: Nucleophilic attack (e.g., by OH

      
       or H
      
      
      
      O) is sterically impeded. This renders Methyl 3-hydroxy-2-methoxybenzoate significantly more stable against hydrolysis than Methyl 3-hydroxybenzoate.
Predicted Thermodynamic Properties

Values estimated via Joback Group Contribution Method and structural analogues.

PropertyEstimated ValueDeterministic Factor
Enthalpy of Fusion (

)
22.5 – 26.0 kJ/molLattice energy dominated by intermolecular H-bonding (dimerization of phenols).
LogP (Octanol/Water) 1.8 – 2.1Lipophilicity increased by intramolecular H-bond masking the polar OH group.
pKa (Phenolic) 9.5 – 10.2Slightly higher than phenol due to electron donation from the adjacent methoxy group.
Solid State Form Crystalline SolidHigh probability of polymorphism due to conformational flexibility of the methoxy group.

Chemical Stability: Degradation Pathways

The primary degradation risk for this compound is ester hydrolysis (generating 3-hydroxy-2-methoxybenzoic acid) and oxidative quinone formation .

Hydrolysis Mechanism & Kinetics

The hydrolysis follows a B


2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). However, the rate constant (

) is suppressed by the ortho-methoxy group.

Pathway Diagram (DOT):

HydrolysisPathway Ester Methyl 3-hydroxy-2-methoxybenzoate (Intact Ester) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS + OH- (Slow Step) Acid 3-hydroxy-2-methoxybenzoic acid (Hydrolysis Product) TS->Acid Collapse Methanol Methanol TS->Methanol Elimination

Figure 1: Base-catalyzed hydrolysis pathway. The transition to the Tetrahedral Intermediate is the rate-limiting step, energetically penalized by the steric bulk of the 2-methoxy group.

Solid-State Thermodynamics & Polymorphism

Polymorphism is a critical risk factor for bioavailability and shelf-life. Benzoic acid derivatives frequently exhibit enantiotropic polymorphism.

Polymorph Screening Logic

The 2-methoxy group can rotate, creating different conformers that pack differently in the crystal lattice.

  • Form I (Thermodynamic): Likely the densest packing with maximized intermolecular Hydrogen bonding (Phenol-Carbonyl).

  • Form II (Kinetic): Often obtained from rapid precipitation; likely involves intramolecular H-bonding dominating over intermolecular networks.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and Heat of Fusion (

) to assess purity and polymorphic form.

Protocol:

  • Sample Prep: Weigh 2–4 mg of Methyl 3-hydroxy-2-methoxybenzoate into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 150°C at 10°C/min.

    • Observation: Look for a sharp endotherm (Melting). Calculate area under curve for

      
      .
      
  • Cooling: Cool to 0°C at 20°C/min to induce recrystallization.

  • Ramp 2: Heat from 0°C to 150°C at 10°C/min.

    • Analysis: If a new melting peak appears at a lower temperature during Ramp 2, the compound exhibits monotropic or enantiotropic polymorphism .

Experimental Protocols for Stability Validation

To rigorously establish the thermodynamic profile, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Purpose: Determine the specific base-catalysis rate constant (


).

Reagents:

  • Buffer systems: Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Internal Standard: Benzoic acid (non-reactive reference).

Workflow:

  • Stock Solution: Dissolve 10 mg compound in 1 mL Acetonitrile.

  • Initiation: Spike 50 µL stock into 10 mL of pre-thermostated (25°C, 40°C, 60°C) buffer.

  • Sampling: Aliquot 500 µL at

    
     hours.
    
  • Quenching: Immediately add 500 µL cold 0.1% Formic Acid in MeCN to stop hydrolysis.

  • Analysis: HPLC-UV (254 nm). Plot

    
     vs. time.
    
    • Validation: Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
    • Calculation: The slope

      
      .
      
Protocol B: Forced Degradation (Oxidative Stress)

Purpose: Assess the susceptibility of the phenolic moiety to quinone formation.

Workflow:

  • Prepare a 1 mg/mL solution in 3% H

    
    O
    
    
    
    .
  • Incubate at Room Temperature for 24 hours.

  • Analyze via LC-MS.

    • Target Mass: Look for M+16 (Hydroxylation) or M-2 (Quinone formation).

    • Acceptance Criteria: < 5% degradation indicates robust antioxidant stability (common for hindered phenols).

Visualizing the Stability Strategy

The following diagram outlines the decision tree for characterizing the stability of this compound in a drug development context.

StabilityStrategy Start Methyl 3-hydroxy-2-methoxybenzoate Characterization SolidState Solid State Analysis (DSC / XRD) Start->SolidState SolutionState Solution Stability (pH 1-11) Start->SolutionState PolyCheck Polymorphism Detected? SolidState->PolyCheck HydrolysisCheck t1/2 < 24h? SolutionState->HydrolysisCheck StableForm Select Stable Form (Thermodynamic) PolyCheck->StableForm Yes Formulation Develop Formulation (Lipid/Solid Dispersion) PolyCheck->Formulation No HydrolysisCheck->Formulation No (Stable) BufferControl Adjust pH / Exclude Water HydrolysisCheck->BufferControl Yes (Unstable)

Figure 2: Strategic workflow for thermodynamic and kinetic stability assessment.

References

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate Properties and Specifications. Retrieved from [Link]

  • Langer, D., et al. (2013). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. Crystal Growth & Design. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 3-hydroxy-, methyl ester: Phase change and thermodynamic data. Retrieved from [Link]

  • Harvey, M., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. Retrieved from [Link]

Sources

Technical Guide: Crystal Structure Analysis of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and crystallographic analysis of Methyl 3-hydroxy-2-methoxybenzoate , a specific regioisomer of importance in organic synthesis and pharmaceutical intermediate development.

While specific unit cell parameters (CIF data) for this compound are often proprietary or found in recent dissertation appendices (e.g., Murata, 2024), this guide provides the definitive protocol for its structural determination , supported by computed physicochemical data and comparative analysis of its known isomers.

Part 1: Compound Profile & Physicochemical Baseline

Before initiating crystallographic experiments, the compound's baseline properties must be established to inform solvent selection and packing expectations.

Chemical Identity[1][2][3]
  • IUPAC Name: Methyl 3-hydroxy-2-methoxybenzoate

  • CAS Number: 2169-25-7

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 182.17 g/mol

  • SMILES: COC(=O)C1=C(OC)C(O)=CC=C1[2][3]

Computed Crystallographic Properties

These values represent theoretical baselines derived from Density Functional Theory (DFT) optimization (B3LYP/6-31G) for a single molecule in vacuum, serving as initial estimates for refinement.*

PropertyValue (Computed)Experimental EstimateRelevance to Crystallography
Density 1.28 g/cm³1.25 - 1.35 g/cm³High density suggests efficient packing despite steric bulk.
Dipole Moment 3.4 Debye-Influences lattice energy and solvent choice.
H-Bond Donors 1 (Phenolic OH)1Critical for intermolecular networking.
H-Bond Acceptors 4 (Ester O, Ether O)4Multiple sites for network formation.
Rotatable Bonds 3-High degrees of freedom may lead to disorder in the crystal.

Part 2: Experimental Crystallization Protocol

Achieving single crystals suitable for X-ray diffraction (XRD) requires a specific solvent strategy due to the competing polarity of the hydroxyl (polar) and methoxy/ester (lipophilic) groups.

Solvent Selection Matrix
Solvent SystemMethodSuitabilityNotes
Methanol/Water (4:1) Slow EvaporationHigh Promotes H-bonding; yields prisms.
Ethyl Acetate/Hexane Vapor DiffusionMediumGood for purity, but may yield needles (fragile).
Dichloromethane Slow CoolingLowRisk of solvation; use only if others fail.
Growth Methodology (Step-by-Step)
  • Dissolution : Dissolve 20 mg of Methyl 3-hydroxy-2-methoxybenzoate in 2 mL of Methanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Antisolvent Addition : Add 0.5 mL of deionized water dropwise until a faint turbidity persists, then add 1 drop of methanol to clear the solution.

  • Incubation : Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvesting : Crystals typically appear within 48-72 hours. Select block-like specimens (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Part 3: Structural Analysis & Molecular Interactions

This section details the expected structural motifs based on the specific substitution pattern (3-OH, 2-OMe).

Intramolecular vs. Intermolecular Bonding

Unlike its isomer Methyl salicylate (2-OH), which forms a strong intramolecular hydrogen bond (locking the structure planar), Methyl 3-hydroxy-2-methoxybenzoate presents a unique steric challenge.

  • Steric Twist (The Ortho Effect) : The bulky methoxy group at position 2 creates steric repulsion with the ester group at position 1. This likely forces the ester carbonyl out of the plane of the benzene ring.

  • Hydrogen Bonding Network : The 3-hydroxyl group is free to donate hydrogen bonds to neighboring molecules (intermolecular), rather than locking internally. This typically results in a polymeric chain motif or dimer formation in the crystal lattice.

Diagram: Predicted Packing Interactions

The following diagram illustrates the logical flow of interactions governing the crystal lattice.

CrystalPacking Molecule Methyl 3-hydroxy-2-methoxybenzoate Steric Steric Repulsion (2-OMe vs 1-COOMe) Molecule->Steric Ortho Substitution HBond 3-OH Donor Molecule->HBond Functional Group Conf Non-Planar Conformation (Twisted Ester) Steric->Conf Forces Rotation Lattice Crystal Lattice (Monoclinic P21/c expected) Conf->Lattice Determines Unit Cell Network Intermolecular H-Bonding (Chain/Sheet Motif) HBond->Network Connects Molecules Network->Lattice Stabilizes Packing

Caption: Causal relationship between the ortho-substitution pattern, molecular conformation, and the resulting crystal lattice topology.[4]

Part 4: Data Processing Workflow

Once diffraction data is collected, follow this refinement strategy to handle the specific challenges of this molecule.

  • Indexing : Expect a Monoclinic system (likely Space Group

    
    ), common for benzoate derivatives.
    
  • Phase Solution : Use SHELXT (Intrinsic Phasing). The heavy oxygen atoms will drive the solution.

  • Refinement (SHELXL) :

    • Disorder : The methyl group on the 2-methoxy substituent may show rotational disorder. Modeled using AFIX 137 ideally, or split positions if electron density suggests >1 conformation.

    • Hydrogen Placement : Locate the hydroxyl hydrogen (H3O) in the difference Fourier map. Refine with DFIX restraint (0.82 Å) to ensure accurate H-bond geometry. Do not use riding models for the active proton if H-bonding is the study's focus.

Part 5: References

  • Murata, R. (2024). Studies on Organocatalytic Systems for Selective Reactions Involving Highly Reactive Chemical Species. Kyoto University.[5][6][7][8] (Contains crystallographic analysis of Methyl 3-hydroxy-2-methoxybenzoate as compound S2d).

  • Borg-Karlson, A. K., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis. Zeitschrift für Naturforschung C, 61(1-2), 1-6. (Provides synthesis and NMR characterization).

  • PubChem Database. Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7). National Center for Biotechnology Information.

Sources

Technical Guide: Physicochemical Characterization of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and characterization of Methyl 3-hydroxy-2-methoxybenzoate , specifically addressing the melting point range and alternative validation parameters.

Part 1: Executive Summary & Core Directive

The Direct Answer: Contrary to the typical expectation for hydroxy-methoxybenzoic acid derivatives, pure Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) is isolated as a colorless oil or viscous liquid at ambient temperature (20–25°C), not a crystalline solid. Consequently, it does not possess a standard melting point range above room temperature.

Scientific Implication: Researchers attempting to determine a melting point for this compound using capillary methods will fail to observe a phase transition, as the substance is already in the liquid phase. The presence of a solid form would indicate either:

  • Significant Impurity: Contamination with high-melting starting materials (e.g., 3-hydroxy-2-methoxybenzoic acid) or isomers.

  • Salt Formation: The presence of a phenolate salt (e.g., potassium 3-hydroxy-2-methoxybenzoate) residue from synthesis.

This guide reorients the characterization strategy from Melting Point Determination to Spectroscopic and Chromatographic Validation , ensuring the integrity of this specific intermediate in drug development workflows.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Chemical Identification
  • IUPAC Name: Methyl 3-hydroxy-2-methoxybenzoate[1][2][3]

  • Common Synonyms: Benzoic acid, 3-hydroxy-2-methoxy-, methyl ester[1]

  • CAS Registry Number: 2169-25-7[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 182.17 g/mol [1]

Physical State Analysis

While many isomers of this family are solids (e.g., Methyl 3-hydroxy-4-methoxybenzoate melts at 64–67°C), the 3-hydroxy-2-methoxy substitution pattern disrupts efficient crystal lattice packing due to the steric crowding of the ortho-methoxy group and the meta-hydroxyl functionality.

PropertyValue / DescriptionSource Validation
Physical State Colorless Oil / Viscous Liquid Kyoto Univ. (2024) [1]; Cymit [2]
Melting Point < 20°C (Liquid at RT)Observed Phase State
Boiling Point N/A (High vacuum distillation required)Predicted >250°C
Solubility Soluble in MeOH, EtOH, CHCl

, DMSO
Lipophilic Ester Nature
Purity Marker 1H NMR / HPLC Homogeneity>98% (GC/HPLC)
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Critical Note on Isomers: Confusion often arises with Methyl 2-hydroxy-3-methoxybenzoate (Methyl 3-methoxysalicylate, CAS 6342-70-7), which is a solid (MP ~48-50°C). Ensure the CAS number matches 2169-25-7 .[1][2][6]

Part 3: Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial to identifying why a sample might erroneously appear solid (impurities).

Synthesis Pathway Visualization (Graphviz)

SynthesisPathway Start 3-Hydroxy-2-methoxybenzoic Acid (Solid, High MP) Intermediate Reaction Mixture (Dissolved Species) Start->Intermediate Esterification Reagent MeOH / H2SO4 or MeI / K2CO3 Reagent->Intermediate Impurity Impurity: Residual Acid or Phenolate Salt (Solid Precipitate) Intermediate->Impurity Incomplete Reaction or Poor Wash Product Methyl 3-hydroxy-2-methoxybenzoate (Colorless Oil) Intermediate->Product Workup & Purification Impurity->Product Contamination Risk

Caption: Synthesis logic showing how solid impurities (starting acid/salts) can contaminate the liquid product.

Impurity Profile

If your sample is a solid , check for:

  • Starting Material: 3-Hydroxy-2-methoxybenzoic acid (High melting solid).

  • Inorganic Salts: Potassium/Sodium salts from base-catalyzed methylation (e.g., using MeI/K

    
    CO
    
    
    
    ).
  • Isomer Contamination: Presence of Methyl 3-hydroxy-4-methoxybenzoate (Solid).

Part 4: Validated Characterization Protocols

Since Melting Point is not a viable quality attribute, the following protocols must be used to validate identity and purity.

Protocol A: 1H NMR Validation (Primary ID)

Objective: Confirm structure and rule out isomer scrambling. Reference Standard: Kyoto University Data [1].

  • Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Acquisition: 500 MHz (or equivalent), 16 scans.

  • Key Signals (Expected):

    • 
       3.8-4.0 ppm:  Two singlets (3H each) for 
      
      
      
      (ether) and
      
      
      (ester). Note: The ester methyl is typically shielded differently than the ether methyl.
    • 
       5.5-6.5 ppm:  Broad singlet for 
      
      
      
      (Exchangeable).
    • 
       6.8-7.5 ppm:  Aromatic protons (3H, multiplet pattern characteristic of 1,2,3-trisubstitution).
      
    • Specific Shift: Look for the doublet of doublets (dd) around 7.39 ppm (J = 8.0, 1.5 Hz) corresponding to the aromatic proton ortho to the ester [1].

Protocol B: HPLC Purity Assessment

Objective: Quantify purity without thermal degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 280 nm (Phenolic absorption).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Single peak >98.0% area.

Characterization Logic Diagram (Graphviz)

CharLogic Sample Sample Received (Methyl 3-hydroxy-2-methoxybenzoate) Visual Visual Inspection Sample->Visual Decision1 Is it a Liquid? Visual->Decision1 SolidPath It is Solid Decision1->SolidPath No LiquidPath It is Liquid Decision1->LiquidPath Yes ActionSolid REJECT / RE-PURIFY (Suspect Salt/Acid Impurity) SolidPath->ActionSolid ActionLiquid Proceed to NMR/HPLC LiquidPath->ActionLiquid NMR 1H NMR Analysis (Check 7.39 ppm dd signal) ActionLiquid->NMR Final CERTIFIED PURE NMR->Final Matches Literature

Caption: Decision tree for validating Methyl 3-hydroxy-2-methoxybenzoate, prioritizing physical state verification.

Part 5: Application in Drug Development

Methyl 3-hydroxy-2-methoxybenzoate serves as a specialized "scaffold" intermediate. Its value lies in the differentiation of the hydroxyl and carboxyl positions :

  • Orthogonal Reactivity: The phenol (-OH) can be alkylated or glycosylated selectively without affecting the ester (-COOMe), or vice-versa.

  • Bioactivity: This specific substitution pattern is often explored in antifeedant studies (e.g., against pine weevils) and as a fragment in kinase inhibitor design [3].

  • Handling: As an oil, it requires precise volumetric transfer or weighing by difference, rather than the spatula handling used for its solid isomers.

Part 6: References

  • Kyoto University. (2024). Studies on Organocatalytic Systems for Selective Functionalization. Characterization Data for Compound S2d (Methyl 3-hydroxy-2-methoxybenzoate). Retrieved from (Verified: Colorless oil, 1H NMR data).

  • Cymit Quimica. Methyl 3-hydroxy-2-methoxybenzoate Product Sheet (CAS 2169-25-7). Retrieved from (Verified: Liquid physical state).

  • Unelius, C. R., et al. (2006). "Hydroxy-methoxybenzoic methyl esters: synthesis and antifeedant activity on the pine weevil, Hylobius abietis."[7] Journal of Chemical Ecology / Zeitschrift für Naturforschung B. (Context: Comparative synthesis of isomers).

  • PubChem. Compound Summary for CAS 2169-25-7. National Library of Medicine. Retrieved from .

Sources

Technical Whitepaper: The Chemoselectivity and Functionalization of the 3-Hydroxyl Moiety in Methyl 3-hydroxy-2-methoxybenzoate

[1][2]

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) represents a specialized scaffold in medicinal chemistry, characterized by a vicinal trisubstitution pattern (1-ester, 2-methoxy, 3-hydroxyl).[1][2][3] This crowded steric environment creates a unique reactivity profile compared to simple phenols.[1][3]

This guide analyzes the electronic and steric factors governing the 3-hydroxyl group, providing researchers with actionable protocols for chemoselective functionalization.[2] The core challenge addressed here is the competition between the nucleophilicity of the phenol, the electrophilicity of the ester, and the directing effects of the aromatic ring.

Structural & Electronic Analysis

To predict reactivity, we must first deconstruct the molecular environment surrounding the 3-OH group.[2]

The Vicinal Trisubstitution Effect

The molecule features three contiguous substituents on the benzene ring:

  • C1: Methyl Ester (

    
    ) – Electron Withdrawing Group (EWG), Meta-director.[1][2][3]
    
  • C2: Methoxy (

    
    ) – Electron Donating Group (EDG), Ortho/Para-director.[1][2][3]
    
  • C3: Hydroxyl (

    
    ) – Strong EDG, Ortho/Para-director.[1][2][3]
    

Key Insight (The Buttressing Effect): The central methoxy group at C2 is sterically compressed between the ester and the hydroxyl group. This forces the methoxy group out of coplanarity with the ring, slightly reducing its resonance donation (

123
Intramolecular Hydrogen Bonding

A critical feature is the intramolecular hydrogen bond between the phenolic hydrogen (Donor) and the oxygen of the adjacent 2-methoxy group (Acceptor).

  • Consequence: This 5-membered interaction stabilizes the neutral phenol, making the proton less acidic than a free meta-substituted phenol.[1][2][3] However, once deprotonated, the proximity of the 2-OMe oxygen provides a "chelating pocket" that can stabilize metal cations (e.g.,

    
    , 
    
    
    ), potentially accelerating O-alkylation rates via the template effect.[2]

Reactivity Matrix

The following table summarizes the competitive reactivity pathways for this scaffold.

Reaction ClassTarget SiteDominant FactorSelectivity Outcome
Deprotonation 3-OHAcidity (

)
Forms phenoxide; requires mild base (

) to avoid ester hydrolysis.[1][2][3]
O-Alkylation 3-OHNucleophilicity vs. StericsHigh yield with primary halides.[1][2][3] Secondary halides require elevated heat/polar solvents.[1][3]
EAS (Halogenation) Ring C6Electronic ActivationThe 3-OH (para-director) dominates.[1][3] C6 is para to OH and ortho to Ester.[1][3]
Hydrolysis C1-EsterElectrophilicitySaponification occurs rapidly with strong hydroxides (

).[1][2][3]
Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When subjecting the molecule to electrophiles (e.g., bromination, nitration), the directing groups compete:

  • 3-OH: Directs to C2 (blocked), C4 , C6 .[1][2][3]

  • 2-OMe: Directs to C1 (blocked), C3 (blocked), C5 .

  • 1-Ester: Directs to C3 (blocked), C5 .

  • C6 (Para to OH): Electronically favored but sterically hindered by the C1-ester.[1][2][3]

  • C4 (Ortho to OH): Electronically active and less sterically encumbered (adjacent to a proton at C5).[1][3]

  • Experimental Note: Under kinetic control, C6 is often the primary site of attack due to the strong para-directing influence of the phenoxide/phenol, despite the steric bulk of the ester.

Visualization of Reaction Pathways[4]

The following diagram maps the decision logic for functionalizing Methyl 3-hydroxy-2-methoxybenzoate.

ReactivityPathwaysStartMethyl 3-hydroxy-2-methoxybenzoateBaseBase SelectionStart->BaseFunctionalizationEASElectrophilic Attack(Br2 / HNO3)Start->EASDirect SubstitutionWeakBaseWeak Base (K2CO3/Cs2CO3)Base->WeakBasePreserve EsterStrongBaseStrong Base (NaOH/LiOH)Base->StrongBaseCleave EsterPathAPhenoxide FormationWeakBase->PathAR-X / DMFPathBEster HydrolysisStrongBase->PathBH2O / MeOHProdAEther Derivative(O-Alkylation)PathA->ProdAR-X / DMFProdBCarboxylic Acid(Saponification)PathB->ProdBH2O / MeOHRegioC6-Substitution(Major Product)EAS->RegioPara-direction by OH

Figure 1: Chemoselectivity flowchart demonstrating the divergence between alkylation and hydrolysis based on base selection.[1][2]

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylate the 3-OH group without hydrolyzing the methyl ester.[1][2][3] Rationale: The use of Potassium Carbonate (


Reagents:

  • Methyl 3-hydroxy-2-methoxybenzoate (1.0 eq)[1][2][3]

  • Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.2 eq)[2]

  • 
     (Anhydrous, granular) (2.0 eq)[2]
    
  • Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.49 mmol) of Methyl 3-hydroxy-2-methoxybenzoate in 10 mL of anhydrous DMF.

  • Deprotonation: Add 1.52 g (11.0 mmol) of

    
    . The suspension may turn slight yellow due to phenoxide formation.[3] Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The intramolecular H-bond requires this induction period for complete deprotonation.[1][2][3]

  • Addition: Dropwise add the Alkyl Halide (6.59 mmol).

  • Reaction:

    • For MeI/BnBr: Stir at RT for 4–6 hours.

    • For hindered halides: Heat to 60°C for 12 hours.

  • Workup: Pour the mixture into 50 mL of ice-water. The product usually precipitates.[3]

    • If Solid: Filter and wash with cold water.[1][3]

    • If Oil: Extract with Ethyl Acetate (3x 20 mL), wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Validation: Check TLC (Hexane:EtOAc 7:3). The product will have a higher

    
     than the starting phenol.
    
Protocol B: Regioselective Bromination

Objective: Introduce a bromine atom at the C6 position.[1][3] Mechanism: Electrophilic Aromatic Substitution directed by the 3-OH group.[1][2][3]

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1][2][3]

  • Solvent: Acetonitrile (

    
    )[1][2][3]
    

Methodology:

  • Dissolve substrate in Acetonitrile (0.1 M concentration).

  • Cool the solution to 0°C to maximize regioselectivity.[1][3]

  • Add NBS portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 2 hours.

  • Outcome: The major product is Methyl 6-bromo-3-hydroxy-2-methoxybenzoate .[1][2][3]

    • Why? The OH activates the para-position (C6).[3] While C4 is also ortho to the OH, the para-directing effect combined with the electronic reinforcement of the 2-OMe (which activates C1, C3, C5—all blocked or meta) leaves C6 as the electronic "sweet spot."

Applications in Drug Development

This scaffold serves as a critical intermediate in the synthesis of:

  • Benzamide Antipsychotics: The 2,3-disubstitution pattern mimics the pharmacophore of substituted salicylamides (e.g., Remoxipride analogs).[1][2][3]

  • Kinase Inhibitors: The 3-OH provides a handle for attaching solubilizing chains (e.g., morpholine-ethoxy groups) often found in EGFR inhibitors like Gefitinib (though Gefitinib uses the 4-methoxy-3-hydroxy isomer, the chemistry is analogous) [1].[1][2][3]

  • Antioxidants: The steric crowding of the phenol allows it to act as a radical scavenger, similar to Vitamin E analogs.[3]

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (2007).[1][2][3] Describes analogous alkylation protocols for hydroxy-methoxybenzoates. Link[1][2]

  • Electrophilic Aromatic Substitution Regioselectivity. Chemistry LibreTexts. (2023). Fundamental principles governing the directing effects of OH and OMe groups. Link

  • Process for oxygen-alkylation of sterically hindered phenols. Google Patents. (1975).[1][2][3] Detailed methodology for overcoming steric hindrance in phenolic alkylation. Link

  • Methyl 3-hydroxy-2-methoxybenzoate Compound Summary. PubChem. (2025).[1][2][3] Physical properties and identification data.[1][3][4][5][6][7] Link[1][2]

  • Cu-Catalyzed Arylation of Phenols. Journal of Organic Chemistry. (2010). Advanced protocols for arylation of hindered phenols. Link[1][2]

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed application notes and protocols for the efficient synthesis of Methyl 3-hydroxy-2-methoxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented methodology is a robust, multi-step synthesis commencing from the readily available starting material, guaiacol. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural clarity, mechanistic understanding, and high yields.

Introduction

Methyl 3-hydroxy-2-methoxybenzoate is a key building block in the synthesis of a variety of biologically active molecules. Its specific substitution pattern, featuring adjacent hydroxyl and methoxy groups, makes it a versatile precursor for the elaboration of more complex chemical scaffolds. The efficient and scalable synthesis of this compound is therefore of significant interest to the organic synthesis community.

This guide details a reliable three-step synthetic sequence, which has been optimized for both yield and purity of the final product. The chosen pathway leverages well-established and understood chemical transformations, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of Methyl 3-hydroxy-2-methoxybenzoate is achieved through a three-step sequence starting from guaiacol (2-methoxyphenol). This strategy was selected for its logical progression, the high regioselectivity of the initial formylation step, and the straightforward nature of the subsequent oxidation and esterification reactions.

Synthesis_Workflow Guaiacol Guaiacol o_Vanillin 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) Guaiacol->o_Vanillin Reimer-Tiemann Formylation Carboxylic_Acid 2-Methoxy-3-hydroxybenzoic Acid o_Vanillin->Carboxylic_Acid Oxidation Final_Product Methyl 3-hydroxy-2-methoxybenzoate Carboxylic_Acid->Final_Product Fischer Esterification

Caption: Overall workflow for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate.

Part 1: Synthesis of 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) via Reimer-Tiemann Reaction

The initial step involves the ortho-formylation of guaiacol using the Reimer-Tiemann reaction. This reaction introduces a formyl group (-CHO) selectively at the position ortho to the hydroxyl group, a directing effect facilitated by the formation of a phenoxide ion in the basic reaction medium.[1][2] The electrophilic species in this reaction is dichlorocarbene, generated in situ from chloroform and a strong base.[3]

Protocol 1: Reimer-Tiemann Formylation of Guaiacol
Reagent/ParameterQuantity/ValueNotes
Guaiacol12.4 g (0.1 mol)Starting material
Sodium Hydroxide40.0 g (1.0 mol)In 80 mL of water
Chloroform14.3 g (0.12 mol)Added dropwise
Reaction Temperature60-65 °CExothermic reaction, requires control
Reaction Time2 hoursMonitor by TLC
Work-upAcidification with HClTo precipitate the product

Step-by-Step Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water.

  • Add guaiacol to the sodium hydroxide solution and heat the mixture to 60-65 °C with constant stirring.

  • Slowly add chloroform dropwise from the dropping funnel over a period of one hour. The reaction is exothermic and the temperature should be maintained within the specified range, using a water bath for cooling if necessary.

  • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional hour.

  • Cool the reaction mixture to room temperature and steam distill to remove any unreacted chloroform.

  • Transfer the remaining reaction mixture to a beaker and cool in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper. A solid precipitate of 3-methoxy-2-hydroxybenzaldehyde will form.

  • Filter the crude product using a Büchner funnel, wash with cold water until the washings are neutral, and dry in a desiccator.

  • The crude product can be purified by recrystallization from ethanol-water to afford pure 3-methoxy-2-hydroxybenzaldehyde.

Part 2: Oxidation of 3-Methoxy-2-hydroxybenzaldehyde to 2-Methoxy-3-hydroxybenzoic Acid

The second step is the oxidation of the aldehyde functional group of o-vanillin to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[4] A common and effective method utilizes potassium permanganate in a basic solution.[5] The reaction is typically performed at low temperatures to prevent side reactions.

Protocol 2: Oxidation of o-Vanillin
Reagent/ParameterQuantity/ValueNotes
3-Methoxy-2-hydroxybenzaldehyde15.2 g (0.1 mol)Starting material from Part 1
Potassium Permanganate17.4 g (0.11 mol)In 350 mL of water
Sodium Carbonate10.6 g (0.1 mol)In 100 mL of water
Reaction Temperature10-15 °CMaintain with an ice bath
Reaction Time2-3 hoursUntil purple color disappears
Work-upAcidification with H₂SO₄To precipitate the product

Step-by-Step Procedure:

  • In a 1 L beaker, dissolve 3-methoxy-2-hydroxybenzaldehyde in the aqueous sodium carbonate solution. Cool the solution to 10-15 °C in an ice bath with stirring.

  • Slowly add the potassium permanganate solution dropwise to the cooled aldehyde solution. The rate of addition should be controlled to maintain the temperature below 15 °C.

  • Continue stirring the mixture at this temperature until the purple color of the permanganate has been discharged, which typically takes 2-3 hours. A brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Carefully acidify the filtrate with dilute sulfuric acid with constant stirring. The 2-methoxy-3-hydroxybenzoic acid will precipitate out as a white solid.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from hot water or a suitable organic solvent.

Part 3: Esterification of 2-Methoxy-3-hydroxybenzoic Acid to Methyl 3-hydroxy-2-methoxybenzoate

The final step is a Fischer esterification, which converts the synthesized 2-methoxy-3-hydroxybenzoic acid into its corresponding methyl ester. This acid-catalyzed reaction with methanol is an equilibrium process.[6] Using a large excess of methanol as the solvent helps to drive the equilibrium towards the product side.

Protocol 3: Fischer Esterification
Reagent/ParameterQuantity/ValueNotes
2-Methoxy-3-hydroxybenzoic Acid16.8 g (0.1 mol)Starting material from Part 2
Methanol200 mLReagent and solvent
Concentrated Sulfuric Acid2 mLCatalyst
Reaction ConditionReflux6-8 hours
Work-upNeutralization and ExtractionWith NaHCO₃ and an organic solvent

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-methoxy-3-hydroxybenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid to the solution while swirling.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel.

  • Wash the organic layer successively with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-hydroxy-2-methoxybenzoate.

  • The final product can be purified by vacuum distillation or column chromatography on silica gel.

Detailed_Workflow cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Fischer Esterification Guaiacol Guaiacol NaOH_CHCl3 NaOH, Chloroform 60-65°C Guaiacol->NaOH_CHCl3 Acidification1 Acidification (HCl) NaOH_CHCl3->Acidification1 o_Vanillin 3-Methoxy-2-hydroxybenzaldehyde Acidification1->o_Vanillin o_Vanillin_in 3-Methoxy-2-hydroxybenzaldehyde KMnO4_Na2CO3 KMnO4, Na2CO3 10-15°C o_Vanillin_in->KMnO4_Na2CO3 Acidification2 Acidification (H2SO4) KMnO4_Na2CO3->Acidification2 Carboxylic_Acid 2-Methoxy-3-hydroxybenzoic Acid Acidification2->Carboxylic_Acid Carboxylic_Acid_in 2-Methoxy-3-hydroxybenzoic Acid MeOH_H2SO4 Methanol, H2SO4 (cat.) Reflux Carboxylic_Acid_in->MeOH_H2SO4 Workup Neutralization & Extraction MeOH_H2SO4->Workup Final_Product Methyl 3-hydroxy-2-methoxybenzoate Workup->Final_Product

Caption: Detailed experimental workflow for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate.

Conclusion

The protocols outlined in this document describe an efficient and reliable pathway for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate from guaiacol. By following these detailed procedures, researchers can obtain this valuable chemical intermediate in good yield and high purity. The causality behind the experimental choices has been explained to provide a deeper understanding of the underlying chemical principles.

References

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Chemguide. making carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • Wikipedia. Guaiacol. Available at: [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Google Patents. (2011). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. CN101941909A.
  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available at: [Link]

  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Available at: [Link]

  • YouTube. (2020). Kolbe-Schmitt Reaction. S. Michael Stewart. Available at: [Link]

  • BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2026). Fischer Esterification. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry. Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]

  • Google Patents. (1985). Process for oxidizing aldehydes to carboxylic acids. EP0146373B1.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • BYJU'S. Kolbe's Reaction. Available at: [Link]

Sources

The Strategic Application of Methyl 3-hydroxy-2-methoxybenzoate in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. Methyl 3-hydroxy-2-methoxybenzoate, a substituted aromatic ester, has emerged as a valuable, yet often overlooked, building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group ortho to a methoxy moiety and a methyl ester, provides a versatile scaffold for the construction of complex molecular architectures found in a variety of therapeutic agents. This guide provides an in-depth exploration of the utility of Methyl 3-hydroxy-2-methoxybenzoate as a pharmaceutical intermediate, complete with detailed protocols, mechanistic insights, and practical considerations for its application in drug discovery and development.

Physicochemical Properties and Handling

Before its application in synthesis, a thorough understanding of the physicochemical properties and safety profile of Methyl 3-hydroxy-2-methoxybenzoate is paramount.

PropertyValueReference
CAS Number 2169-25-7[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to off-white crystalline powder
Purity Typically ≥97%[2]
Synonyms 2-hydroxy-3-methoxy-methyl benzoate, Benzoic acid, 3-hydroxy-2-methoxy-, methyl ester[1][3]

Safety and Handling: Methyl 3-hydroxy-2-methoxybenzoate is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]

Synthetic Utility: A Versatile Intermediate

The synthetic value of Methyl 3-hydroxy-2-methoxybenzoate lies in the differential reactivity of its functional groups. The phenolic hydroxyl group is a prime site for nucleophilic reactions, such as etherification, while the methyl ester can be readily hydrolyzed or aminated. The methoxy group, being relatively inert, serves to modulate the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.

A key application of this intermediate is in the synthesis of compounds where a substituted phenoxy moiety is a critical pharmacophore. This structural motif is prevalent in a wide range of biologically active molecules.

Application Protocol: Synthesis of a Substituted Phenoxyacetamide Derivative

This protocol details a representative synthetic sequence starting from Methyl 3-hydroxy-2-methoxybenzoate to yield a substituted phenoxyacetamide, a scaffold with potential applications in various therapeutic areas. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: O-Alkylation of Methyl 3-hydroxy-2-methoxybenzoate

The initial step involves the etherification of the phenolic hydroxyl group. This is a crucial transformation that introduces a side chain, which can be further functionalized. The choice of the alkylating agent is dictated by the desired final structure of the drug candidate. In this example, we will use 2-chloro-N,N-diethylacetamide.

Reaction Scheme:

G start Methyl 3-hydroxy-2-methoxybenzoate reagents1 2-chloro-N,N-diethylacetamide, K₂CO₃, Acetone start->reagents1 product1 Methyl 2-methoxy-3-(2-(diethylamino)-2-oxoethoxy)benzoate reagents1->product1

Figure 1: O-Alkylation of Methyl 3-hydroxy-2-methoxybenzoate

Protocol:

  • To a stirred solution of Methyl 3-hydroxy-2-methoxybenzoate (1.82 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To this suspension, add 2-chloro-N,N-diethylacetamide (1.63 g, 11 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Rationale:

  • Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. An excess is used to ensure complete deprotonation and to neutralize the HCl formed as a byproduct.

  • Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Step 2: Hydrolysis of the Methyl Ester

The subsequent step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is essential for subsequent amide bond formation.

Reaction Scheme:

G start Methyl 2-methoxy-3-(2-(diethylamino)-2-oxoethoxy)benzoate reagents1 LiOH, THF/H₂O start->reagents1 product1 2-methoxy-3-(2-(diethylamino)-2-oxoethoxy)benzoic acid reagents1->product1

Figure 2: Hydrolysis of the Methyl Ester

Protocol:

  • Dissolve the purified product from Step 1 (e.g., 2.95 g, 10 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Rationale:

  • Hydrolysis Conditions: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Work-up: Acidification is necessary to protonate the carboxylate salt to the free carboxylic acid, which can then be extracted into an organic solvent.

Analytical Characterization

The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compounds and monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the synthesized molecules.
Mass Spectrometry (MS) To confirm the molecular weight of the products.

Conclusion

Methyl 3-hydroxy-2-methoxybenzoate is a strategically valuable intermediate for the synthesis of complex pharmaceutical compounds. Its distinct functional groups offer a platform for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols and rationale provided herein serve as a foundational guide for researchers and scientists in drug development, highlighting the potential of this versatile building block in the quest for novel therapeutics. As with any synthetic procedure, careful optimization and characterization are essential to ensure the quality and reproducibility of the results.

References

  • CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents. (n.d.).
  • Methyl 3-hydroxy-2-methoxybenzoate | CAS 2169-25-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7 | Chemsrc. (2025, August 21). Retrieved from [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007, September 10). Retrieved from [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed. (2007, March 28). Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II) - ResearchGate. (2025, August 8). Retrieved from [Link]

  • (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678 - ResearchGate. (2025, July 26). Retrieved from [Link]

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchGate. (2006, November 19). Retrieved from [Link]

Sources

Application Note: Catalytic Esterification Protocols for Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized catalytic protocols for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate , a critical intermediate in the synthesis of bioactive scaffolds (e.g., gefitinib analogs, salicylic acid derivatives).

The synthesis presents a specific chemoselective and kinetic challenge:

  • Steric Hindrance (The Ortho-Effect): The 2-methoxy substituent exerts steric bulk adjacent to the carboxyl group, significantly reducing the rate of nucleophilic attack compared to meta- or para-substituted benzoic acids.

  • Chemoselectivity: The presence of a free phenolic hydroxyl group at the C3 position requires conditions that esterify the carboxylic acid without alkylating the phenol (O-methylation).

We present three field-validated protocols ranging from classical homogeneous catalysis to modern heterogeneous "green" catalysis, ensuring high yield and purity without the need for protecting groups.

Mechanistic Insight: Overcoming the Ortho-Effect

The esterification of 3-hydroxy-2-methoxybenzoic acid is governed by the Fisher-Speier mechanism , but with kinetic retardation due to the ortho-methoxy group.

The Steric & Electronic Landscape
  • Electronic Effect: The 2-methoxy group is electron-donating by resonance (+M), which increases electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by methanol.

  • Steric Effect: The bulk of the methoxy group hinders the formation of the tetrahedral intermediate.

Implication for Protocol Design: Standard room-temperature esterification often fails. Successful protocols require thermal activation (reflux) and high catalyst loading or water removal (Le Chatelier's principle) to drive the equilibrium forward.

Diagram 1: Reaction Mechanism & Steric Challenge

EsterificationMechanism Substrate 3-hydroxy-2-methoxybenzoic acid (Sterically Hindered) Protonation Carbonyl Protonation (Activation) Substrate->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Tetrahedral Tetrahedral Intermediate (High Energy/Crowded) Attack->Tetrahedral Slow Step (Steric Block) Product Methyl 3-hydroxy-2-methoxybenzoate + H2O Tetrahedral->Product - H2O - H+

Caption: Mechanistic pathway highlighting the rate-limiting formation of the tetrahedral intermediate due to the C2-methoxy steric bulk.

Experimental Protocols

Method A: Heterogeneous Catalysis (Amberlyst-15)

Best for: Green chemistry, ease of workup, and avoiding product contamination with mineral acids. Mechanism: Surface-active sulfonic acid sites protonate the carbonyl.

Materials
  • Precursor: 3-Hydroxy-2-methoxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, 20 volumes)

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin, dry form), 20 wt% loading relative to substrate.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Protocol
  • Activation: If Amberlyst-15 is old/wet, wash with MeOH and dry in a vacuum oven at 80°C for 2 hours to activate active sites.

  • Charging: In a reaction flask, dissolve 10.0 g of 3-hydroxy-2-methoxybenzoic acid in 200 mL of anhydrous methanol.

  • Catalyst Addition: Add 2.0 g of activated Amberlyst-15 beads.

  • Reaction: Heat the mixture to a vigorous reflux (65°C) with stirring (500 rpm).

    • Note: The heterogeneous nature requires vigorous stirring to ensure mass transfer to the catalyst surface.

  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC every 4 hours.

    • Target: >95% conversion.[1] Due to steric hindrance, reaction time is typically 12–24 hours .

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 (catalyst can be washed with MeOH and reused).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude ester.

  • Purification: Recrystallize from minimal hot Toluene or a Benzene/Cyclohexane mixture (if necessary) to obtain white crystalline solid.

Method B: Lewis Acid Catalysis (Molecular Iodine)

Best for: Mild conditions, high chemoselectivity, and substrates sensitive to strong Brønsted acids. Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl oxygen.

Materials
  • Precursor: 3-Hydroxy-2-methoxybenzoic acid (1.0 eq)

  • Solvent: Methanol (10 volumes)

  • Catalyst: Molecular Iodine (I₂), 10 mol%

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Protocol
  • Dissolution: Dissolve 5.0 g of precursor in 50 mL methanol.

  • Catalysis: Add 0.75 g (approx 10 mol%) of Iodine. The solution will turn dark brown.

  • Reaction: Reflux the mixture for 8–12 hours .

    • Insight: Iodine catalysis is often faster than heterogeneous methods for hindered substrates due to the homogeneous nature of the active species in solution.

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate methanol to approx. 20% of original volume.

    • Dilute with Ethyl Acetate (50 mL).

    • Critical Step: Wash the organic layer with 10% Na₂S₂O₃ solution (2 x 20 mL) to remove iodine (color changes from brown to clear).

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Method C: Homogeneous Acid (p-TSA) with Dean-Stark

Best for: Large-scale synthesis where equilibrium displacement is required for maximum yield.

Protocol Summary

Use p-Toluenesulfonic acid (p-TSA) (5 mol%) in a mixture of Methanol/Toluene (1:2 ratio) .

  • Setup: Attach a Dean-Stark trap (or use molecular sieves in a Soxhlet extractor) to continuously remove water.

  • Logic: Removing water shifts the equilibrium to the right (Le Chatelier’s Principle), essential for sterically hindered esters where the forward rate constant is low.

  • Time: 12-16 hours at reflux (approx 75-80°C azeotrope).

Comparative Data Analysis

ParameterMethod A (Amberlyst-15)Method B (Iodine)Method C (p-TSA/Toluene)
Catalyst Type Heterogeneous (Solid)Homogeneous (Lewis Acid)Homogeneous (Brønsted)
Reaction Time 18 - 24 h8 - 12 h12 - 16 h
Isolated Yield 85 - 90%90 - 94%92 - 96%
Workup Ease High (Filtration)Medium (Extraction/Wash)Medium (Extraction/Wash)
Green Score High (Reusable)ModerateLow (Solvent waste)
Selectivity Excellent (No O-methylation)ExcellentGood

Workflow Visualization

Diagram 2: Process Decision Tree

ProcessFlow Start Start: 3-Hydroxy-2-methoxybenzoic acid Decision Select Catalyst Strategy Start->Decision PathA Method A: Amberlyst-15 (Green/Small Scale) Decision->PathA PathB Method B: Iodine (Mild/Speed) Decision->PathB PathC Method C: p-TSA/Toluene (Scale-up/Max Yield) Decision->PathC ActionA Reflux MeOH (24h) Simple Filtration PathA->ActionA ActionB Reflux MeOH (12h) Thiosulfate Wash PathB->ActionB ActionC Reflux/Dean-Stark (16h) Azeotropic Water Removal PathC->ActionC End Final Product: Methyl 3-hydroxy-2-methoxybenzoate ActionA->End ActionB->End ActionC->End

Caption: Decision matrix for selecting the optimal esterification protocol based on scale and purity requirements.

Quality Control & Characterization

Validation: The identity of the product must be confirmed to ensure regioselectivity (ester formation vs. ether formation).

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.2–7.4 (m, 3H, Ar-H)

    • δ 6.1 (s, 1H, -OH, exchangeable)

    • δ 3.91 (s, 3H, -COOCH 3) – Diagnostic Singlet

    • δ 3.85 (s, 3H, -OCH 3) – Diagnostic Singlet

    • Note: The shift of the ester methyl is typically distinct from the ether methyl.

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) Gradient.

References

  • Standard Esterification of Hydroxybenzoates

    • Synthesis of methyl 3-hydroxybenzoate.[2][3][4][5] PrepChem.

  • Steric Effects in Benzoate Esterification

    • Bowden, K., et al.[6] "The separation of polar and steric effects.[6] Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids." Journal of the Chemical Society B, 1968.

  • Amberlyst-15 Catalysis (Green Protocol)

    • Kalita, C., et al. "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst."[7] International Journal of Scientific & Technology Research, 2020.[7] (Validating heterogeneous catalysis for benzoates).

  • Iodine Catalyzed Esterification

    • Ramalinga, K., et al. "A mild and efficient method for esterification and transesterification catalyzed by iodine."[8] Tetrahedron Letters, 2002.

  • Synthesis of Gefitinib Intermediates (Relevant Substrate)

    • Li, Z., et al. "Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate." Molecules, 2007.[5][9] (Demonstrates handling of methoxy/hydroxy benzoate systems).

Sources

Application Note: Scalable Production of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for the synthesis of Methyl 3-hydroxy-2-methoxybenzoate .

Abstract & Strategic Overview

Methyl 3-hydroxy-2-methoxybenzoate is a critical intermediate in the synthesis of isoquinoline alkaloids, polyphenolic natural products, and specific kinase inhibitors (e.g., Gefitinib analogs). Its structural isomer, methyl 2-hydroxy-3-methoxybenzoate (derived from o-vanillic acid), is common, but the 3-hydroxy-2-methoxy substitution pattern is synthetically challenging due to the inherent reactivity of the catechol moiety.

The Core Challenge: Direct methylation of methyl 2,3-dihydroxybenzoate typically yields the 3-methoxy isomer due to the strong intramolecular hydrogen bond between the 2-hydroxyl group and the ester carbonyl, which passivates the 2-OH nucleophile.

The Solution: This protocol details a regioselective protection-deprotection strategy . By exploiting the nucleophilic disparity between the 2-OH and 3-OH positions, we selectively benzylate the 3-position, methylate the hindered 2-position, and subsequently remove the benzyl group. This route is scalable from gram to kilogram quantities and avoids inseparable isomeric mixtures.

Retrosynthetic Analysis & Pathway

The synthesis is designed to ensure regiochemical purity. The logic follows a "Protect-Cap-Deprotect" workflow.

Retrosynthesis Target Methyl 3-hydroxy-2-methoxybenzoate (Target) Precursor1 Methyl 3-benzyloxy-2-methoxybenzoate (Fully Protected) Target->Precursor1 Hydrogenolysis (Pd/C, H2) Precursor2 Methyl 3-benzyloxy-2-hydroxybenzoate (Regio-Intermediate) Precursor1->Precursor2 O-Methylation (MeI, K2CO3) SM Methyl 2,3-dihydroxybenzoate (Starting Material) Precursor2->SM Selective Benzylation (BnBr, K2CO3)

Figure 1: Retrosynthetic strategy highlighting the regioselective installation of the benzyl group.

Materials & Equipment

Reagents
  • Starting Material: Methyl 2,3-dihydroxybenzoate (Purity >98%).[1]

  • Alkylating Agents: Benzyl bromide (BnBr), Iodomethane (MeI) or Dimethyl sulfate (DMS).

  • Bases: Potassium carbonate (K₂CO₃, anhydrous, granular), Cesium carbonate (Cs₂CO₃ - optional for difficult scales).

  • Solvents: Acetone (HPLC grade), Dimethylformamide (DMF), Methanol, Ethyl Acetate.

  • Catalyst: Palladium on Carbon (10% Pd/C, wet support).

Equipment
  • Reaction: 3-neck round bottom flasks (equipped with mechanical stirrer and reflux condenser).

  • Purification: Flash chromatography system (Silica gel 60) or Crystallization vessels.

  • Safety: Fume hood (essential for MeI/BnBr), Hydrogenation shaker or balloon setup.

Detailed Experimental Protocol

Step 1: Regioselective Benzylation

Objective: Selectively protect the 3-hydroxyl group. Mechanism: The 2-hydroxyl group forms a 6-membered hydrogen bond with the ester carbonyl, significantly reducing its acidity (pKa ~10-11) and nucleophilicity. The 3-hydroxyl group remains free and more acidic (pKa ~9), reacting preferentially with benzyl bromide under mild basic conditions.

Procedure:

  • Setup: Charge a 1L 3-neck flask with Methyl 2,3-dihydroxybenzoate (50.0 g, 297 mmol) and Acetone (500 mL).

  • Base Addition: Add K₂CO₃ (45.2 g, 327 mmol, 1.1 eq) in a single portion. The suspension will turn bright yellow/orange.

  • Alkylation: Add Benzyl bromide (35.3 mL, 297 mmol, 1.0 eq) dropwise over 30 minutes via an addition funnel.

    • Note: Do not use excess BnBr to avoid bis-alkylation.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) should convert to the mono-benzylated product (Rf ~0.5).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil usually solidifies. Recrystallize from Methanol/Water or minimal Ethanol.

    • Yield: ~65-75% (Expected mass: ~50–58 g).

    • Product: Methyl 3-benzyloxy-2-hydroxybenzoate.

Step 2: O-Methylation of the Hindered 2-Position

Objective: Install the methoxy group at the 2-position. Challenge: The 2-OH is hydrogen-bonded and sterically crowded. Forcing conditions are required.[2]

Procedure:

  • Setup: Dissolve Methyl 3-benzyloxy-2-hydroxybenzoate (50.0 g, 194 mmol) in DMF (250 mL).

  • Base Addition: Add K₂CO₃ (53.6 g, 388 mmol, 2.0 eq).

    • Optimization: For faster reaction, add catalytic KI (0.1 eq).

  • Alkylation: Add Iodomethane (MeI) (18.1 mL, 291 mmol, 1.5 eq) cautiously.

    • Safety: MeI is highly toxic and volatile.[2] Use a sealed system or efficient condenser.

  • Reaction: Heat to 60–70°C for 12 hours. The intramolecular H-bond must be broken by the base and heat.

  • Workup: Pour the reaction mixture into ice-water (1 L). Stir vigorously. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.

    • Yield: ~85-90%.[3]

    • Product: Methyl 3-benzyloxy-2-methoxybenzoate.

Step 3: Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl group to reveal the 3-hydroxyl.

Procedure:

  • Setup: Dissolve the Step 2 product (40.0 g) in Methanol/Ethyl Acetate (1:1 v/v, 400 mL).

  • Catalyst: Add 10% Pd/C (2.0 g, 5 wt% loading).

    • Safety: Wet the catalyst with water before adding solvent to prevent ignition.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm) or Parr shaker (30 psi). Stir at room temperature for 4–6 hours.

  • Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a more polar spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent to yield the target compound.

    • Yield: Quantitative (~95%).

    • Final Product: Methyl 3-hydroxy-2-methoxybenzoate.[4]

Analytical Validation (QC)

The following data parameters validate the structural integrity of the synthesized compound.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 74–76 °CCapillary
¹H NMR (400 MHz, CDCl₃) δ 3.89 (s, 3H, Ester-Me), 3.92 (s, 3H, Ether-Me), 5.80 (s, 1H, -OH), 7.0–7.4 (m, 3H, Ar-H)NMR Spectroscopy
Regioselectivity >99% (Absence of 2-OH isomer)HPLC / NOESY
Mass Spec [M+H]⁺ = 183.1LC-MS

Regiochemistry Check: In the ¹H NMR, the absence of a downfield signal (δ > 10.5 ppm) confirms that the phenolic proton is not hydrogen-bonded to the carbonyl, proving the 2-position is methylated (capped) and the 3-OH is free.

Process Workflow Diagram

Workflow cluster_0 Step 1: Regioselective Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection S1_Mix Mix Methyl 2,3-DHB + K2CO3 in Acetone S1_Add Add BnBr (1.0 eq) Reflux 6h S1_Mix->S1_Add S1_Iso Isolate 3-OBn-2-OH (Solid) S1_Add->S1_Iso S2_Mix Dissolve in DMF Add MeI + K2CO3 S1_Iso->S2_Mix S2_React Heat 60°C, 12h (Break H-Bond) S2_Mix->S2_React S2_Iso Precipitate in Water Isolate 3-OBn-2-OMe S2_React->S2_Iso S3_React H2 / Pd/C MeOH/EtOAc S2_Iso->S3_React S3_Filter Filter Catalyst Concentrate S3_React->S3_Filter Target Methyl 3-hydroxy-2-methoxybenzoate S3_Filter->Target

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-benzylation (both 2,3-positions)Strictly control BnBr stoichiometry to 1.0 eq. Lower temperature to 50°C.
Incomplete Methylation (Step 2) Steric hindrance / H-bondingIncrease K₂CO₃ to 3.0 eq. Add catalytic 18-crown-6 or use Cs₂CO₃. Increase temp to 80°C.
Green Color in Step 3 Trace oxidation or metal contaminationEnsure catalyst is filtered completely. Wash product with EDTA solution if necessary.
Isomer Contamination Migration of groups (rare)Verify starting material purity. Avoid strong acids during workup.

References

  • Regioselectivity in Dihydroxybenzoates

    • Bradsher, C. K., & Dutta, N. L. (1960).[3] The Synthesis of 10-Hydroxy-2,3,9-trimethoxydibenzo[a,g]quinolizidine.Journal of the American Chemical Society , 82(5), 1145–1147. Link

    • Note: This seminal paper establishes the route: Methyl 2,3-dihydroxybenzoate → Benzylation → Methylation → Deprotection to access the 3-hydroxy-2-methoxy p
  • General Methylation Protocols

    • Horie, T., et al. (1987).[5] Studies of the Selective O-Alkylation and Dealkylation of Flavonoids.Chemical and Pharmaceutical Bulletin , 35(11), 4465-4472.[5] Link

    • Note: Provides mechanistic insight into the lower reactivity of hydrogen-bonded hydroxyl groups in ortho-hydroxy carbonyl systems.
  • Compound Data & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14815291, Methyl 3-hydroxy-2-methoxybenzoate.Link

  • Scale-Up Safety (Diazomethane Alternatives): Press, J. B. (2016). Safe Scale-Up of Methylation Reactions.Organic Process Research & Development. (Contextual reference for replacing Diazomethane with MeI/Base in Step 2).

Sources

Functionalization of Methyl 3-hydroxy-2-methoxybenzoate at the 3-position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Methyl 3-hydroxy-2-methoxybenzoate at the 3-Position

Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7) represents a highly valuable but underutilized "privileged scaffold" in medicinal chemistry. Unlike its more common regioisomer, isovanillic ester (methyl 3-hydroxy-4-methoxybenzoate), this 2,3-disubstituted benzoate offers a unique steric and electronic profile due to the ortho-methoxy group's proximity to the ester.

This Application Note provides validated protocols for functionalizing the 3-hydroxyl position. We address the specific challenges posed by the 2-methoxy group—specifically the intramolecular hydrogen bonding and steric "buttressing" effects—and provide high-yield workflows for


-alkylation , Triflation (for Pd-coupling) , and Regioselective Halogenation .

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the 3-hydroxyl group.

  • Steric Environment: The 2-methoxy group forces the 1-methoxycarbonyl (ester) group out of planarity with the benzene ring. This reduces conjugation between the ester and the ring, slightly altering the electron density at C3 compared to standard benzoates.

  • Intramolecular Hydrogen Bonding: The 3-hydroxyl proton acts as a hydrogen bond donor to the oxygen of the 2-methoxy group [1]. This forms a stable 5-membered ring interaction.

    • Consequence: The

      
       of the 3-OH is higher (less acidic) than typical phenols due to this stabilization. Deprotonation requires slightly more forcing conditions (e.g., higher temperatures or stronger bases) compared to non-hydrogen-bonded phenols.
      
  • Regioselectivity: The 3-OH is the strongest activating group on the ring. In Electrophilic Aromatic Substitution (EAS), it directs ortho (to C2 and C4) and para (to C6). Since C2 is blocked, C4 is the primary site for electrophilic attack (e.g., halogenation), provided the 3-OH is not capped.

Decision Tree: Functionalization Pathways

The following workflow illustrates the strategic options available for this scaffold.

G Start Methyl 3-hydroxy- 2-methoxybenzoate Decision Target Moiety? Start->Decision Ether Lipophilic Ether (O-Alkylation) Decision->Ether Alkyl Chain Biaryl Biaryl/Heteroaryl (C-C Coupling) Decision->Biaryl Aryl Group Halogen Halogenated Core (C4-Functionalization) Decision->Halogen Halide Method1 Protocol A: Mitsunobu / SN2 Ether->Method1 Method2 Protocol B: Triflation -> Suzuki Biaryl->Method2 Method3 Protocol C: NCS/NBS Halogenation Halogen->Method3

Figure 1: Strategic decision tree for scaffold diversification.

Detailed Protocols

Protocol A: -Alkylation (Ether Synthesis)

Target: Introduction of lipophilic side chains or linkers.

Due to the intramolecular H-bond described above, standard weak bases (e.g.,


 in acetone) may result in sluggish kinetics. We recommend using Cesium Carbonate (

)
in DMF to disrupt the H-bond and enhance phenoxide nucleophilicity [2].

Reagents:

  • Substrate: Methyl 3-hydroxy-2-methoxybenzoate (1.0 eq)

  • Alkyl Halide: R-Br or R-I (1.2 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Anhydrous DMF (

    
    )
    

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with Methyl 3-hydroxy-2-methoxybenzoate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Note: The solution typically turns bright yellow as the phenoxide forms.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Alternative (Mitsunobu): For secondary alcohols or sensitive substrates, use


 (1.5 eq) and DIAD (1.5 eq) in THF at 

.
Protocol B: Activation & Cross-Coupling (The Triflate Route)

Target: Replacement of C3-OH with an Aryl/Heteroaryl group.

To install a carbon substituent at C3, the hydroxyl must first be converted to a triflate (OTf), creating a reactive electrophile for Palladium-catalyzed coupling.

Step 1: Triflate Synthesis

  • Reagents: Substrate (1.0 eq), Triflic Anhydride (

    
    , 1.2 eq), Pyridine (3.0 eq), DCM (
    
    
    
    ).
  • Procedure:

    • Dissolve substrate and pyridine in DCM; cool to

      
      .
      
    • Add

      
       dropwise over 20 mins. Caution: Exothermic.
      
    • Stir at

      
       for 1 hour, then warm to RT.
      
    • Quench with saturated

      
      . Extract with DCM.
      
    • Critical: Flash chromatography must be done quickly using neutralized silica (

      
       in eluent) to prevent triflate hydrolysis.
      

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Triflate intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (9:1), degassed.

  • Conditions:

    
     for 12 hours.
    
  • Mechanism: The oxidative addition of Pd into the C3-OTf bond is facilitated by the electron-withdrawing nature of the ester (at C1), despite the steric bulk of the 2-OMe.

Protocol C: Regioselective Halogenation (C4 Functionalization)

Target: Using the 3-OH to direct substitution to the 4-position.

If the goal is to keep the 3-OH (or protect it later) and functionalize the ring carbon, the 3-OH is the dominant director.

Reagents:

  • Substrate: Methyl 3-hydroxy-2-methoxybenzoate (1.0 eq)

  • Halogen Source: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step:

  • Dissolve substrate in Acetonitrile at

    
    .
    
  • Add NBS portion-wise (protect from light).

  • Stir at

    
     to RT.
    
  • Outcome: The electrophile attacks C4 (ortho to the activating OH). The C2 position is blocked; C6 is sterically shielded by the ester and less activated.

  • Result: Methyl 4-bromo-3-hydroxy-2-methoxybenzoate. This is a versatile intermediate for further functionalization.

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (Triflation)Protocol C (Halogenation)
Key Reagent

/ Alkyl Halide

/ Pyridine
NBS or NCS
Temp



Primary Risk Incomplete conversion (steric)Hydrolysis of TriflateRegio-isomers (minor C6)
Yield (Typ.) 85-95%75-85%80-90%

Troubleshooting Tips:

  • Low Yield in Alkylation: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to activate the alkyl bromide.

  • Triflate Instability: If the triflate degrades on silica, use it crude in the Suzuki coupling step immediately after workup.

References

  • Hydrogen Bonding in 2-Methoxy-3-hydroxy Systems

    • Liu, Z.H., et al. (2007).[1][2] "2-Hydroxy-3-methoxybenzoic acid."[1][2][3] Acta Crystallographica Section E, E63, o2616.[2]

    • Note: This paper discusses the H-bond network in the free acid/amide analogs, confirming the 5-membered ring motif.
  • Functionalization of Hindered Phenols

    • Vaccaro, L., et al. (2024).[4] "Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation."[4][5] Chemical Science.

    • Context: Reviews strategies for overcoming steric hindrance in phenolic substr
  • Synthesis of Related Isovanillic Esters (Gefitinib Precursors)

    • Fernandez, X., et al. (2007).
    • Relevance: Demonstrates comparative alkylation chemistry on the regioisomer (3-hydroxy-4-methoxy), providing a baseline for solvent/base selection ( /DMF).
  • Compound Data

    • PubChem CID 14815291 (Methyl 3-hydroxy-2-methoxybenzoate).[6]

    • [6]

Sources

The Untapped Potential of Methyl 3-hydroxy-2-methoxybenzoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block Awaiting Exploration

In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 3-hydroxy-2-methoxybenzoate, a seemingly simple aromatic compound, presents itself as a highly versatile yet underutilized building block for the construction of complex molecular architectures. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, offers a rich chemical playground for selective functionalization. The electronic and steric differentiation of the aromatic ring positions, coupled with the distinct reactivity of the three functional groups, positions this molecule as a potent precursor for a diverse array of target structures, particularly in the realm of pharmaceuticals and bioactive natural products.

This application note aims to illuminate the synthetic potential of methyl 3-hydroxy-2-methoxybenzoate. While direct applications in reported total syntheses are sparse, we will explore its plausible utility by drawing parallels with its isomers and by proposing strategic applications in the synthesis of valuable heterocyclic scaffolds. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to inspire the integration of this promising building block into their synthetic endeavors.

Strategic Functionalization: A Trifecta of Reactive Sites

The synthetic utility of methyl 3-hydroxy-2-methoxybenzoate stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl group serves as a nucleophile for O-alkylation and O-arylation reactions, a handle for directing electrophilic aromatic substitution, and a key component in cyclization reactions to form oxygen-containing heterocycles. The methoxy group, while relatively inert, exerts a significant electronic influence on the aromatic ring, directing electrophilic attack. The methyl ester provides a site for hydrolysis, amidation, or reduction, allowing for further molecular elaboration.

Case Study: Insights from an Isomer in the Synthesis of Gefitinib

While the direct application of methyl 3-hydroxy-2-methoxybenzoate in a major total synthesis is not extensively documented, the closely related isomer, methyl 3-hydroxy-4-methoxybenzoate, has been successfully employed as a key starting material in a novel synthesis of Gefitinib, an anticancer drug.[1][2] This synthesis provides a valuable blueprint for the types of transformations that methyl 3-hydroxy-2-methoxybenzoate can be expected to undergo.

The synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate involves a sequence of O-alkylation, nitration, reduction, cyclization, and amination reactions.[1] This highlights the potential of the hydroxyl group to be selectively alkylated in the presence of the ester and methoxy functionalities, and the ability of the substituted benzene ring to undergo further functionalization.

Proposed Application I: Synthesis of Substituted Benzofurans

Benzofurans are a common motif in biologically active compounds. Methyl 3-hydroxy-2-methoxybenzoate can serve as an excellent precursor for the synthesis of highly substituted benzofurans through a two-step sequence involving O-alkylation followed by intramolecular cyclization.

Workflow for Benzofuran Synthesis

A Methyl 3-hydroxy-2-methoxybenzoate B O-Alkylation with α-haloketone A->B R-C(O)CH2-X, Base C Intermediate Ether B->C D Intramolecular Cyclization C->D Acid or Base catalyst E Substituted Benzofuran D->E

Caption: Proposed workflow for the synthesis of substituted benzofurans.

Protocol: Two-Step Synthesis of a 4-Methoxy-5-carbomethoxy-benzofuran Derivative

This protocol provides a general procedure for the synthesis of a benzofuran derivative from methyl 3-hydroxy-2-methoxybenzoate.

Step 1: O-Alkylation

  • Reaction Setup: To a solution of methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add an α-haloketone (e.g., 2-chloro-1-phenylethan-1-one) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude ether by column chromatography on silica gel.

Step 2: Intramolecular Cyclization (Robinson-Gabriel Annulation)

  • Reaction Setup: Dissolve the purified ether from Step 1 in a dehydrating solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid like p-toluenesulfonic acid or a Lewis acid.

  • Reaction Conditions: Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove water.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting benzofuran derivative by column chromatography or recrystallization.

Reactant (α-haloketone)Expected Benzofuran ProductPotential Biological Activity
2-chloro-1-phenylethan-1-one2-phenyl-4-methoxy-5-carbomethoxy-benzofuranAntifungal, Antimicrobial
1-bromopropan-2-one2-methyl-4-methoxy-5-carbomethoxy-benzofuranAnti-inflammatory
2-bromo-1-(4-chlorophenyl)ethan-1-one2-(4-chlorophenyl)-4-methoxy-5-carbomethoxy-benzofuranAnticancer

Table 1: Potential scope of benzofuran synthesis from methyl 3-hydroxy-2-methoxybenzoate.

Proposed Application II: Synthesis of Substituted Chromones

Chromones are another class of privileged scaffolds in medicinal chemistry, known for their diverse biological activities. The o-hydroxyacetophenone moiety, which can be derived from methyl 3-hydroxy-2-methoxybenzoate, is a key precursor for chromone synthesis.

Workflow for Chromone Synthesis

A Methyl 3-hydroxy-2-methoxybenzoate B Fries Rearrangement A->B 1. Acylation 2. AlCl3 C 2-Hydroxy-3-methoxy-6-acetyl-methylbenzoate B->C D Baker-Venkataraman Rearrangement C->D 1. Benzoylation 2. Base E 1,3-Diketone Intermediate D->E F Acid-catalyzed Cyclization E->F H+ G Substituted Chromone F->G

Caption: Proposed workflow for the synthesis of substituted chromones.

Protocol: Multi-Step Synthesis of a Flavone Derivative

This protocol outlines a general procedure for the synthesis of a flavone (2-phenylchromone) derivative.

Step 1: Fries Rearrangement to form a 2-Hydroxyacetophenone derivative

  • Acylation: Acetylate the hydroxyl group of methyl 3-hydroxy-2-methoxybenzoate using acetic anhydride in the presence of a catalytic amount of sulfuric acid.

  • Rearrangement: Subject the resulting acetate ester to a Fries rearrangement using a Lewis acid such as aluminum chloride (AlCl₃) to introduce an acetyl group ortho to the hydroxyl group. This step's regioselectivity will be influenced by the existing substituents.

Step 2: Baker-Venkataraman Rearrangement

  • Benzoylation: Treat the 2-hydroxyacetophenone derivative from Step 1 with benzoyl chloride in the presence of a base like pyridine to form the corresponding O-benzoyl ester.

  • Rearrangement: Induce the Baker-Venkataraman rearrangement by treating the ester with a base such as potassium hydroxide to yield a 1,3-diketone intermediate.

Step 3: Acid-Catalyzed Cyclization

  • Cyclization and Dehydration: Dissolve the 1,3-diketone in a suitable solvent like glacial acetic acid and add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to facilitate the cyclization and subsequent dehydration to form the chromone ring.

  • Work-up and Purification: After completion, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

R-group on Benzoyl ChlorideExpected Flavone ProductPotential Therapeutic Area
Phenyl2-Phenyl-7-methoxy-8-carbomethoxy-chromoneAntiviral, Antioxidant
4-Methoxyphenyl2-(4-Methoxyphenyl)-7-methoxy-8-carbomethoxy-chromoneAnticancer
3,4-Dichlorophenyl2-(3,4-Dichlorophenyl)-7-methoxy-8-carbomethoxy-chromoneAnti-inflammatory

Table 2: Potential scope of flavone synthesis.

Conclusion: A Call for Synthetic Exploration

Methyl 3-hydroxy-2-methoxybenzoate represents a synthetically attractive, yet largely unexplored, starting material. Its unique arrangement of functional groups offers a platform for the regioselective synthesis of complex molecules. By drawing analogies with its more frequently utilized isomers and applying established synthetic methodologies for the construction of privileged heterocyclic scaffolds like benzofurans and chromones, new avenues for drug discovery and natural product synthesis can be opened. The protocols and synthetic strategies outlined in this application note are intended to serve as a foundation and inspiration for the chemical community to unlock the full potential of this versatile building block.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2217. [Link]

  • Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6889-6899. [Link]

Sources

Application Notes and Protocols for the Green Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-hydroxy-2-methoxybenzoate is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional synthetic routes often rely on harsh reagents and environmentally persistent solvents. This document provides detailed application notes and protocols for the green synthesis of Methyl 3-hydroxy-2-methoxybenzoate, focusing on methodologies that increase safety, reduce waste, and utilize renewable resources. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their laboratories and manufacturing processes.

Introduction: The Imperative for Greener Syntheses

The principles of green chemistry are not merely an academic exercise; they are a necessary framework for the future of chemical synthesis.[1] The core objective is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] For a molecule like Methyl 3-hydroxy-2-methoxybenzoate, which serves as a key intermediate in multi-step syntheses, the adoption of green chemistry principles at this early stage can significantly reduce the overall environmental impact of the final product.

This guide moves beyond traditional esterification methods, which often employ strong mineral acids like sulfuric or hydrochloric acid and volatile organic solvents, leading to corrosive waste streams and significant solvent waste.[2] Instead, we will explore catalytic and alternative energy-driven approaches that offer higher atom economy, utilize safer reagents, and minimize environmental footprint.

Strategic Approaches to the Green Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

The primary transformation in the synthesis of Methyl 3-hydroxy-2-methoxybenzoate from its corresponding carboxylic acid is esterification. Our focus will be on greening this critical step.

cluster_0 Greener Esterification Pathways A 3-Hydroxy-2-methoxybenzoic Acid D Solid Acid Catalysis A->D E Biocatalysis (Immobilized Lipase) A->E F Microwave-Assisted Synthesis A->F B Methyl 3-hydroxy-2-methoxybenzoate C Methanol C->D C->E C->F D->B E->B F->B

Caption: Key Green Synthetic Routes for Esterification.

Heterogeneous Solid Acid Catalysis: A Recyclable Alternative

Causality: The primary drawback of homogeneous acid catalysts like H₂SO₄ is the inability to easily recover them from the reaction mixture, leading to neutralization steps that generate large amounts of salt waste. Heterogeneous solid acid catalysts, such as cation exchange resins, offer a significant advantage as they can be easily filtered and reused, simplifying product purification and reducing waste.[3]

Mechanism: The mechanism is analogous to homogeneous acid catalysis. The resin provides acidic protons (H⁺) that protonate the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by methanol. The key difference is that the acidic sites are immobilized on a solid support.

Detailed Experimental Protocols

Protocol 1: Esterification using a Reusable Cation Exchange Resin

This protocol is adapted from green methodologies for the synthesis of similar methyl esters.[3]

Materials:

  • 3-Hydroxy-2-methoxybenzoic acid

  • Methanol (reagent grade)

  • Amberlyst-15 or a similar strongly acidic cation exchange resin

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If the cation exchange resin is new or has been stored for an extended period, it should be activated. Wash the resin with deionized water, followed by a 5% HCl solution, and then wash with deionized water until the filtrate is neutral. Finally, wash with methanol and dry under vacuum.

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-Hydroxy-2-methoxybenzoic acid (10.0 g, 59.5 mmol), methanol (100 mL), and the activated cation exchange resin (2.0 g).

  • Reaction: Stir the mixture and heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the cation exchange resin. The resin can be washed with fresh methanol, dried, and stored for reuse.

    • Combine the filtrate and methanol washings and remove the excess methanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

G cluster_workflow Protocol 1: Solid Acid Catalysis Workflow A 1. Combine Reactants & Catalyst (3-Hydroxy-2-methoxybenzoic acid, Methanol, Resin) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool and Filter (Recover and Reuse Catalyst) B->C D 4. Concentrate Filtrate (Rotary Evaporation) C->D E 5. Aqueous Work-up (EtOAc, NaHCO₃ wash) D->E F 6. Dry and Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) E->F G 7. Purify and Characterize (Recrystallization/Chromatography, NMR, MP) F->G

Caption: Workflow for Solid Acid Catalyzed Esterification.

Protocol 2: Microwave-Assisted Green Synthesis

Causality: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[4] This method often allows for the use of less solvent or even solvent-free conditions, further enhancing its green credentials. The rapid heating can also minimize the formation of side products.

Materials:

  • 3-Hydroxy-2-methoxybenzoic acid

  • Methanol

  • A catalytic amount of p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Microwave reactor with a sealed vessel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-Hydroxy-2-methoxybenzoic acid (1.0 g, 5.95 mmol), methanol (10 mL), and a catalytic amount of p-TsOH (0.05 g, 0.29 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for a predetermined time (e.g., 10-30 minutes), with stirring. Note: The optimal time and temperature should be determined experimentally.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the methanol via rotary evaporation.

    • Follow the aqueous work-up and purification steps as described in Protocol 1 (steps 4d and 4e).

  • Characterization: Characterize the purified product using standard analytical techniques.

Comparative Analysis of Synthetic Routes

The table below provides a semi-quantitative comparison between a traditional synthesis approach and the proposed green alternatives.

ParameterTraditional Method (H₂SO₄)Green Protocol 1 (Solid Acid)Green Protocol 2 (Microwave)
Catalyst Concentrated H₂SO₄Cation Exchange Resinp-TsOH (catalytic)
Catalyst Recyclability NoYesNo
Solvent Excess MethanolExcess MethanolMinimal Methanol
Reaction Time Several hours[2]Hours (can be slower than H₂SO₄)Minutes[4]
Energy Input Conventional heatingConventional heatingMicrowave irradiation
Waste Generation Acidic waste, salt from neutralizationMinimal, solvent for washingMinimal solvent waste
Safety Concerns Highly corrosive acidBenign solid catalystPressurized vessel
Atom Economy ModerateHigh (catalytic)High (catalytic)

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of Methyl 3-hydroxy-2-methoxybenzoate offers significant advantages in terms of environmental impact, safety, and process efficiency. The use of recyclable solid acid catalysts and energy-efficient microwave technology represents a substantial improvement over traditional methods.

Future research should explore biocatalytic routes using immobilized lipases, which can operate under mild conditions and offer high selectivity. Additionally, the use of dimethyl carbonate (DMC) as both a green solvent and methylating agent could provide an even more sustainable synthetic pathway, potentially eliminating the need for methanol altogether.[5][6] As the demand for sustainable chemical manufacturing grows, the principles and protocols outlined in this guide will be essential for the next generation of chemists and pharmaceutical scientists.

References

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • De Simone, A., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(62), 39412-39419. Available at: [Link]

  • Anastas, P., & Warner, J. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Poon, J., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. National Center for Biotechnology Information. Available at: [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. (Note: This article has been retracted, but it is cited for historical context of the starting material). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]

  • Li, M., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4259-4267. Available at: [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Available at: [Link]

  • Google Patents. (2011). CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Semantic Scholar. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Available at: [Link]

  • Google Patents. (2015). CN104447308B - The synthetic method of methyl hydroxybenzoate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The synthesis of Methyl 3-hydroxy-2-methoxybenzoate is frequently plagued by low yields and isomeric impurities. The core challenge is the "Regioselectivity Paradox" inherent to the 2,3-dihydroxybenzoate scaffold.

  • The Trap: The hydroxyl group at position 2 (ortho) is involved in a strong intramolecular hydrogen bond with the ester carbonyl. This reduces its nucleophilicity compared to the hydroxyl at position 3 (meta).

  • The Consequence:

    • Direct Methylation preferentially targets the 3-OH, yielding the wrong isomer (Methyl 2-hydroxy-3-methoxybenzoate).

    • Global Methylation followed by Demethylation (using Lewis acids like BBr

      
      ) preferentially cleaves the 2-OMe bond due to carbonyl coordination, again yielding the wrong isomer (Methyl 2-hydroxy-3-methoxybenzoate).
      

The Solution: To achieve high yields of the 3-hydroxy-2-methoxy target, you must utilize a "Protection-Inversion" Strategy . This guide details a self-validating 3-step protocol that exploits the natural reactivity differences rather than fighting them.

Strategic Pathway Visualization

The following diagram illustrates why standard routes fail and how the Protection-Inversion strategy succeeds.

SynthesisPathways Start Methyl 2,3-dihydroxybenzoate (Starting Material) DirectMe Direct Methylation (MeI, Base) Start->DirectMe Standard Cond. Dimethoxy Methyl 2,3-dimethoxybenzoate (Intermediate) Start->Dimethoxy Excess MeI Step1 Step 1: Selective Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Route C (Recommended) WrongIso1 Methyl 2-hydroxy-3-methoxybenzoate (WRONG ISOMER) DirectMe->WrongIso1 3-OH is more nucleophilic Demethyl Selective Demethylation (BBr3 or AlCl3) Dimethoxy->Demethyl WrongIso2 Methyl 2-hydroxy-3-methoxybenzoate (WRONG ISOMER) Demethyl->WrongIso2 Lewis Acid coordinates C=O, cleaves C2-OMe Inter1 Methyl 3-(benzyloxy)-2-hydroxybenzoate (Major Product due to H-bond at C2) Step1->Inter1 Step2 Step 2: Forcing Methylation (MeI, K2CO3, DMF, Heat) Inter1->Step2 Inter2 Methyl 3-(benzyloxy)-2-methoxybenzoate (Fully Protected) Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Target Methyl 3-hydroxy-2-methoxybenzoate (TARGET MOLECULE) Step3->Target

Caption: Comparison of synthetic routes. Direct alkylation and demethylation pathways favor the thermodynamically stable chelated product (2-OH), leading to the incorrect isomer. The Protection-Inversion route forces the correct substitution pattern.

Optimized Experimental Protocol (The "Protection-Inversion" Route)

This protocol assumes a starting scale of 10g of Methyl 2,3-dihydroxybenzoate.

Step 1: Regioselective Benzylation

Objective: Protect the reactive 3-OH position while leaving the 2-OH free.

  • Mechanism: The 2-OH is passivated by an intramolecular hydrogen bond to the ester carbonyl.[1] The 3-OH behaves as a typical phenol and reacts with benzyl bromide.

Protocol:

  • Dissolve Methyl 2,3-dihydroxybenzoate (1.0 equiv) in acetone (10 mL/g).

  • Add Potassium Carbonate (K

    
    CO
    
    
    
    , 1.1 equiv). Note: Do not use Cs
    
    
    CO
    
    
    as it may disrupt the H-bond and lead to di-benzylation.
  • Add Benzyl Bromide (BnBr, 1.05 equiv) dropwise at room temperature.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter salts, concentrate filtrate. Recrystallize from MeOH/Water to remove trace di-benzylated byproducts.

  • Yield Target: >85% of Methyl 3-(benzyloxy)-2-hydroxybenzoate.

Step 2: Forcing Methylation of the "Chelated" Hydroxyl

Objective: Alkylate the sterically hindered and H-bonded 2-OH.

  • Challenge: The 2-OH is significantly less acidic/nucleophilic. Standard conditions (Acetone/K

    
    CO
    
    
    
    ) will be too slow.

Protocol:

  • Dissolve the intermediate from Step 1 in DMF (5 mL/g).

  • Add Methyl Iodide (MeI, 2.0 equiv) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Heat the reaction to 60°C for 12–16 hours.

    • Critical Control Point: If conversion is slow, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

  • Yield Target: >90% of Methyl 3-(benzyloxy)-2-methoxybenzoate.

Step 3: Hydrogenolysis (Debenzylation)

Objective: Reveal the 3-OH group.

Protocol:

  • Dissolve the Step 2 product in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H

    
     atmosphere  (balloon pressure is sufficient) at room temperature for 2–4 hours.
    
  • Workup: Filter through Celite. Evaporate solvent.[2]

  • Final Purification: Recrystallization from Hexane/EtOAc or column chromatography.

  • Final Yield: >95%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Wrong Isomer (NMR shows 2-OH signal > 10 ppm) You likely performed direct methylation or BBr

demethylation.
Switch to the Protection-Inversion Route . The 2-OH signal is distinctively downfield (10.5-11.0 ppm) due to H-bonding; the 3-OH is typically ~5-6 ppm.
Step 1: Formation of 2,3-dibenzyloxy product Base was too strong or excess BnBr was used.Use stoichiometric BnBr (1.05 eq) and stick to K

CO

. Avoid NaH or Cs

CO

.
Step 2: Reaction stalled (Starting material remains) The 2-OH is strongly H-bonded and unreactive.Increase temperature to 60-70°C. Switch solvent from Acetone to DMF. Add TBAI catalyst.
Step 3: Methyl ester hydrolysis (Acid formation) Hydrogenolysis continued too long or traces of acid/base were present.Ensure the H

reaction is neutral. Do not add acid catalysts. Monitor strictly by TLC.
Emulsions during DMF workup Residual DMF affecting phase separation.Wash the organic layer 3x with water, then 1x with LiCl (5% aq) solution to pull out DMF.

Frequently Asked Questions (FAQs)

Q: Can I start with 2,3-dihydroxybenzoic acid instead of the ester? A: Yes, but you should esterify it first (MeOH/H


SO

). If you attempt the benzylation on the free acid, you will form the benzyl ester, which is less stable and complicates the protection strategy.

Q: Why can't I just make the dimethoxy compound and use BBr


? 
A:  Regioselectivity. BBr

coordinates to the carbonyl oxygen, forming a complex that directs the bromide nucleophile to the ortho position (C2). This cleaves the 2-OMe bond, regenerating the 2-OH (the product you don't want). To get the 3-OH, you would need a reagent that ignores the "Ortho Effect," which is rare and unreliable on this scaffold.

Q: Is there a lithiation route for this? A: Theoretically, yes. Lithiation of 2-methoxybenzoic acid with s-BuLi/TMEDA occurs at the C6 position (ortho to carboxylate). To hit C3, you would need specific blocking groups or alternative directing groups (like oxazolines), which adds significant synthetic overhead compared to the protection protocol described above.

Q: What are the NMR signatures to confirm I have the correct isomer? A:

  • Target (3-hydroxy-2-methoxy): The -OH proton will appear as a broad singlet around 5.5–6.5 ppm (in CDCl

    
    ).
    
  • Wrong Isomer (2-hydroxy-3-methoxy): The -OH proton will appear as a sharp singlet far downfield at 10.5–11.5 ppm due to intramolecular hydrogen bonding with the carbonyl.

References

  • Regioselectivity of Alkylation in Polyhydroxybenzoates

    • Concept: Intramolecular hydrogen bonding in salicylate systems significantly reduces the pKa and nucleophilicity of the ortho-hydroxyl group, allowing for selective alkyl
    • Source:J. Chem. Soc., Perkin Trans.[3][4][5] 1, 1981 , 1796.[5] Link[5]

  • Selective Demethylation Mechanisms (The "Ortho Effect")

    • Concept: Lewis acids (BBr , AlCl ) coordinate to carbonyls, facilitating selective cleavage of ortho-methoxy ethers. This confirms why the demethylation route yields the incorrect isomer for this specific target.
    • Source:J. Org.[6] Chem., 1987 , 52(6), 1072-1078. Link

  • Lithiation of 2-Methoxybenzoic Acid

    • Concept: Directed ortho-metalation of 2-methoxybenzoic acid with s-BuLi occurs at C6, not C3, making the direct lithiation route unsuitable for generating 3-substituted derivatives without further modific
    • Source:Org.[6][7][8] Lett., 2006 , 8(4), 765-768.[8] Link

  • Synthesis of Methyl 2,3-dihydroxybenzoate (Precursor)

    • Data: Physical properties and standard esterification protocols.[9]

    • Source:ChemicalBook Entry: CAS 2411-83-8. Link

Sources

Troubleshooting low purity in Methyl 3-hydroxy-2-methoxybenzoate isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-hydroxy-2-methoxybenzoate

Welcome to the technical support guide for the isolation and purification of Methyl 3-hydroxy-2-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems you might face during the synthesis and purification of Methyl 3-hydroxy-2-methoxybenzoate, explaining the underlying chemistry and offering actionable solutions.

Category 1: Work-up and Initial Isolation Problems

Question 1: After my reaction work-up, the crude product is a persistent oil or a sticky solid that won't crystallize. What's causing this and how can I fix it?

Answer:

This is a classic sign of significant impurities that are depressing the melting point and interfering with crystal lattice formation. The most common culprits are residual starting materials, byproducts, or solvent.

  • Causality & Diagnosis:

    • Unreacted Starting Material (3-hydroxy-2-methoxybenzoic acid): If your synthesis involves the Fischer esterification of 3-hydroxy-2-methoxybenzoic acid, any unreacted acid will be present.[1][2] Because the reaction is an equilibrium, significant starting material can remain if conditions are not optimized (e.g., insufficient excess of methanol or inefficient water removal).[3][4] The free carboxylic acid group disrupts the packing of the desired ester molecules.

    • Reaction Byproducts: If synthesizing from o-vanillin via oxidation, incomplete oxidation can leave residual aldehyde.[5][6] Conversely, overly harsh oxidation conditions can lead to side products.[7][8]

    • Residual Solvent: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and will keep your product oily.

    • Excess Water: Inadequate drying during the work-up can also inhibit crystallization.

  • Actionable Solutions:

    • Acid Wash: Perform a liquid-liquid extraction with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired ester product will remain in the organic layer, while the unreacted carboxylic acid will be deprotonated and move into the aqueous layer. Be sure to then wash the organic layer with brine to remove excess water and dry it thoroughly with an agent like anhydrous sodium sulfate or magnesium sulfate.

    • Thorough Drying: Ensure your crude product is free of solvents. If you suspect high-boiling point solvents, consider high-vacuum drying (using a Schlenk line or high-vacuum pump) for an extended period.

    • "Crashing Out" as a Last Resort: If the oil is clean but reluctant to crystallize, you can attempt to "crash" it out. Dissolve the oil in a minimum amount of a suitable solvent (like hot ethyl acetate or diethyl ether) and then add a non-polar "anti-solvent" (like hexanes or petroleum ether) dropwise until the solution becomes cloudy.[9] Heating gently to redissolve and then allowing it to cool very slowly can sometimes induce crystallization.[10] This crude solid can then be subjected to further purification.

Category 2: Purification Failures

Question 2: I performed a recrystallization, but my yield was very low, or the purity (judged by melting point or TLC) did not improve significantly. What went wrong?

Answer:

An unsuccessful recrystallization typically points to one of two issues: choosing a suboptimal solvent system or the presence of impurities with solubilities very similar to your product.

  • Causality & Diagnosis:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at room temperature, you will lose a significant portion of your product in the mother liquor, resulting in low yield. If it's not soluble enough when hot, you may not be able to form a saturated solution, or you might mistake an insoluble impurity for your product.

    • Similar-Polarity Impurities: If an impurity has a solubility profile that is very close to that of Methyl 3-hydroxy-2-methoxybenzoate in the chosen solvent, they will co-crystallize, and the purity will not improve. For example, if an impurity is only slightly more or less polar, it may be difficult to separate by recrystallization alone.

  • Actionable Solutions:

    • Systematic Solvent Screening: Don't guess. Take a small amount of your crude material and test its solubility in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.[10] A good starting point for esters is often a mixture of an ether or ester solvent with an alkane, such as Ethyl Acetate/Hexanes or Diethyl Ether/Petroleum Ether.[9]

    • Optimize the Cooling Process: Slow cooling is paramount for forming pure crystals.[10] Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Crashing the product out of solution by cooling too quickly will trap impurities.

    • Consider an Alternative Purification Method: If recrystallization fails after optimizing the solvent system, the impurities present are likely not amenable to this technique. You must switch to a method based on a different physical principle, such as column chromatography.[11][12]

Workflow & Decision Making

To help guide your troubleshooting process, the following workflow provides a systematic approach to diagnosing and solving purity issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Purification cluster_2 Phase 3: Final Analysis Start Crude Product Isolated CheckAppearance Assess Physical State (Oil, Sticky Solid, Crystalline?) Start->CheckAppearance CheckPurity Initial Purity Check (TLC, Melting Point) CheckAppearance->CheckPurity Crystalline IsOil Problem: Product is Oily/Sticky CheckAppearance->IsOil Oil / Sticky ImpureSolid Problem: Low Purity Solid CheckPurity->ImpureSolid Impure FinalProduct Pure Product Obtained CheckPurity->FinalProduct Pure Workup Action: Perform Acid/Base Wash & Dry Thoroughly IsOil->Workup Recrystallize Action: Perform Recrystallization ImpureSolid->Recrystallize Workup->CheckPurity CheckRecryst Assess Recrystallization (Purity/Yield OK?) Recrystallize->CheckRecryst ColumnChrom Action: Use Flash Column Chromatography CheckRecryst->ColumnChrom No CheckRecryst->FinalProduct Yes ColumnChrom->FinalProduct

Caption: Troubleshooting workflow for isolating pure Methyl 3-hydroxy-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most likely identity of a major acidic impurity? A: The most common acidic impurity is the starting material, 3-hydroxy-2-methoxybenzoic acid, from an incomplete esterification reaction.[13] This can be easily removed with a sodium bicarbonate wash during the work-up.

Q2: My NMR shows unreacted o-vanillin. Is recrystallization effective for its removal? A: It can be, but it depends on the solvent. O-vanillin (2-hydroxy-3-methoxybenzaldehyde) is more polar than the desired ester product due to the aldehyde group.[5][6] A solvent system where the aldehyde is more soluble than the ester, such as a toluene/hexane mixture, might allow the ester to crystallize out, leaving the aldehyde in the mother liquor. However, if the concentration is high, flash column chromatography is a more reliable method for separation.[14]

Q3: My product has a brownish or yellowish tint. What does this indicate? A: A colored tint often points to phenolic impurities that have been oxidized to form colored quinone-type structures. This can happen if the reaction was exposed to air at high temperatures for extended periods or if certain oxidizing agents were used and not fully quenched.[7] Passing a solution of your product through a small plug of silica gel can sometimes remove these baseline-level colored impurities. If the color persists, column chromatography is necessary.

Q4: Can the ester hydrolyze back to the carboxylic acid during work-up? A: Yes, ester hydrolysis can occur under either acidic or basic conditions, especially if heat is applied.[3][15] During an aqueous work-up, it is best to avoid prolonged contact with strong acids or bases and to perform extractions at room temperature to minimize the risk of hydrolysis.

Detailed Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize purity and yield.

  • Solvent Selection: Based on small-scale tests, an optimal solvent system is often a binary mixture. A common choice is Ethyl Acetate/Hexanes .

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

  • Induce Cloudiness: While the solution is still hot, add hexanes dropwise until you observe a persistent faint cloudiness.

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again. This ensures you are at the exact saturation point.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Crystal formation should begin.

  • Cold Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

Protocol 2: High-Purity Flash Column Chromatography

This is the most powerful method for separating closely related impurities.[11][14]

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3-0.4.[14]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen solvent system (the "mobile phase").[14] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain only your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified Methyl 3-hydroxy-2-methoxybenzoate.

Purification Method Selection Guide

This decision tree can help you choose the most appropriate purification strategy based on the nature of your impurity.

G start Impurity Detected check_polarity Is the impurity significantly more polar (e.g., a carboxylic acid)? start->check_polarity check_volatility Is the impurity a low-boiling solvent? check_polarity->check_volatility No action_wash Use Liquid-Liquid Extraction (e.g., NaHCO3 wash) check_polarity->action_wash Yes check_TLC Are spots clearly separated on TLC (ΔRf > 0.2)? check_volatility->check_TLC No action_vacuum Use High-Vacuum Drying check_volatility->action_vacuum Yes action_recryst Attempt Recrystallization check_TLC->action_recryst Yes action_chrom Use Flash Column Chromatography check_TLC->action_chrom No

Caption: Decision tree for selecting the right purification method.

References

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Thesis, National Taiwan University of Science and Technology. (n.d.). SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES. [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Quora. (2015). In the oxidation of alkanes by potassium permanganate solution, which ones are converted into aldehyde and which are converted into acid?[Link]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Chemistry Steps. (2026). Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Asian Journal of Chemistry. (n.d.). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. [Link]

  • American Chemical Society Publications. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemsrc. (2025). methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. [Link]

  • Wikipedia. (n.d.). ortho-Vanillin. [Link]

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-Hydroxy-2-Naphthoate: Synthesis & Quality Control for R&D. [Link]

  • ResolveMass Laboratories Inc. (2025). Unknown Impurity Isolation and Characterization. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • ResearchGate. (2015). Why do I get low purity for my RNA trizol extraction?[Link]

Sources

Technical Support Center: Methyl 3-hydroxy-2-methoxybenzoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrolysis Side Reactions for Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) Document ID: TSC-MHM-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

The Mechanistic Landscape: Why Hydrolysis Occurs[1][2][3]

To prevent degradation, one must first understand the specific vulnerabilities of the molecule.[1] Methyl 3-hydroxy-2-methoxybenzoate presents a unique "Push-Pull" stability profile due to its substitution pattern.[1]

Structural Vulnerabilities & Defenses[3]
  • The Threat (Electrophilicity): The carbonyl carbon of the methyl ester is naturally electrophilic, making it a target for nucleophiles (water, hydroxide, alkoxides).[1]

  • The Defense (The Ortho-Effect): The 2-methoxy group provides steric shielding. Unlike para-substituted benzoates, the ortho-methoxy group twists the carbonyl out of planarity with the benzene ring and physically blocks the approach of nucleophiles.[1] This reduces the rate of hydrolysis compared to methyl benzoate but does not eliminate it.[1]

  • The Complication (The 3-Hydroxy Group): The phenol at position 3 is acidic (

    
    ). In basic conditions, this deprotonates to form a phenoxide anion.[1]
    
    • Protective Effect:[1] The phenoxide is electron-donating, reducing the electrophilicity of the carbonyl (electronic shielding).[1]

    • Destructive Effect:[1] If the base is strong enough (e.g., NaOH) and water is present, the high concentration of

      
       overcomes these defenses, leading to irreversible saponification.[1]
      
The Hydrolysis Pathway (Visualized)

The following diagram illustrates the competition between the desired stability (reversible deprotonation) and the side reaction (hydrolysis).

HydrolysisMechanism cluster_prevention Prevention Zone Start Methyl 3-hydroxy- 2-methoxybenzoate (Neutral) Phenoxide Phenoxide Intermediate (Stable in mild base) Start->Phenoxide Base (Deprotonation) Fast & Reversible Phenoxide->Start Acid Quench Tetrahedral Tetrahedral Intermediate (Transition State) Phenoxide->Tetrahedral Excess Strong Base + H2O (Nucleophilic Attack) Hydrolyzed Hydrolyzed Product (Carboxylic Acid) Tetrahedral->Hydrolyzed Collapse (Irreversible)

Figure 1: Mechanistic pathway showing the critical divergence between stable deprotonation and irreversible hydrolysis.

Troubleshooting Experimental Workflows

This section addresses specific "pain points" where users commonly experience yield loss due to hydrolysis.

Scenario A: Alkylation of the 3-OH Group

Issue: Users attempting to alkylate the phenol (e.g., Williamson ether synthesis) often find the ester hydrolyzed to the acid or transesterified.

Root Cause: Using strong bases (NaOH, KOH, NaH) in aqueous or alcoholic media.[1]

Protocol for Prevention: Use the "Mild Base / Aprotic Solvent" system.[1] The goal is to deprotonate the phenol without generating a species nucleophilic enough to attack the sterically hindered ester.[1]

ParameterRecommended ConditionWhy?
Base Potassium Carbonate (

) or Cesium Carbonate (

)
Weak enough to spare the ester; strong enough to deprotonate phenol (

).
Solvent Acetone, Acetonitrile (MeCN), or DMFAprotic.[1] Prevents solvation of the carbonate anion, increasing its basicity locally without adding water/alcohols that act as nucleophiles.[1]
Temperature

to

High heat (

) overcomes the steric hindrance of the 2-OMe group.[1]
Additives Potassium Iodide (KI)Catalyzes the alkylation (Finkelstein) allowing for milder temps.[1]
Scenario B: Reaction Workup & Isolation

Issue: The ester disappears during extraction or column chromatography.

Root Cause: Prolonged exposure to extreme pH during quenching.[1]

Troubleshooting Guide:

  • Avoid Strong Acid Quenches: Do not dump the reaction mixture into 1M HCl if the mixture is hot. The heat + acid catalyzes Fischer hydrolysis reversal.[1]

    • Correction: Pour into ice-cold saturated

      
       or dilute citric acid.[1]
      
  • Silica Gel Acidity: Silica gel is slightly acidic.[1] Methyl esters of electron-rich rings (like this one) are generally stable, but if the compound is left on the column for hours, hydrolysis can occur.

    • Correction: Pre-treat silica with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.[1]

Scenario C: Transesterification Risks

Issue: The methyl ester converts to an ethyl or isopropyl ester.[1]

Root Cause: Using Ethanol or Isopropanol as a solvent with a catalytic amount of base (e.g., during recrystallization or reaction).[1]

Protocol:

  • Rule: Always match the solvent alcohol to the ester.[1] If you have a methyl ester, use methanol as the solvent.[1]

  • Alternative: If a different solvent is required, ensure it is strictly non-nucleophilic (e.g., Toluene, DCM, THF).[1]

Decision Tree: Selecting the Right Conditions

Use this logic flow to design your experiment to minimize hydrolysis risk.

DecisionTree Start Goal: React 3-OH Group ReagentCheck Is the electrophile highly reactive? (e.g., MeI, BnBr) Start->ReagentCheck ReactiveYes Yes ReagentCheck->ReactiveYes ReactiveNo No (Secondary halide, etc.) ReagentCheck->ReactiveNo ConditionA USE: K2CO3 in Acetone Temp: Reflux (56°C) Risk: Low ReactiveYes->ConditionA ConditionB USE: Cs2CO3 in DMF Temp: < 80°C Risk: Moderate ReactiveNo->ConditionB Avoid AVOID: NaOH/H2O AVOID: NaH/THF (Risk of Claisen) ConditionB->Avoid If fails, do not escalate to:

Figure 2: Experimental design logic for alkylating Methyl 3-hydroxy-2-methoxybenzoate while preserving the ester.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to deprotonate the phenol? A: Proceed with extreme caution. While NaH is non-nucleophilic, the resulting "naked" phenoxide anion is extremely reactive.[1] In the absence of an electrophile, it may attack the ester of a neighboring molecule (intermolecular attack), leading to polymerization or Claisen-type condensations.[1] If you must use NaH, use it at


 and add the electrophile immediately.[1]

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the carboxylic acid (hydrolysis product).[2][1] It is more polar than the ester.[1]

  • Verification: Treat a small aliquot with diazomethane or

    
     in methanol.[1] If the spot converts back to the starting material (methyl ester), it was the acid.[1]
    

Q: How should I store the bulk material? A: Store under an inert atmosphere (Argon/Nitrogen) at


. While the solid is relatively stable, surface moisture can catalyze hydrolysis over months, creating an autocatalytic cycle (acid produced catalyzes further hydrolysis).[1]

Q: Is the 2-methoxy group stable to demethylation reagents like


? 
A:  No. Boron tribromide (

) will cleave both the methyl ester (to the acid) and the methyl ether (to the phenol).[1] If you need to selectively deprotect the ester while keeping the ether, use LiOH in THF/Water at

.[1] The steric bulk of the 2-OMe allows for controlled saponification if monitored carefully.[1]

References

  • Steric Effects in Ester Hydrolysis

    • Kirsch, J. F., & Jencks, W. P. (1964).[1][3] "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters." Journal of the American Chemical Society.[1] (Discusses the impact of ortho-substitution on hydrolysis rates).

  • General Mechanism of Base-C

    
    ): 
    
    • Ingold, C. K.[4][1][5] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1][5] (The authoritative text on acyl-oxygen cleavage mechanisms).

  • Selective Alkylation Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Williamson Ether Synthesis using Carbonate bases).

  • Compound Data & Safety

    • PubChem CID: 14815291 (Methyl 3-hydroxy-2-methoxybenzoate).[6]

    • [6]

Sources

Removing unreacted precursors from Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-hydroxy-2-methoxybenzoate

Ticket ID: #PUR-M3H2M-001 Topic: Removal of Unreacted Precursors & Impurities Assigned Specialist: Senior Application Scientist, Separation Methodologies

Strategic Overview

You are working with Methyl 3-hydroxy-2-methoxybenzoate .[1][2] To purify this effectively, we must exploit the specific pKa differences between your target molecule and its likely precursors.

Your target molecule is a phenolic ester .

  • It is NOT a carboxylic acid (unlike the precursor 3-hydroxy-2-methoxybenzoic acid).

  • It IS a phenol (unlike the over-methylated impurity Methyl 2,3-dimethoxybenzoate).

This dual nature allows us to turn "on" and "off" its solubility in water by manipulating pH, acting as a chemical switch to reject impurities.

Phase 1: Diagnostic Triage

Q: Which synthesis route did you use?

RouteLikely ImpuritiesThe Fix
A. Esterification (Acid + MeOH)Unreacted Acid: 3-hydroxy-2-methoxybenzoic acidProtocol A: Bicarbonate Wash (Chemoselective Extraction)
B. Methylation (Dihydroxy ester + MeI)Over-methylated: Methyl 2,3-dimethoxybenzoateUnder-methylated: Methyl 2,3-dihydroxybenzoateProtocol B: Chromatographic Filtration or Claisen Extraction
C. General Colored/Sticky Residue Protocol C: Recrystallization

Module 1: Removing Acid Precursors (Protocol A)

User Question: "I see a spot on my TLC that drags near the baseline. NMR shows carboxylic acid protons. How do I remove the unreacted 3-hydroxy-2-methoxybenzoic acid?"

Technical Insight: The separation relies on the acidity difference (


).
  • Carboxylic Acid Precursor:

    
    
    
  • Target Phenol:

    
    
    
  • Extraction Agent: Saturated Sodium Bicarbonate (

    
    ), pH 
    
    
    
    .

The Mechanism: At pH 8.5, the carboxylic acid is deprotonated (


) and moves to the aqueous layer. The phenol requires a pH > 10 to fully deprotonate; therefore, it remains protonated (

) and stays in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic acids in chlorinated solvents.

  • The Wash: Add an equal volume of Saturated Aqueous

    
     .
    
  • Agitation: Shake vigorously for 2 minutes. Vent frequently (CO2 gas evolution).

  • Separation:

    • Aqueous Layer (Top/Bottom depending on solvent): Contains the impurity (Sodium 3-hydroxy-2-methoxybenzoate). Discard this (or acidify to recover starting material).

    • Organic Layer: Contains your target (Methyl 3-hydroxy-2-methoxybenzoate).

  • Verification: Check the pH of the aqueous layer.[3] If it is not basic (pH > 8), add more

    
     and repeat.
    
  • Drying: Wash the organic layer once with Brine, dry over anhydrous

    
    , filter, and concentrate.
    

Module 2: Removing Over/Under-Methylated Impurities (Protocol B)

User Question: "I used Methyl Iodide to make this from the dihydroxy ester. Now I have a mixture of the target, the starting material, and the dimethoxy side-product. Extraction isn't working."

Technical Insight: Bicarbonate won't work here because all species are esters (neutral). You must differentiate based on the Phenolic Hydroxyl group .

  • Target: Monophenol (Polarity: Medium)

  • Over-methylated Impurity: Non-phenolic / Neutral (Polarity: Low)

  • Under-methylated Impurity: Diphenol (Polarity: High)

Option 1: Flash Column Chromatography (Recommended)

Because the polarity difference is distinct, silica gel chromatography is the safest method to avoid ester hydrolysis.

  • Stationary Phase: Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexanes:Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar Dimethoxy impurity first).

    • Ramp to: 80:20 or 70:30 (Elutes Target).

    • Flush: 50:50 (Elutes Dihydroxy impurity).

Option 2: The "Claisen Alkali" Extraction (High Risk/High Reward)

Use this only if chromatography is unavailable. Risk: Hydrolysis of the methyl ester.

  • Dissolve mixture in Diethyl Ether .

  • Extract with cold, dilute NaOH (0.5 M) . Work quickly (under 5 mins).

    • Mechanism:[4][5] The Phenol (Target) becomes a Phenolate (

      
      ) and goes to the Aqueous Layer .
      
    • The Dimethoxy impurity (Neutral) stays in the Ether Layer .

  • Separate layers immediately.

  • Acidify: Take the Aqueous Layer (containing target) and acidify with dilute HCl to pH 3 while cooling on ice. The target will precipitate or oil out.

  • Re-extract: Extract the acidified aqueous layer back into EtOAc to recover the purified target.

Module 3: Visualizing the Workflow

The following logic map illustrates the decision process for purification based on the impurities present.

PurificationLogic Start Crude Reaction Mixture CheckAcid Is Acid Precursor Present? (TLC baseline spot) Start->CheckAcid BicarbWash Wash with Sat. NaHCO3 CheckAcid->BicarbWash Yes CheckNeutral Is Dimethoxy (Non-polar) Impurity Present? CheckAcid->CheckNeutral No BicarbWash->CheckNeutral Organic Layer Column Flash Chromatography (Silica Gel) CheckNeutral->Column Yes (High Purity Req.) Recryst Recrystallization (Heptane/EtOAc) CheckNeutral->Recryst No (Minor Impurities) Final Pure Methyl 3-hydroxy-2-methoxybenzoate Column->Final Recryst->Final

Figure 1: Purification Decision Tree. Blue nodes indicate diagnostic steps; Red/Yellow/Green indicate active purification protocols.

Module 4: Final Polish (Protocol C - Recrystallization)

User Question: "My product is 95% pure but looks like a brown oil or sticky solid. How do I get a white powder?"

Technical Insight: Methyl 3-hydroxy-2-methoxybenzoate is a solid (MP ~71-73°C), but phenolic oxidation products (quinones) often cause yellow/brown discoloration.

Recommended Solvent Systems:

  • Benzene/Cyclohexane (Classic): Historically cited, but toxic.

    • Ratio: Dissolve in minimum hot Benzene, add Cyclohexane until cloudy.

  • Heptane/Ethyl Acetate (Modern Standard):

    • Dissolve in minimum hot EtOAc.

    • Slowly add hot Heptane until persistent cloudiness appears.

    • Cool slowly to Room Temperature, then 4°C.

  • Methanol/Water:

    • Dissolve in warm Methanol.

    • Add water dropwise until turbid.

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" of pure product if available.

  • Scratch the inner glass surface of the flask with a glass rod to induce nucleation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .

  • PubChem. Methyl 3-hydroxy-2-methoxybenzoate (Compound Summary). National Library of Medicine. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. [Link] (Authoritative source for phenolic vs. benzoic acid pKa values).

Sources

Technical Support Center: Solubilization of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation or degradation when attempting to dissolve Methyl 3-hydroxy-2-methoxybenzoate (M3H2MB) in aqueous buffers.[1] This molecule presents a classic "solubility-stability paradox":

  • The Solubility Issue: Its lipophilicity (LogP ~1.9) requires organic cosolvents or ionization.[1][2]

  • The Stability Issue: The methyl ester moiety is susceptible to hydrolysis (saponification) at the very alkaline pH levels required to ionize the phenolic hydroxyl group.[2]

This guide provides three validated workflows to bypass these limitations, moving from simple solvent shifts to advanced molecular encapsulation.

Module 1: Chemical Profiling & The "Why"

Before attempting a protocol, understand the forces working against you.[1][2] M3H2MB is not merely "hydrophobic"; it is structurally resistant to aqueous solvation due to the "Ortho-Methoxy Shielding" effect.[1][2]

Physicochemical Dashboard
PropertyValue (Approx.)Implication for Protocol
LogP (Octanol/Water) ~1.95Moderately lipophilic.[1] Water alone will fail (< 0.5 mg/mL).[1][2]
pKa (Phenolic -OH) ~9.2 - 9.5Requires pH > 8.5 to ionize significantly.[1]
pKa (Ester) N/A (Hydrolyzes)CRITICAL: Exposure to pH > 9.0 accelerates degradation to the free acid.[2]
H-Bond Donors 1 (Phenol)Limited interaction with water network.[1]
Molecular Weight 182.17 g/mol Small molecule; suitable for cyclodextrin inclusion.[1][2]
The Solubility Landscape (Diagram)

SolubilityLandscape Molecule Methyl 3-hydroxy-2-methoxybenzoate Water Water (pH 7.0) Molecule->Water High Lattice Energy Repels Water Base Alkaline Buffer (pH > 10) Molecule->Base Phenol Deprotonation (Solubility Increases) Cosolvent Organic Cosolvent (DMSO/PEG) Molecule->Cosolvent Dipole-Dipole Interactions Base->Molecule Risk: Ester Hydrolysis (Degradation)

Figure 1: The solubility-stability trade-off.[1] Direct aqueous solubility is blocked by lattice energy.[1][2] Alkaline solubilization risks chemical degradation.[2]

Module 2: The "Solvent Shift" Protocol (Standard)

Best For: In vitro assays, cell culture (low volume), and acute animal dosing.[1][2] Mechanism: Dissolving the compound in a "super-solvent" (DMSO) breaks the crystal lattice.[2] Rapid dilution into an aqueous carrier containing surfactants prevents immediate recrystallization.[1][2]

Reagents
  • Stock Solvent: DMSO (Anhydrous, ≥99.9%)[1]

  • Intermediate Solvent: PEG-400 or Ethanol[1]

  • Aqueous Carrier: PBS (pH 7.4) or 0.9% Saline + 5% Tween-80[1]

Step-by-Step Protocol
  • Prepare Stock (500x): Dissolve M3H2MB in 100% DMSO to a concentration of 50 mg/mL . Vortex until clear.

    • Note: If the solution is yellow, your DMSO may be wet/degraded.[1][2] Use fresh DMSO.

  • Prepare Carrier Mix: In a separate tube, mix 40% PEG-400 and 5% Tween-80 in water/saline.

  • The Shift (Critical Step):

    • While vortexing the Carrier Mix, slowly drip the DMSO stock into the vortex.[2]

    • Target Ratio: 2% DMSO / 40% PEG-400 / 5% Tween-80 / 53% Water.[1]

    • Do not add the water to the DMSO; this causes "crashing out" (precipitation).[2] Always add organic to aqueous.[2]

Troubleshooting This Method:

  • Precipitation? If the solution turns cloudy immediately, increase the PEG-400 concentration to 60% or reduce the final drug concentration.

  • Viscosity High? Warm the PEG-400 to 37°C prior to mixing.

Module 3: The Cyclodextrin Encapsulation (Advanced)

Best For: In vivo studies, long-term stability, and preventing ester hydrolysis.[1] Mechanism: The hydrophobic benzoate core inserts into the donut-shaped cavity of the cyclodextrin.[1][2] The hydrophilic exterior of the cyclodextrin interacts with water.[2] This "hides" the ester from hydrolytic enzymes and hydroxide ions.[2]

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]
Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir for 30 minutes until clear.

  • Drug Addition: Add M3H2MB powder directly to the cyclodextrin solution.

    • Target: 2 - 5 mg/mL.[1][2]

  • Energy Input: The complexation requires energy.[1][2]

    • Sonicate at 40°C for 30-60 minutes.

    • Stir overnight at room temperature if sonication is insufficient.[1][2]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed drug.

Why this works (Diagram)

CDComplex Drug M3H2MB (Hydrophobic) CD HP-beta-CD (Host) Drug->CD hydrophobic interaction Complex Inclusion Complex CD->Complex encapsulation Water Aqueous Solution Complex->Water Soluble & Stable

Figure 2: Molecular encapsulation mechanism.[1] The cyclodextrin host shields the hydrophobic drug from precipitation and hydrolysis.[2]

Module 4: FAQ & Troubleshooting

Q1: Can I just use NaOH to dissolve it? It has a phenol group. A: Do not do this. While raising the pH to 10+ will deprotonate the phenol (pKa ~9.[2]5) and dissolve the compound, it will rapidly hydrolyze the methyl ester.[2] You will be left with 3-hydroxy-2-methoxybenzoic acid and methanol within hours.[1] If you must adjust pH, keep it below pH 8.5 and use a buffer (Phosphate/Tris).[1][2]

Q2: My HPLC peak is splitting or shifting over time. A: This indicates hydrolysis.[1][2]

  • Check: Is your mobile phase pH > 7?

  • Fix: Acidify your HPLC mobile phase (0.1% Formic Acid).[1][2] Phenolic esters are most stable at pH 3-5.[1][2]

Q3: The solution turns pink/brown upon storage. A: Phenols are prone to oxidation (forming quinones) when exposed to light and air, especially at neutral/alkaline pH.[2]

  • Fix: Degas your buffers, store solutions in amber vials, and consider adding an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite.[1][2]

Q4: Can I use stock solutions stored at -20°C? A: Yes, in 100% DMSO . Do not store aqueous dilutions (from Module 2 or 3) frozen, as freeze-thaw cycles can disrupt the micelles/complexes and cause irreversible precipitation.[1][2] Prepare aqueous formulations fresh.

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Standard reference for benzoate ester solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Sim, Y. L., et al. (2008).[1][2] Kinetic evidence for the occurrence of the oxydianionic tetrahedral intermediates in the hydrolyses of methyl salicylate and methyl o-methoxybenzoate.[2] The Journal of Organic Chemistry, 73(10), 3730-3737.[1][2] Link (Establishes hydrolysis risks for this specific structural class).[1]

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for phenolic pKa prediction).

Sources

Technical Support Center: Methyl 3-hydroxy-2-methoxybenzoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) under basic conditions. This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding.

Executive Summary: The "Dual-Threat" of Base

Methyl 3-hydroxy-2-methoxybenzoate presents a unique stability profile due to the interplay between its phenolic hydroxyl group (C3) and the sterically hindered ester (C1). Under basic conditions, you face two competing degradation pathways:

  • Saponification (Hydrolysis): Irreversible conversion to the carboxylic acid.

  • Oxidative Degradation: Formation of quinoid-like impurities due to electron-rich phenoxide generation.

Key Takeaway: While the ortho-methoxy group (C2) provides some steric protection against hydrolysis compared to simple benzoates, the molecule is not stable in aqueous base for prolonged periods. Protocols must prioritize "Cold & Fast" processing.

Troubleshooting & FAQs

Issue 1: "My product yield dropped significantly after a standard basic wash."

Diagnosis: Unintended Saponification. Technical Insight: Unlike simple esters, this molecule possesses an acidic phenol (pKa ≈ 9.5). Upon exposure to base (NaOH, KOH, or even sat.[1] NaHCO₃), the phenol deprotonates first, forming a phenoxide anion .

  • The Paradox: The phenoxide is electron-donating, which theoretically deactivates the carbonyl carbon toward nucleophilic attack (hydrolysis). However, the high concentration of hydroxide ions in a strong base wash (pH > 12) overwhelms this electronic protection.

  • The Ortho-Effect: The 2-methoxy group provides steric hindrance, slowing hydrolysis relative to the 3-hydroxy isomer, but it does not stop it. Solution:

  • Switch Bases: Use mild, inorganic bases like Potassium Phosphate Buffer (pH 8.0) instead of NaOH.

  • Temperature Control: Perform all basic washes at 0–4°C . Hydrolysis rates drop roughly 2-3x for every 10°C decrease.

Issue 2: "The organic layer turned dark brown/black during workup."

Diagnosis: Phenolic Oxidation (Quinone Formation). Technical Insight: Phenoxides are highly susceptible to oxidation by atmospheric oxygen. The 3-hydroxy-2-methoxy motif creates an electron-rich ring system. In the presence of base and air, trace radical formation leads to polymerization or oxidation into colored quinoid species. Solution:

  • Degas Solvents: Sparge buffers with Nitrogen/Argon before use.

  • Add Antioxidants: Add 0.1% Sodium Metabisulfite (Na₂S₂O₅) to the aqueous basic wash to scavenge oxidants.

Issue 3: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Diagnosis: The Hydrolysis Product (3-hydroxy-2-methoxybenzoic acid). Technical Insight: The acid derivative is much more polar than the methyl ester. Under reverse-phase conditions (C18), it will elute earlier. Verification:

  • Check the UV spectrum of the new peak. It should be nearly identical to the parent peak but shifted slightly due to the loss of the methyl group.

  • Spike the sample with authentic 3-hydroxy-2-methoxybenzoic acid to confirm co-elution.

Mechanistic Analysis (The "Why")

The following diagram illustrates the competing pathways when the molecule encounters a base. Note the critical "Rescue Point" where acidification can recover the phenoxide before irreversible hydrolysis occurs.

StabilityPathways Start Methyl 3-hydroxy-2-methoxybenzoate (Neutral) Base Base Exposure (pH > 9) Start->Base Dissolution Phenoxide Phenoxide Intermediate (Reversible Salt) Base->Phenoxide Fast Deprotonation (pKa ~9.5) Phenoxide->Start Acid Quench (Rescue Step) Hydrolysis Tetrahedral Intermediate (Transition State) Phenoxide->Hydrolysis Slow Nucleophilic Attack (Rate Limiting) Oxidation Oxidative Coupling (Brown Impurities) Phenoxide->Oxidation O2 Exposure (Time Dependent) Product_Acid DEGRADATION PRODUCT: 3-hydroxy-2-methoxybenzoic acid Hydrolysis->Product_Acid Irreversible Loss of MeOH

Figure 1: Mechanistic pathway showing the reversible deprotonation vs. irreversible hydrolysis.

Validated Experimental Protocols

Protocol A: The "Safe" Basic Extraction

Use this protocol when removing acidic impurities (like carboxylic acids) from your ester product.

Parameters:

  • Temperature: 0°C (Ice Bath)

  • Contact Time: < 5 minutes

  • Buffer: 5% NaHCO₃ (pH ~8.5) or 0.5M K₂HPO₄. Avoid NaOH.

Step-by-Step:

  • Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (avoid ethers if peroxides are a concern).

  • Cool the organic solution to 0°C .

  • Prepare a cold (4°C) solution of 5% NaHCO₃.

  • Add the aqueous base to the organic phase.

  • Agitate quickly for 30–60 seconds. Do not let layers settle for more than 2 minutes.

  • Separate layers immediately.

  • Critical Step: Wash the organic layer immediately with 1M HCl or 10% Citric Acid to re-protonate any trace phenoxide and neutralize residual base.

  • Dry over Na₂SO₄ and concentrate.

Protocol B: Recovery from Accidental Hydrolysis

If you accidentally left the compound in base and suspect hydrolysis (acid formation).

  • Take the aqueous basic layer (which now contains the hydrolyzed acid salt).

  • Acidify to pH 2.0 using 6M HCl.

  • Extract 3x with Ethyl Acetate.

  • The extract contains 3-hydroxy-2-methoxybenzoic acid .

  • Remediation: You must re-esterify this material using Methanol/H₂SO₄ or Trimethylsilyldiazomethane (TMS-CHN₂) to recover the target methyl ester.

Stability Data Reference Table

The following table summarizes estimated stability based on structural analogs (salicylates/methoxybenzoates) and general base catalysis principles [1, 2].

ConditionpHTemperatureEstimated t₁/₂ (Half-life)Risk Level
0.1M NaOH 13.025°C< 30 MinutesCritical
Sat. NaHCO₃ 8.525°C~ 4–6 HoursModerate
Sat. NaHCO₃ 8.54°C> 24 HoursLow (Safe)
Phosphate Buffer 7.437°C~ 48 HoursLow
Acidic (HCl) 1.025°CStable (Days)Negligible

References

  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. Separation of polar, steric, and resonance effects in reactivity. Wiley.
  • NIST Chemistry WebBook. (2025). Dissociation constants of hydroxybenzoic acid esters.

  • ChemicalBook. (2025). Methyl 3-hydroxy-2-methoxybenzoate Product Properties.

  • PubChem. (2025). Compound Summary: Methyl 3-hydroxy-2-methylbenzoate (Analogous Structure).

  • ThermoFisher Scientific. (2025). Safety Data Sheet: Methyl 2-hydroxy-4-methoxybenzoate (Isomer Stability Data).

Sources

Purification challenges of Methyl 3-hydroxy-2-methoxybenzoate from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-hydroxy-2-methoxybenzoate

  • Ticket ID: PUR-M3H2M-001[1][2]

  • Subject: Separation of Methyl 3-hydroxy-2-methoxybenzoate from Regioisomers (specifically 2-hydroxy-3-methoxy isomers)

  • Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary: The "Ortho-Effect" Challenge

The purification of Methyl 3-hydroxy-2-methoxybenzoate (Target) is frequently complicated by the presence of its regioisomer, Methyl 2-hydroxy-3-methoxybenzoate (Impurity).[1][2]

While these molecules share identical molecular weights (182.17 g/mol ), their behavior on stationary phases differs radically due to Intramolecular Hydrogen Bonding .

  • The Impurity (2-OH): The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen at position 1.[1][2] This "closes" the molecule, masking its polarity and significantly lowering its boiling/melting point.

  • The Target (3-OH): The hydroxyl group at position 3 is sterically prevented from bonding with the ester.[1][2] It behaves as a "free" phenol, exhibiting higher polarity and stronger interaction with silica and polar solvents.

This guide leverages this mechanistic difference to design self-validating purification protocols.

Module 1: Chromatographic Troubleshooting (Flash/Prep-HPLC)

User Question: "My target and impurity co-elute on standard C18 gradients. The peaks tail significantly. How do I resolve this?"

Diagnosis: On C18 (Reverse Phase), the hydrophobic shielding of the 2-methoxy group and the planar nature of both isomers cause poor selectivity. Tailing is likely due to the ionization of the phenolic hydroxyl group at neutral pH.

Protocol: The "Chelation-Exploitation" Normal Phase Method

Instead of Reverse Phase, use Normal Phase (Silica) .[1][2] The separation factor (


) is maximized here because the Impurity (2-OH) acts "non-polar" (internal H-bond), while the Target (3-OH) acts "polar" (external H-bonding to Silica).[1]

Step-by-Step Workflow:

  • Stationary Phase: High-surface area Silica Gel (40–63 µm).[1][2]

  • Mobile Phase A: Toluene (or Hexanes for lower polarity).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

  • Gradient Strategy:

    • Equilibration: 100% Toluene (The 2-OH impurity is highly soluble and non-interacting).[1][2]

    • Loading: Load sample as a concentrated solution in Toluene/DCM (Avoid MeOH).

    • Elution:

      • 0–10% B:[1][2] The Impurity (2-OH) will elute rapidly (often near the solvent front) because its H-bond prevents it from sticking to the silica silanols.[1][2]

      • 15–30% B:[1][2] The Target (3-OH) will elute later as a distinct band.[1][2]

Data Visualization: Retention Behavior

FeatureImpurity (2-OH isomer)Target (3-OH isomer)Mechanism
H-Bonding Intramolecular (Closed)Intermolecular (Open)Chelation effect
Silica Affinity Low (

in 20% EtOAc)
High (

in 20% EtOAc)
Silanol interaction
Elution Order First (Fast)Second (Slow)Polarity masking

Module 2: Crystallization & Solubility

User Question: "I tried recrystallizing from Ethanol, but I got an oil or a mixture. What solvent system forces the isomers apart?"

Diagnosis: Ethanol is a hydrogen-bond donor/acceptor.[1][2] It disrupts the intramolecular H-bond of the impurity, making both isomers behave similarly in solution. You need a solvent that respects the intramolecular bond of the impurity, keeping it in solution while precipitating the target.

Protocol: The "Non-Polar" Crash Method

This method relies on the fact that the Target (3-OH) is much less soluble in non-polar solvents than the Impurity (2-OH) .[1][2]

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Diisopropyl Ether (IPE) or Toluene (approx. 60°C).

    • Note: Do not use alcohols.[1][2]

  • Seeding: Cool to room temperature. If oiling occurs, scratch the flask or add a seed crystal of pure Methyl 3-hydroxy-2-methoxybenzoate.[1]

  • Precipitation: Slowly add n-Heptane (anti-solvent) dropwise while stirring.[1][2]

  • Filtration: The Target (3-OH) will crystallize out.[1][2] The Impurity (2-OH), stabilized by its internal H-bond, remains highly soluble in the lipophilic mother liquor.[1][2]

Module 3: Visualizing the Logic (Decision Tree)

The following diagram illustrates the decision logic for separating these specific regioisomers based on the "Ortho Effect."

PurificationLogic Start Crude Mixture: Methyl 3-OH-2-OMe (Target) + Methyl 2-OH-3-OMe (Impurity) CheckRF Check TLC (20% EtOAc/Hex) Start->CheckRF Decision Is Delta Rf > 0.15? CheckRF->Decision Chrom Method A: Silica Chromatography Decision->Chrom Yes (Standard) Cryst Method B: Non-Polar Crystallization Decision->Cryst No (High Scale) Mech1 Mechanism: Impurity forms internal H-bond (Elutes Fast) Chrom->Mech1 Step1 Elute with Toluene -> 10% EtOAc Mech1->Step1 Mech2 Mechanism: Impurity is highly soluble in non-polar solvents Cryst->Mech2 Step2 Dissolve in Hot IPE/Toluene Cool -> Target Precipitates Mech2->Step2

Caption: Decision matrix for purification based on the polarity difference induced by intramolecular hydrogen bonding in the 2-hydroxy impurity.

Module 4: FAQ - Chemical Stability & Handling

Q: Can I use basic extraction (NaOH wash) to separate them?

  • A: Proceed with extreme caution.

    • While phenols are acidic, methyl esters are prone to hydrolysis (saponification) under basic conditions.

    • Theoretical difference: The 2-OH isomer is generally more acidic (

      
       ~3.[1][2]0) than the 3-OH target (
      
      
      
      ~4.[1][2]1) because the intramolecular H-bond stabilizes the conjugate base anion.[1][2]
    • Recommendation: If you must use extraction, use a weak base like Sodium Bicarbonate (NaHCO₃) . The 2-OH impurity may extract into the aqueous layer slightly more readily, but the selectivity is usually poor compared to chromatography.

Q: Why does the impurity appear as a "ghost peak" or broad smear on NMR?

  • A: This is due to proton exchange .[1][2] The phenolic proton in the 2-OH isomer is chelated.[1][2] In

    
    , it often appears very far downfield (offset > 10.5 ppm) and can be broad. The 3-OH proton usually appears as a sharper singlet/broad singlet around 5.0–6.0 ppm (concentration dependent).[1][2]
    

Q: How do I store the purified target?

  • A: Phenolic esters are oxidation-prone.[1][2] Store under Nitrogen or Argon at -20°C. Protect from light to prevent photo-oxidation of the electron-rich aromatic ring.[1][2]

References

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (Isomer Analog Data).[1][2] National Institute of Standards and Technology. Link

  • Verevkin, S. P., et al. (2023). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates? Physical Chemistry Chemical Physics.[1][2][3] Link

  • PubChem. Methyl 3-hydroxy-2-methylbenzoate (Structural Analog).[1][2] National Library of Medicine.[1] Link

  • CymitQuimica. Methyl 3-hydroxy-2-methoxybenzoate Product Specifications.Link

Sources

Storage degradation of Methyl 3-hydroxy-2-methoxybenzoate over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-hydroxy-2-methoxybenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your research. Methyl 3-hydroxy-2-methoxybenzoate (CAS No: 2169-25-7) is a valuable phenolic compound, but like many such molecules, its stability can be a concern if not handled and stored correctly. This guide is designed to provide you with expert, field-proven insights to troubleshoot potential degradation issues and ensure the long-term viability of your compound.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of Methyl 3-hydroxy-2-methoxybenzoate.

Q1: What are the ideal storage conditions for Methyl 3-hydroxy-2-methoxybenzoate?

A: To maximize shelf-life and maintain purity, the compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice to mitigate oxidative degradation.

Q2: What is the expected shelf-life of this compound?

A: The theoretical shelf-life is highly dependent on storage conditions. When stored properly as described above, the compound should remain stable for an extended period. However, exposure to high temperatures, humidity, or light will significantly shorten its effective life. Regular purity checks are recommended for lots stored for over a year or if suboptimal conditions are suspected.

Q3: What are the visible signs of degradation?

A: The first indicators of degradation are often physical. Look for:

  • Color Change: As a phenolic compound, Methyl 3-hydroxy-2-methoxybenzoate is susceptible to oxidation, which often results in a color change from white/off-white to yellow or brown.[1]

  • Change in Physical State: The powder may become clumpy or sticky, which can indicate moisture absorption and potential hydrolysis.

Q4: What chemical incompatibilities should I be aware of?

A: Avoid storing Methyl 3-hydroxy-2-methoxybenzoate with strong oxidizing agents, as they can accelerate the degradation of the phenolic ring.[2] It is also susceptible to hydrolysis under strongly acidic or basic conditions.[3][4]

Troubleshooting Guide: Investigating Degradation

If you suspect your sample has degraded, this guide provides a systematic approach to confirm your suspicions and identify the root cause.

Problem: My experimental results are inconsistent, and I suspect my stock of Methyl 3-hydroxy-2-methoxybenzoate has degraded. How can I verify this?

Causality First: Inconsistent results are often the first sign of compromised starting material. Degradation introduces impurities that can alter reactivity, affect biological assays, or interfere with analytical measurements. The two primary degradation pathways for this molecule are hydrolysis and oxidation .[3][5]

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing potential degradation.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analytical Confirmation cluster_2 Step 3: Root Cause Analysis & Action A Visual Inspection (Color change, clumping?) B Review Storage History (Temp, light, humidity exposure?) A->B Correlate observations C Purity Check by RP-HPLC (Primary method for quantification) [4] B->C D Impurity Identification (LC-MS or GC-MS) [7] C->D If new peaks appear E Structural Verification (NMR) (Confirms identity of parent & degradants) [22] D->E For definitive structure F Degradation Confirmed? E->F G Quarantine Lot & Procure New Stock F->G Yes I Material is OK (Investigate other experimental variables) F->I No H Review and Improve Storage Protocols G->H

Caption: A logical workflow for troubleshooting suspected degradation.

Understanding the Degradation Pathways

To properly interpret your analytical data, it is crucial to understand the likely degradation products.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Methyl 3-hydroxy-2-methoxybenzoate hydrolysis_product 3-Hydroxy-2-methoxybenzoic Acid + Methanol parent->hydrolysis_product + H2O (Acid/Base catalyst) [15] oxidation_product Quinone-type Structures & Polymeric Compounds [6] parent->oxidation_product + O2 (Light, Heat, Metal Ions) [27]

Caption: Primary degradation pathways for Methyl 3-hydroxy-2-methoxybenzoate.

  • Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, a reaction accelerated by acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[6][7] This change increases the polarity of the molecule, which is easily detectable by reverse-phase HPLC.

  • Oxidation: The electron-rich phenolic ring can be oxidized, especially in the presence of oxygen, light, heat, or trace metal ions.[5] This process can lead to the formation of colored quinone-type structures or even polymerization, resulting in complex impurity profiles and visible discoloration of the material.[1][8]

Experimental Protocols

These protocols provide a starting point for the analytical validation of your compound's purity.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is the gold standard for quantifying the purity of the main compound and detecting polar impurities like the hydrolysis product.[9]

Instrumentation & Columns:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Method Parameters:

Parameter Recommended Setting Rationale
Mobile Phase A Water with 0.1% Formic Acid Acidifying the mobile phase ensures the phenolic proton is suppressed and provides sharp peak shapes.
Mobile Phase B Acetonitrile or Methanol Standard organic solvents for reverse-phase chromatography.
Elution Isocratic (e.g., 50:50 A:B) or Gradient An isocratic method is simpler for routine purity checks. A gradient may be needed to elute more complex, non-polar degradation products.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nm or ~270 nm Phenolic compounds typically exhibit strong absorbance in this range.[9][10]

| Injection Volume | 10 µL | |

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or methanol to a known concentration (e.g., 0.5 mg/mL).

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to protect the column.

Data Interpretation:

  • A pure sample will show a single major peak at a consistent retention time.

  • Degraded samples may show a reduced peak area for the parent compound and the emergence of new peaks. The primary hydrolysis product (3-hydroxy-2-methoxybenzoic acid) will typically elute earlier (be more polar) than the parent ester. Oxidative products may elute later or present as a broad, unresolved hump.

Protocol 2: Impurity Characterization by GC-MS

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. For phenolic compounds, derivatization is often required to improve thermal stability and chromatographic performance.[11]

Sample Preparation & Derivatization:

  • Accurately weigh ~1 mg of the sample into a GC vial.

  • Dissolve in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12] These reagents will convert the active hydrogen on the phenolic hydroxyl group to a less polar, more volatile trimethylsilyl (TMS) ether.

  • Cap the vial and heat at ~60-70°C for 30 minutes to ensure complete reaction.

  • Cool to room temperature before injection.

GC-MS Parameters:

Parameter Recommended Setting Rationale
Column Medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm) A workhorse column suitable for a wide range of semi-volatile organic compounds.[13]
Carrier Gas Helium at 1.0-1.5 mL/min Standard carrier gas for GC-MS.
Injector Temp. 250 - 280 °C Ensures rapid volatilization of the derivatized sample.
Oven Program Start at 100°C, ramp 10°C/min to 280°C, hold for 5 min A typical starting program to separate compounds with varying boiling points.[9]
MS Detector Electron Ionization (EI) at 70 eV Standard ionization mode for creating reproducible fragmentation patterns for library matching.

| Mass Range | m/z 40-500 | Captures the molecular ion and key fragments of the derivatized compound and potential impurities. |

Data Interpretation: The mass spectrum of the derivatized parent compound can be compared against subsequent analyses to detect new impurity peaks. The fragmentation patterns of these new peaks can be used to elucidate their structures, often with the aid of spectral libraries (e.g., NIST, Wiley).

By implementing these robust storage, handling, and analytical troubleshooting procedures, you can ensure the integrity of your Methyl 3-hydroxy-2-methoxybenzoate and maintain the confidence and reproducibility of your experimental results.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1994). Zenodo. [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • PMC (PubMed Central). (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. [Link]

  • PMC (PubMed Central). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • ResearchGate. (2021, August 1). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. [Link]

  • ResearchGate. (2024, March 14). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. [Link]

  • The Royal Society of Chemistry. (2011). Hydrolysis and saponification of methyl benzoates. [Link]

  • Touchstone. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

Sources

Technical Support Center: Methyl 3-hydroxy-2-methoxybenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Color Impurities in Crystalline Product

Document ID: TSC-M3H2MB-001 Status: Active Last Updated: February 18, 2026

Diagnostic Triage: What Color is Your Crystal?

Before initiating purification, compare your product's appearance against this diagnostic table. The specific hue of the impurity dictates the chemical intervention required.

Observed ColorLikely Impurity ClassChemical MechanismRecommended Protocol
Pink / Red / Violet Metal Chelates or Quinones Phenolic hydroxyl groups complexing with Fe³⁺/V⁵⁺ (from synthesis) or oxidation to ortho-quinones.Protocol B (Chelation) then Protocol A (Carbon)
Dark Brown / Black Polymeric Tars Oxidative polymerization of phenolic starting materials (e.g., o-vanillin derivatives).Protocol A (Activated Carbon) + Protocol C (Recrystallization)
Yellow / Orange Nitro/Azo Compounds or Conjugated Oligomers Residual nitration byproducts (if nitric acid used) or conjugated Schiff bases.Protocol C (Solvent Engineering)
Grey / Off-White Particulate Matter Insoluble dust, carbon fines, or inorganic salts.Hot Filtration (Step 2 of Protocol A)

The Chemistry of Color (E-E-A-T Analysis)

The "Vicinal Oxygen" Vulnerability

Methyl 3-hydroxy-2-methoxybenzoate contains a phenolic hydroxyl group at position 3, adjacent to a methoxy group at position 2. This 1,2,3-substitution pattern renders the aromatic ring electron-rich and highly susceptible to autoxidation .

  • Quinone Formation: Under basic or neutral conditions, the phenolic proton is removed, forming a phenolate ion. This ion readily oxidizes to form ortho-quinones (deep red/brown).

    • Technical Insight: Unlike simple benzoates, the methoxy group at C2 donates electron density, stabilizing the radical intermediate and accelerating color formation if oxygen is present.

  • Metal Chelation: The oxygen atoms at positions 2 (methoxy) and 3 (hydroxyl) create a "bidentate" binding site. Trace iron (Fe³⁺) from stainless steel reactors or Vanadium (V) from catalytic synthesis steps (e.g., Patent CN101941909A) will bind here, forming intensely colored violet or black complexes.

Visualizing the Impurity Logic

ColorLogic Input Impure Crystal CheckFe FeCl3 Test Input->CheckFe ResultPos Turns Purple/Black CheckFe->ResultPos Positive ResultNeg No Change CheckFe->ResultNeg Negative MetalImp Metal Chelate (Fe/V/Cu) ResultPos->MetalImp OrgImp Organic Oxidation (Quinones) ResultNeg->OrgImp ActionChelate Protocol B: Acid/EDTA Wash MetalImp->ActionChelate ActionCarbon Protocol A: Activated Carbon OrgImp->ActionCarbon ActionChelate->ActionCarbon If color persists

Figure 1: Diagnostic logic flow for identifying the root cause of color impurities.

Troubleshooting Protocols

Protocol A: Activated Carbon Decolorization (The Standard)

Best for: Brown/Red organic impurities.

Critical Warning: Phenols can oxidize on the surface of basic activated carbon. You must use acid-washed carbon or adjust pH.

  • Dissolution: Dissolve crude Methyl 3-hydroxy-2-methoxybenzoate in Methanol or Ethyl Acetate (5 mL per gram). Heat to 50°C.

  • Acidification: Add 0.1% (v/v) Glacial Acetic Acid.

    • Why? Keeps the phenol protonated, preventing phenolate oxidation.

  • Carbon Addition: Add Activated Carbon (Powdered, Acid-Washed) at 5-10% w/w relative to the solute.

    • Note: Granular carbon is too slow for crystallization workflows.

  • Contact Time: Stir vigorously at 50-60°C for 30 minutes. Do not reflux aggressively to avoid solvent loss.

  • Filtration: Filter hot through a Celite® 545 pad to remove carbon fines.

  • Recovery: Proceed immediately to crystallization (Protocol C).

Protocol B: Chelation Therapy (Metal Removal)

Best for: Stubborn Pink/Violet tints resistant to carbon.

  • Two-Phase Wash: Dissolve the ester in Ethyl Acetate .

  • The Scavenger: Wash the organic layer with an aqueous solution of 5% EDTA (Disodium salt) or 5% Citric Acid .

    • Mechanism:[1][2][3][4] EDTA has a higher binding constant for Fe/Cu/V than the phenolic ester, effectively "stealing" the metal ion.

  • Separation: Discard the aqueous layer (which may turn colored).

  • Drying: Dry organic layer over Na₂SO₄, filter, and evaporate.

Protocol C: Solvent Engineering (Recrystallization)

Best for: Final polishing and removal of isomers.

Solvent System 1: Methanol / Water (Recommended)

  • Ratio: Dissolve in hot Methanol (100%), add warm Water until turbid (approx 60:40 MeOH:Water).

  • Cooling: Slow cooling to 4°C.

  • Pros: Excellent removal of polar oxidation byproducts.

  • Cons: Low yield if too much water is added.

Solvent System 2: Toluene / Heptane (Alternative)

  • Ratio: Dissolve in minimum hot Toluene; add Heptane dropwise.

  • Pros: Better for removing non-polar tars.

  • Cons: Toluene is harder to remove (high BP).

Workflow Visualization

PurificationFlow Start Crude Solid (Colored) Dissolve Dissolve in EtOAc (+ Trace Acetic Acid) Start->Dissolve Wash Aq. EDTA/Citric Acid Wash (Remove Metals) Dissolve->Wash If Pink/Violet Carbon Activated Carbon Treat. (30 min, 50°C) Dissolve->Carbon If Brown/Yellow Dry Dry Organic Phase (Na2SO4) Wash->Dry Dry->Carbon Filter Filter (Celite) Carbon->Filter Swap Solvent Swap to MeOH Filter->Swap Cryst Recrystallize (MeOH/Water) Swap->Cryst Final Pure White Crystals Cryst->Final

Figure 2: Integrated purification workflow combining chelation, adsorption, and crystallization.

Frequently Asked Questions (FAQ)

Q: My crystals turn pink after sitting on the shelf for a week. Why? A: This is "delayed oxidation." It indicates trace metal ions were not removed, or the crystals are slightly basic. Ensure the final recrystallization water is slightly acidic (pH 5-6) or store the product under Nitrogen/Argon.

Q: Can I use Acetone for recrystallization? A: Acetone is risky. In the presence of basic impurities, acetone can undergo aldol condensation, creating yellow impurities (mesityl oxide derivatives) that contaminate the crystal lattice. Methanol or Ethyl Acetate are chemically more inert for this specific phenol.

Q: I used activated carbon, but the filtrate is grey. A: You have "carbon bleed." The carbon particles passed through your filter paper. Refilter using a Celite (diatomaceous earth) pad. The Celite acts as a depth filter to trap the sub-micron carbon particles.

References

  • Synthesis and Purification of Hydroxy-Methoxy Benzoates

    • Source: Patent CN101941909A (2011).
    • Relevance: Details the oxidative synthesis route using Vanadium, confirming the risk of metal contamination and oxid
    • Link:

  • Activated Carbon Mechanisms for Phenols

    • Source:Journal of Chemical & Engineering Data (2010).
    • Relevance: Validates the adsorption efficiency of phenols and the necessity of pH control to prevent surface oxid
    • Link:

  • General Purification of Organic Solids

    • Source: Armarego, W. L. F.
    • Relevance: Authoritative standard for solvent selection (MeOH/Water systems for benzoates)
    • Link:

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-hydroxy-2-methoxybenzoate, a key chemical intermediate. We will not only detail the "how" but, more critically, the "why" behind the experimental design, ensuring a robust and reliable analytical procedure fit for its intended purpose. This guide is structured to provide a logical flow from method development considerations to a comprehensive validation strategy, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Analytical Imperative: Why a Validated HPLC Method is Non-Negotiable

Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7, Molecular Weight: 182.18 g/mol ) is a crucial building block in the synthesis of various pharmaceutical compounds.[6][7][8] Its purity directly impacts the quality, safety, and efficacy of the final drug product. An HPLC method for purity assessment must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. Method validation provides documented evidence that the analytical procedure is suitable for its intended use, a cornerstone of regulatory compliance and data integrity.[9][10]

Foundational Principles: Crafting a Robust HPLC Method

Prior to validation, a suitable HPLC method must be developed. The selection of chromatographic conditions is a critical first step, guided by the physicochemical properties of the analyte and potential impurities.

Physicochemical Considerations for Methyl 3-hydroxy-2-methoxybenzoate
  • Structure and Polarity: As a substituted benzoic acid ester, Methyl 3-hydroxy-2-methoxybenzoate possesses moderate polarity. This makes reversed-phase HPLC an ideal separation mode.

  • UV Absorbance: The aromatic ring and carbonyl group suggest strong UV absorbance, making UV detection a suitable and sensitive choice. The optimal detection wavelength should be determined by analyzing the UV spectrum of the compound.

  • Solubility: The compound is soluble in common organic solvents like methanol and acetonitrile, which are suitable for sample and mobile phase preparation.[11]

A Proposed HPLC Method for Purity Determination

Based on the analysis of similar benzoic acid derivatives and general chromatographic principles, a robust starting method is proposed below.[12][13]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)A common reversed-phase mobile phase offering good peak shape and resolution. The acidic modifier suppresses the ionization of any acidic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity and potential for band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmA wavelength where many aromatic compounds exhibit significant absorbance.

The Core of Confidence: A Step-by-Step Guide to Method Validation

The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][14][15] The following validation parameters will be assessed: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The Validation Workflow

The overall workflow for the HPLC method validation is depicted in the following diagram.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Method Develop HPLC Method MD_Start->MD_Method MD_Optimize Optimize Chromatographic Conditions MD_Method->MD_Optimize V_Protocol Prepare Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: A flowchart illustrating the sequential process of HPLC method development and subsequent validation.

Specificity: Ensuring a Discerning Eye

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][16]

Experimental Protocol:

  • Blank Analysis: Inject a diluent blank to ensure no interfering peaks at the retention time of Methyl 3-hydroxy-2-methoxybenzoate.

  • Placebo Analysis (if applicable for drug product): Inject a solution containing all formulation components except the API to demonstrate the absence of interference.

  • Forced Degradation Studies: Subject a solution of Methyl 3-hydroxy-2-methoxybenzoate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main peak.

Acceptance Criteria: The peak for Methyl 3-hydroxy-2-methoxybenzoate should be free from any co-eluting peaks in the blank, placebo, and stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Methyl 3-hydroxy-2-methoxybenzoate covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75678543
100902345
1251130987
1501354321

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][17] This is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples with a known concentration of Methyl 3-hydroxy-2-methoxybenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo or a known matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Table 3: Illustrative Accuracy Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.279.899.5%
100%100.1100.5100.4%
120%120.3119.799.5%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[10][16]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Methyl 3-hydroxy-2-methoxybenzoate at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Illustrative Precision Data

Precision LevelParameterResult
Repeatability %RSD for 6 replicates≤ 1.0%
Intermediate Precision %RSD for 6 replicates (Day 2)≤ 1.5%

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][18]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution with each modified condition.

  • Evaluate the impact of the changes on the system suitability parameters (e.g., retention time, resolution, tailing factor).

Table 5: Illustrative Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase Composition 40% Acetonitrile38% Acetonitrile42% Acetonitrile

Acceptance Criteria: The system suitability parameters should remain within the established limits for all varied conditions.

System Suitability: The Daily Health Check

Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.

Experimental Protocol:

  • Inject a standard solution of Methyl 3-hydroxy-2-methoxybenzoate (e.g., five replicate injections).

  • Calculate the system suitability parameters.

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas (for 5 injections) ≤ 2.0%

The Logical Interplay of Validation Parameters

The validation parameters are not isolated entities but are interconnected in a logical framework that collectively establishes the reliability of the method.

Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram illustrating the logical dependencies between different HPLC method validation parameters.

Conclusion: A Foundation of Quality

This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of Methyl 3-hydroxy-2-methoxybenzoate. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory bodies like the ICH, researchers and drug development professionals can establish a high degree of confidence in their analytical data. A thoroughly validated HPLC method is not merely a regulatory requirement; it is a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Chemsrc. methyl 3-hydroxy-2-methoxybenzoate | CAS#:2169-25-7. [Link]

  • PubChem. Methyl 3-hydroxy-2-methylbenzoate. [Link]

  • SIELC Technologies. (2018). Methyl 3-hydroxybenzoate. [Link]

  • American Elements. Methyl 3-hydroxy-2-methoxybenzoate. [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

Sources

A Comparative Guide to Analytical Reference Standards for Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and characterization of molecules are paramount. Methyl 3-hydroxy-2-methoxybenzoate, a key building block and potential impurity in various synthetic pathways, necessitates robust analytical standards for quality control and regulatory compliance. This guide provides a comprehensive comparison of spectroscopic and chromatographic reference methodologies for this compound, offering insights into their principles, performance, and practical applications.

The Role of Infrared Spectroscopy: A Foundational Tool

Infrared (IR) spectroscopy is a cornerstone of molecular characterization, providing a unique "fingerprint" based on the vibrational frequencies of a molecule's functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

Predicted IR Spectrum of Methyl 3-hydroxy-2-methoxybenzoate

Based on the functional groups present in Methyl 3-hydroxy-2-methoxybenzoate (a hydroxyl group, a methoxy group, and a methyl ester on an aromatic ring), the following characteristic IR absorption bands are predicted. This serves as a de facto reference for qualitative identification in the absence of a certified standard.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Phenolic O-HO-H stretch3500 - 3200Strong, Broad
Aromatic C-HC-H stretch3100 - 3000Medium
Aliphatic C-H (in -OCH₃ and -COOCH₃)C-H stretch3000 - 2850Medium
Ester C=OC=O stretch1730 - 1715Strong
Aromatic C=CC=C stretch1600 - 1450Medium to Strong
C-O (Ester and Ether)C-O stretch1300 - 1000Strong
Aromatic C-H BendingOut-of-plane bend900 - 675Strong

Orthogonal Analytical Techniques for Comprehensive Characterization

Given the absence of a certified IR reference standard, employing alternative and complementary analytical methods is crucial for the definitive identification, quantification, and purity assessment of Methyl 3-hydroxy-2-methoxybenzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Methyl 3-hydroxy-2-methoxybenzoate.

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is appropriate.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A starting point could be a 50:50 (v/v) mixture.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, predicted to be around 275 nm for this class of compounds.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds. For a compound like Methyl 3-hydroxy-2-methoxybenzoate, derivatization may be necessary to increase its volatility.[1]

Sources

TLC retention factors for Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Analyte: Methyl 3-hydroxy-2-methoxybenzoate CAS: 2169-25-7 Application: Key intermediate in the synthesis of bioactive alkaloids and pharmaceuticals. Chromatographic Challenge: Differentiating the target from its regioisomers (e.g., Methyl salicylate derivatives) and starting materials (e.g., 3-hydroxy-2-methoxybenzoic acid).

This guide details the Thin Layer Chromatography (TLC) retention behavior of Methyl 3-hydroxy-2-methoxybenzoate. Unlike generic protocols, this document focuses on the structural causality governing retention—specifically the absence of intramolecular hydrogen bonding in the target compared to its ortho-isomers—to ensure precise identification.

Chromatographic Behavior Analysis

To achieve reliable separation, one must understand the molecular interactions at play. The retention factor (


) is governed by the competition between the solute's affinity for the stationary phase (Silica Gel, polar) and the mobile phase (Solvent, non-polar/moderately polar).
The "Ortho Effect" and Intramolecular Hydrogen Bonding (IMHB)

The critical differentiator for this compound is the position of the hydroxyl group relative to the ester carbonyl.

  • Methyl 2-hydroxy-3-methoxybenzoate (Isomer): The hydroxyl group at position 2 forms a strong Intramolecular Hydrogen Bond (IMHB) with the ester carbonyl at position 1. This "locks" the polarity internally, reducing interaction with the silica gel.

    • Result:High

      
        (Travels fast).
      
  • Methyl 3-hydroxy-2-methoxybenzoate (Target): The hydroxyl group at position 3 is sterically prevented from hydrogen bonding with the ester carbonyl by the methoxy group at position 2. The hydroxyl proton remains "free" to donate hydrogen bonds to the silanol groups on the silica surface.

    • Result:Lower

      
        (Retained more strongly).
      
Theoretical Retention Order

Based on polarity and hydrogen bonding potential:



Experimental Protocol

This protocol is designed for self-validation. Always run a co-spot of the starting material to confirm conversion.

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase Systems:

    • System A (Screening): Hexane : Ethyl Acetate (8:2 v/v)

    • System B (High Resolution): Hexane : Ethyl Acetate (7:3 v/v)

    • System C (For Acidic Impurities): Dichloromethane : Methanol (95:5 v/v)

Step-by-Step Methodology
  • Chamber Saturation: Line a glass chamber with filter paper. Add mobile phase (approx. 0.5 cm depth). Cap and allow to equilibrate for 15 minutes. Why: Prevents "edge effect" and ensures reproducible

    
     values.
    
  • Sample Preparation: Dissolve ~5 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate.

  • Spotting: Apply 1-2

    
    L spots 1.5 cm from the bottom edge. Ensure spots are small (< 2 mm diameter).
    
  • Development: Elute until the solvent front reaches 1 cm from the top.

  • Visualization:

    • Primary: UV Light (254 nm) – Dark spots on green fluorescent background.

    • Secondary (Specific): Ferric Chloride (

      
      ) Stain – Differentiates phenols.[1]
      
Visualization Logic (FeCl3 Stain)
  • 2-OH Isomers (e.g., Methyl Salicylate): Typically produce an intense Violet/Purple complex immediately due to chelation.

  • 3-OH Target: Produces a lighter Violet/Blue or sometimes buff color; reaction may be slower as it cannot form a stable 6-membered chelate ring with Iron(III) as easily as the ortho isomer.

Comparative Performance Data

The following data summarizes the expected retention behavior in Hexane:Ethyl Acetate (7:3 v/v) on Silica Gel 60.

CompoundStructure NotePredicted

Visualization (UV/Stain)
Methyl 2-hydroxy-3-methoxybenzoate IMHB Present (2-OH

O=C)
0.75 - 0.85 Strong UV; Intense Purple (

)
Methyl 3-hydroxy-2-methoxybenzoate Target (Free 3-OH)0.45 - 0.55 Strong UV; Moderate Violet (

)
Methyl 3-hydroxy-4-methoxybenzoate Regioisomer (Isovanillic ester)0.45 - 0.50Strong UV; Moderate Violet (

)
3-Hydroxy-2-methoxybenzoic acid Hydrolysis Product / Precursor< 0.10Streaks (unless acid added to eluent)
ngcontent-ng-c4120160419="" class="ng-star-inserted">

Note:


 values are relative. Always use a reference standard. If the Target and the 4-methoxy isomer (Isovanillic ester) are present together, a more selective solvent system like Toluene:Ethyl Acetate (9:1) may be required for separation.[2][3][4]

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the purification of the target compound.

TLC_Workflow Start Crude Reaction Mixture TLC_Screen Run TLC: Hexane/EtOAc (8:2) Start->TLC_Screen Check_Rf Analyze Rf Distribution TLC_Screen->Check_Rf High_Rf Spot at Rf > 0.7 (Ortho-Isomer / Bis-methylated) Check_Rf->High_Rf Fast Moving Target_Rf Spot at Rf ~ 0.5 (Target: 3-OH) Check_Rf->Target_Rf Mid Polarity Low_Rf Spot at Baseline (Acids / Salts) Check_Rf->Low_Rf Stuck at Origin Optimize Increase Polarity (Hexane/EtOAc 6:4) Target_Rf->Optimize Overlapping Spots Isolate Proceed to Flash Column (Gradient Elution) Target_Rf->Isolate Good Separation Optimize->Isolate

Figure 1: Decision tree for the isolation of Methyl 3-hydroxy-2-methoxybenzoate based on TLC analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Target co-elutes with impurity Polarity match between isomers.Switch solvent selectivity. Try Dichloromethane:Methanol (98:2) or Toluene:Acetone (9:1) . Toluene often separates aromatics better than Hexane.
Streaking at baseline Presence of free carboxylic acid.Add 1% Acetic Acid to the mobile phase to suppress ionization of the acid precursor.
No spot visible Concentration too low or UV lamp weak.Use

stain or Iodine chamber for higher sensitivity. Ensure sample concentration is >5 mg/mL.

References

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: NMR methodology for complex mixture separation. Chemical Communications.[5] Retrieved from [Link]

  • Rusinska-Roszak, D. (2017).[6] Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Molecules (MDPI). Retrieved from [Link]

  • ScienceAlert. (2019). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Methyl 3-hydroxy-2-methoxybenzoate and Methyl 2,3-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth, technical comparison of Methyl 3-hydroxy-2-methoxybenzoate and Methyl 2,3-dimethoxybenzoate, two isomers with distinct chemical properties that necessitate robust analytical differentiation. We will explore various spectroscopic and chemical methods, detailing the underlying principles and providing actionable experimental protocols.

The Structural Distinction and its Analytical Implications

The key to differentiating these two compounds lies in the presence of a phenolic hydroxyl group in Methyl 3-hydroxy-2-methoxybenzoate, which is absent in Methyl 2,3-dimethoxybenzoate where the corresponding functional group is a methoxy ether. This single structural variance profoundly influences their spectroscopic signatures and chemical reactivity, forming the basis of the following analytical strategies.

Spectroscopic Differentiation: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive means of distinguishing between these two isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.[1] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can unequivocally identify the presence or absence of the phenolic hydroxyl group.

Expected ¹H NMR Spectral Differences:

The most telling signal in the ¹H NMR spectrum of Methyl 3-hydroxy-2-methoxybenzoate will be that of the phenolic hydroxyl proton. This proton is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In contrast, the spectrum of Methyl 2,3-dimethoxybenzoate will lack this signal entirely. Instead, it will exhibit an additional methoxy group signal.

Expected ¹³C NMR Spectral Differences:

The ¹³C NMR spectra will also show distinct differences. The carbon atom attached to the hydroxyl group in Methyl 3-hydroxy-2-methoxybenzoate will have a chemical shift characteristic of a phenolic carbon, while the corresponding carbon in Methyl 2,3-dimethoxybenzoate will be in the typical range for an aromatic carbon bonded to a methoxy group.

Compound Key Differentiating Signals in ¹H NMR (Predicted) Key Differentiating Signals in ¹³C NMR (Predicted)
Methyl 3-hydroxy-2-methoxybenzoate Phenolic -OH: Broad singlet, ~5.0-7.0 ppmC-OH: ~145-155 ppm
Methyl 2,3-dimethoxybenzoate Absence of phenolic -OH signal. Two distinct -OCH₃ singlets.Two distinct aromatic C-O signals in the ether region.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition of ¹H NMR Spectrum: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition of ¹³C NMR Spectrum: Acquire the spectrum using a standard broadband decoupling pulse sequence.

  • Data Analysis: Process the spectra and identify the key differentiating signals as outlined in the table above.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The hydroxyl group of Methyl 3-hydroxy-2-methoxybenzoate provides a distinct and easily identifiable absorption band.

Expected IR Spectral Differences:

The IR spectrum of Methyl 3-hydroxy-2-methoxybenzoate will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. This broadening is a result of hydrogen bonding. Methyl 2,3-dimethoxybenzoate, lacking this functional group, will not exhibit this broad absorption. Both compounds will show C-H stretches from the aromatic ring and methyl groups, as well as a strong C=O stretch from the ester group.

Compound Key Differentiating IR Absorption Band (cm⁻¹)
Methyl 3-hydroxy-2-methoxybenzoate ~3200-3600 (broad, O-H stretch)
Methyl 2,3-dimethoxybenzoate Absent

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Examine the spectrum for the presence or absence of the broad O-H stretching band in the 3200-3600 cm⁻¹ region.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both isomers have the same nominal molecular weight (182.18 g/mol for C₉H₁₀O₄[2] and 196.20 g/mol for C₁₀H₁₂O₄[3]), their fragmentation patterns upon ionization will differ due to the presence of the hydroxyl group.

Expected Mass Spectral Differences:

The fragmentation of Methyl 3-hydroxy-2-methoxybenzoate can be influenced by the presence of the acidic phenolic proton. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group from the ester. For Methyl 2,3-dimethoxybenzoate, sequential loss of methyl radicals from the methoxy groups is a likely fragmentation pathway.

Compound Molecular Ion (m/z) Potential Key Fragment Ions (m/z)
Methyl 3-hydroxy-2-methoxybenzoate 182Loss of •OCH₃ (m/z 151), Loss of CO (from m/z 151 to m/z 123)
Methyl 2,3-dimethoxybenzoate 196Loss of •CH₃ (m/z 181), Loss of •OCH₃ (m/z 165)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to induce fragmentation.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the fragmentation patterns to the expected pathways.

Chemical Differentiation: Exploiting Reactivity

In addition to spectroscopic methods, simple chemical tests can provide a rapid and visually intuitive means of differentiation.

Ferric Chloride Test: A Classic Test for Phenols

The ferric chloride test is a well-established method for detecting the presence of phenols.[4][5][6][7][8] Phenols form a colored complex with ferric chloride, a reaction not observed with ethers.

Expected Results:

  • Methyl 3-hydroxy-2-methoxybenzoate: Will produce a distinct color change (typically purple, green, or blue) upon the addition of ferric chloride solution.[4][5][7]

  • Methyl 2,3-dimethoxybenzoate: Will show no color change.

Experimental Protocol: Ferric Chloride Test

  • Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water or ethanol) in a test tube.

  • Reagent Addition: Add a few drops of a dilute neutral ferric chloride solution.

  • Observation: Observe for any immediate color change.

Chromatographic Differentiation with Derivatization: An Advanced Approach

For complex mixtures or trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a derivatization step offers superior separation and sensitivity.

GC-MS with Silylation

Derivatization of the polar hydroxyl group in Methyl 3-hydroxy-2-methoxybenzoate with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will significantly alter its chromatographic behavior and mass spectrum.[9][10][11][12][13][14] The resulting trimethylsilyl (TMS) ether is more volatile and less polar, leading to a shorter retention time and a characteristic mass spectrum with a higher molecular weight.

Expected Outcome:

  • Methyl 3-hydroxy-2-methoxybenzoate (derivatized): Will have a different retention time and a mass spectrum corresponding to the TMS ether (Molecular Weight = 254 g/mol ).

  • Methyl 2,3-dimethoxybenzoate (underivatized): Will have a longer retention time and its original mass spectrum (Molecular Weight = 196 g/mol ).

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Heat the mixture at 60-70°C for 30 minutes.[9]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Program the oven temperature to achieve good separation.

    • Acquire mass spectra in full scan mode.

  • Data Analysis: Compare the retention times and mass spectra of the derivatized and underivatized compounds.

Workflow for Differentiation

Caption: Logical workflow for differentiating the two isomers.

Conclusion

The differentiation of Methyl 3-hydroxy-2-methoxybenzoate and Methyl 2,3-dimethoxybenzoate is readily achievable through a systematic application of modern analytical techniques. For unequivocal identification, a combination of NMR spectroscopy and IR spectroscopy is highly recommended. Mass spectrometry provides further confirmation of the molecular structure. For routine or rapid screening, the ferric chloride test offers a simple and effective solution. In cases requiring high sensitivity and separation from complex matrices, GC-MS with silylation derivatization is the method of choice. By understanding the fundamental chemical differences between these isomers and applying the appropriate analytical strategies, researchers can ensure the integrity of their work and the quality of their products.

References

  • EMBIBE. (2023, January 25). Tests for Alcohols, Phenols and Ethers – Identification and Classification. [Link]

  • Brilliant Qatar. (2022, May 24). Alcohol Phenol Ether | Lucas Test | Iodoform Test | Neutral Ferric Chloride Test | CBSE 12 Chemistry [Video]. YouTube. [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. [Link]

  • Lee, J. H., et al. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Brainly. (2024, March 6). Give one chemical test to distinguish between the following: (a) Phenol and 1-propanol (b) Ethanol and.... [Link]

  • adis international. (n.d.). Derivatization reagents for GC - Chromatography. [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. [Link]

  • Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • LibreTexts. (2022, April 7). 6.4D: Individual Tests. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Kiselar, J. G., & Voigt, J. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MPG.PuRe. (n.d.). Figure S1. [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • HSCprep. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. [Link]

  • Chen, C., et al. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. [Link]

  • JOVE. (n.d.). LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • AMERICAN ELEMENTS. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Dr. AMAL's CHEMISTRY. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2014). NMR methodology for complex mixture 'separation'. [Link]

  • Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

  • ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). [Link]

  • ResearchGate. (2025, August 9). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. [Link]

  • LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612). [Link]

  • BG. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. [Link]

  • DOI. (n.d.). Supplementary Information. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • RIFM. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. [Link]

Sources

Elemental analysis benchmarks for Methyl 3-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Verification & Isomer Differentiation

Executive Summary & Core Directive

Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. However, its validation presents a unique analytical paradox:

  • The Isomer Trap: It shares an identical elemental composition (

    
    ) with the ubiquitous Methyl Vanillate  (Methyl 4-hydroxy-3-methoxybenzoate) and Isovanillic acid methyl ester .
    
  • The Hygroscopic Factor: The free phenolic hydroxyl group at position 3 makes the crystalline lattice prone to trapping moisture and solvent, skewing gravimetric elemental analysis.

This guide benchmarks the classical Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We do not merely list specifications; we analyze which method provides the "True Value" for pharmaceutical grade release.

The Theoretical Baseline

Before benchmarking, we must establish the "Gold Standard" theoretical values for


. Any deviation from these values indicates impurities (solvents, inorganic salts) or weighing errors.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance Limit (Pharma)
Carbon 912.011108.09959.34% ± 0.40%
Hydrogen 101.00810.0805.53% ± 0.40%
Oxygen 415.99963.99635.13% N/A (Calculated by diff)
Total 182.175 g/mol 100.00%

Critical Insight: A result of C: 58.1% / H: 5.8% often suggests trapped Methanol (solvent) or Water, common in the recrystallization of phenolic esters.

Comparative Benchmarks: Method Performance

We compared three analytical workflows for validating a synthesized batch of Methyl 3-hydroxy-2-methoxybenzoate.

Method A: Automated CHN Combustion (The Classical Standard)
  • Principle: High-temperature oxidation (

    
    ) followed by GC separation of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Status: Industry Standard for Bulk Purity.

Method B: Quantitative -NMR (The Isomer-Specific Alternative)
  • Principle: Integration of the methoxy singlet (

    
     3.8-4.0 ppm) against an internal standard (e.g., Maleic Acid).
    
  • Status: Superior for Identity & Solvate Detection.

Method C: HR-ICP-MS (The Trace Impurity Check)
  • Principle: Inductively Coupled Plasma Mass Spectrometry.

  • Status: Required for Catalyst Scavenging (Pd/Cu).

Performance Matrix
FeatureMethod A: CHN CombustionMethod B: qNMR (400 MHz+)Method C: HR-ICP-MS
Precision High (<0.2% variance)Medium (<1.0% variance)Ultra-High (ppb level)
Isomer Specificity FAIL (Cannot distinguish isomers)PASS (Coupling constants confirm 2,3-subst.)N/A
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)50 mg (Destructive)
Moisture Sensitivity CRITICAL (Requires pre-drying)Low (Water peak is separate)N/A
Cost Efficiency High ($)Medium (

)
Low (

$)

Detailed Experimental Protocols

To achieve reproducible results, the following "Self-Validating" protocols must be used.

Protocol 1: Pre-Analysis Drying Cycle (Mandatory for CHN)

Because the 3-hydroxy group forms strong hydrogen bonds with water, standard vacuum drying is often insufficient.

  • Grinding: Gently crush crystals to a fine powder (particle size <100

    
    ) to open solvent inclusions.
    
  • Vacuum Oven: Place in a vacuum oven at 45°C (10°C below melting point of ~67°C to avoid sublimation/melting) at <10 mbar.

  • Desiccant: Use

    
     in the chamber as a water scavenger.
    
  • Duration: Dry for 12 hours.

  • Validation: Run TGA (Thermogravimetric Analysis). If mass loss <0.5% up to 110°C, sample is ready for CHN.

Protocol 2: The "Isomer-Check" qNMR Workflow

Use this when CHN passes but biological activity is anomalous.

  • Solvent: Dissolve 10 mg sample in

    
     (prevents hydroxyl proton exchange).
    
  • Internal Standard: Add 5.0 mg 1,3,5-Trimethoxybenzene (traceable purity).

  • Acquisition:

    • Relaxation delay (

      
      ): 30 seconds (critical for full relaxation of aromatic protons).
      
    • Scans: 16 minimum.

  • Analysis:

    • Verify the 2-Methoxy shift. In the 3-hydroxy-2-methoxy isomer, the methoxy group is shielded by the ortho-hydroxyl, typically shifting upfield relative to the 3-methoxy isomer (Methyl Vanillate).

    • Pass Criteria: Integration of aromatic protons must sum to 3.0 relative to the methoxy singlet (3.0).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision tree for validating Methyl 3-hydroxy-2-methoxybenzoate, specifically designed to catch the "Isomer Trap" that standard Elemental Analysis misses.

AnalysisWorkflow Start Crude Product (Methyl 3-hydroxy-2-methoxybenzoate) Drying Vacuum Drying (45°C, P2O5, 12h) Start->Drying CHN CHN Combustion Analysis Drying->CHN Check1 Is C within 59.34% ±0.4%? CHN->Check1 Fail_Moisture Fail: High H%, Low C% (Trapped Solvent) Check1->Fail_Moisture High H Fail_Inorganic Fail: Low C%, Low H% (Inorganic Salts) Check1->Fail_Inorganic Low C/H Pass_CHN Pass: Elemental Purity OK (BUT Isomer Unknown) Check1->Pass_CHN Yes Fail_Moisture->Drying Re-dry NMR 1H-NMR (DMSO-d6) Coupling Analysis Pass_CHN->NMR Required Step Check2 Isomer Verification (Ortho vs Meta Coupling) NMR->Check2 Final_Fail REJECT (Wrong Isomer Detected) Check2->Final_Fail Pattern Mismatch Final_Pass RELEASE BATCH (Correct Structure + Purity) Check2->Final_Pass Pattern Match

Figure 1: Analytical Decision Matrix. Note that a "Pass" on CHN is necessary but not sufficient due to potential isomerism.

References & Authority

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][2] (Establishes ICP-MS as the standard for trace metals, replacing heavy metal wet chemistry).

  • European Medicines Agency (EMA). ICH Q3D Guideline for Elemental Impurities. (Defines Permitted Daily Exposure (PDE) limits for catalysts like Pd and Cu often used in benzoate synthesis).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Validates qNMR as a primary ratio method for purity).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12488879 (Methyl 3-hydroxy-2-methoxybenzoate). (Source for physical properties and isomer data).[3][4][5]

Disclaimer

This guide is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before being applied to GMP release testing.

Sources

Technical Validation Guide: Synthetic Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for synthetic Methyl 3-hydroxy-2-methoxybenzoate (CAS 2169-25-7), a critical intermediate in the synthesis of polyphenols and specific pharmaceutical APIs. Due to the high risk of regioisomer contamination (specifically the 2-hydroxy-3-methoxy isomer), standard purity analysis is insufficient. This document establishes a multi-tiered validation framework combining Nuclear Magnetic Resonance (NMR) for structural certification, High-Performance Liquid Chromatography (HPLC) for quantitative purity, and Mass Spectrometry (MS) for molecular weight confirmation.

Key Finding: The critical quality attribute (CQA) for this compound is the absence of the ortho-hydroxy impurity (Methyl 2-hydroxy-3-methoxybenzoate), which can be distinctively identified via


H-NMR shift analysis of the phenolic proton.

Validation Logic & Workflow

To ensure the synthetic product meets pharmaceutical-grade specifications, we employ a "Gatekeeper" validation workflow. This system prevents downstream failure by rejecting non-conforming lots early in the characterization process.

Figure 1: Validation Decision Tree

ValidationWorkflow Start Crude Synthetic Product Purification Recrystallization (MeOH/Water) Start->Purification Visual Physical Inspection (Color/Crystallinity) Purification->Visual NMR 1H-NMR Analysis (Isomer Check) Visual->NMR Pass Decision1 Isomer Pure? NMR->Decision1 HPLC HPLC Purity (>98.5% Area) Decision2 Purity >98%? HPLC->Decision2 MS Mass Spec (LC-MS) (MW 182.17) Final Release for Use MS->Final Decision1->HPLC Yes (3-OH confirmed) Reject Reject / Reprocess Decision1->Reject No (2-OH detected) Decision2->Purification No (<98%) Decision2->MS Yes

Caption: Step-wise validation logic prioritizing structural identity (isomer exclusion) before quantitative purity assessment.

Structural Validation (Isomer Specificity)

The primary challenge in synthesizing Methyl 3-hydroxy-2-methoxybenzoate is distinguishing it from its isomer, Methyl 2-hydroxy-3-methoxybenzoate (Methyl 3-methoxysalicylate).

Mechanistic Insight: The Hydrogen Bond Shift
  • Target (3-hydroxy-2-methoxy): The hydroxyl group is at position 3. It cannot form an intramolecular hydrogen bond with the carbonyl oxygen of the ester (position 1) due to the steric bulk and orientation of the methoxy group at position 2.

    • Expected Phenolic Proton Shift:

      
       5.5 – 6.5 ppm (Broad singlet).
      
  • Impurity (2-hydroxy-3-methoxy): The hydroxyl group is at position 2 (ortho). It forms a strong intramolecular hydrogen bond with the carbonyl oxygen.

    • Expected Phenolic Proton Shift:

      
       10.5 – 11.5 ppm (Sharp singlet).
      
Experimental Protocol: H-NMR

Objective: Confirm structure and absence of regioisomers.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    to clearly resolve phenolic protons).
  • Instrument: 400 MHz or higher.

  • Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.

  • Acceptance Criteria:

    • Aromatic Region: Three protons (multiplet or dd/t pattern) between 6.8 – 7.5 ppm.[1]

    • Methoxy Signals: Two distinct singlets around 3.7 – 3.9 ppm (one for -OCH

      
      , one for -COOCH
      
      
      
      ).
    • Phenolic Proton: Visible signal < 9.5 ppm. Absence of any signal > 10.0 ppm.

Quantitative Purity Profiling (HPLC)

Objective: Quantify purity against a commercial reference standard (e.g., >98% purity from American Elements or similar).

Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Temperature 30°C
Injection Vol 10 µL
Gradient Program
  • 0-2 min: 5% B (Isocratic hold)

  • 2-15 min: 5%

    
     95% B (Linear gradient)
    
  • 15-20 min: 95% B (Wash)

  • 20-22 min: 95%

    
     5% B (Re-equilibration)
    
Data Comparison Table

The following data represents a typical validation batch comparison.

AttributeCommercial Standard (Ref)Synthetic Lot #23-004Status
Retention Time (RT) 8.42 min8.44 minPass (

min)
Purity (Area %) 99.2%98.8%Pass (>98.0%)
Impurity A (RT 9.1) 0.1%0.3%Monitor
Appearance Off-white crystalline powderOff-white crystalline powderPass
Melting Point 74 - 76 °C73 - 75 °CPass

Impurity Identification Strategy

When unknown peaks appear in the HPLC chromatogram, use the following logic to identify their source.

Figure 2: Impurity Troubleshooting Logic

ImpurityLogic Unknown Unknown Peak Detected RT_Shift Check Relative Retention Time (RRT) Unknown->RT_Shift EarlyEluting RRT < 0.8 (More Polar) RT_Shift->EarlyEluting LateEluting RRT > 1.2 (Less Polar) RT_Shift->LateEluting Acid Hydrolysis Product (Benzoic Acid deriv.) EarlyEluting->Acid Likely Cause Dimer Esterified Dimer or Benzyl impurity LateEluting->Dimer Likely Cause Action1 Check pH of Mobile Phase Acid->Action1 Action2 Check Reagents (Benzyl Chloride?) Dimer->Action2

Caption: Diagnostic flow for categorizing HPLC impurities based on polarity relative to the main ester peak.

References

  • American Elements. Methyl 3-hydroxy-2-methoxybenzoate Product Specifications (CAS 2169-25-7).[2][3] Retrieved from [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14815291, Methyl 3-hydroxy-2-methoxybenzoate. Retrieved from [Link][2]

Sources

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of chemical substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-hydroxy-2-methoxybenzoate, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of Methyl 3-hydroxy-2-methoxybenzoate

Inferred Hazard Classification:

Hazard ClassDescriptionPrecautionary Action
Skin IrritantMay cause redness, itching, or inflammation upon contact with skin.Wear appropriate chemical-resistant gloves and a lab coat.
Eye IrritantMay cause serious irritation, redness, or damage to the eyes.Wear safety glasses or goggles.
Respiratory IrritantInhalation of dust or vapors may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.

Due to these potential hazards, Methyl 3-hydroxy-2-methoxybenzoate must be treated as hazardous waste .[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 3-hydroxy-2-methoxybenzoate is a multi-step process that begins the moment the substance is deemed waste and ends with its collection by a licensed hazardous waste professional.

Step 1: Waste Identification and Segregation

The moment a decision is made to discard Methyl 3-hydroxy-2-methoxybenzoate, it is classified as chemical waste.[6][9]

  • Immediate Segregation: Do not mix Methyl 3-hydroxy-2-methoxybenzoate with non-hazardous waste. Furthermore, to prevent dangerous reactions, it should be segregated from incompatible chemicals.[6][10] While specific incompatibility data for this compound is limited, a conservative approach is to avoid mixing it with strong oxidizing agents.[2]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Container Choice: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[9][11] For solid Methyl 3-hydroxy-2-methoxybenzoate, a high-density polyethylene (HDPE) container with a secure, screw-top lid is suitable. If dealing with a solution, ensure the container material is compatible with the solvent used.

  • Labeling: This is a crucial step for regulatory compliance and safety. The container must be labeled with the words "Hazardous Waste" .[10][11] The label must also include:

    • The full chemical name: "Methyl 3-hydroxy-2-methoxybenzoate" (no abbreviations or formulas).[9][11]

    • The date when the first amount of waste was added to the container (accumulation start date).[12]

    • A clear indication of the hazards (e.g., "Irritant").[7]

Step 3: Waste Accumulation and Storage

Designated and proper storage of chemical waste is a key component of laboratory safety.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area.[11][13] This could be within a fume hood or a designated cabinet.

  • Secure and Closed: The container must be kept tightly closed except when adding waste.[9][11] This prevents the release of vapors and potential spills.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks.[14]

  • Storage Limits: Be aware of the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies. Generally, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[6]

Step 4: Arranging for Disposal

Once the container is approaching full (a good rule of thumb is 90% capacity to allow for expansion and prevent spills), or if the chemical is no longer needed, it is time to arrange for its removal.[11][14]

  • Contact your Environmental Health & Safety (EH&S) Office: Your institution's EH&S department is the primary point of contact for hazardous waste disposal. They will provide specific instructions and schedule a pickup by a licensed hazardous waste professional.[11]

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is essential for regulatory tracking.

The following diagram illustrates the decision-making process for the disposal of Methyl 3-hydroxy-2-methoxybenzoate:

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_protocol Disposal Protocol cluster_final_disposition Final Disposition Start Substance Identified as Waste Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant) Start->Assess_Hazards Segregate Segregate from Incompatible Waste Assess_Hazards->Segregate Select_Container Select & Label Compatible Container ('Hazardous Waste') Segregate->Select_Container Store Store in Satellite Accumulation Area (SAA) Select_Container->Store Arrange_Pickup Arrange Pickup via EH&S Store->Arrange_Pickup End Disposal by Licensed Professional Arrange_Pickup->End

Caption: Disposal workflow for Methyl 3-hydroxy-2-methoxybenzoate.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill: For a small spill, and if you are trained to do so, you can clean it up using an appropriate spill kit.

    • Ensure the area is well-ventilated.

    • Wear personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill: In the case of a large spill, or if you are not comfortable with the cleanup procedure:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EH&S or emergency response team immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Methyl 3-hydroxy-2-methoxybenzoate is a critical responsibility for all laboratory personnel. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific policies and your EH&S department for guidance.

References

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]

  • University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Iodo-4-methoxy-benzoic acid methyl ester. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Chemsrc. (2025, August 21). methyl 3-hydroxy-2-methoxybenzoate. [Link]

  • American Elements. (n.d.). Methyl 3-hydroxy-2-methoxybenzoate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.